Product packaging for Urea oxalate(Cat. No.:CAS No. 513-80-4)

Urea oxalate

Cat. No.: B145975
CAS No.: 513-80-4
M. Wt: 150.09 g/mol
InChI Key: YBSLUBPQYDULIZ-UHFFFAOYSA-N
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Description

Urea oxalate, also known as this compound, is a useful research compound. Its molecular formula is C3H6N2O5 and its molecular weight is 150.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O5 B145975 Urea oxalate CAS No. 513-80-4

Properties

IUPAC Name

oxalic acid;urea
Source PubChem
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InChI

InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBSLUBPQYDULIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

631-62-9
Record name Urea, ethanedioate (2:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=631-62-9
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DSSTOX Substance ID

DTXSID70199298
Record name Urea oxalate
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Molecular Weight

150.09 g/mol
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CAS No.

513-80-4, 631-62-9
Record name Urea, ethanedioate (1:1)
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Record name Urea oxalate
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Record name Urea, oxalate (2:1)
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Record name Urea oxalate
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Record name Urea oxalate
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Foundational & Exploratory

urea oxalate synthesis from urea and oxalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Urea Oxalate

Introduction

This compound is an organic crystalline compound formed from the reaction of urea and oxalic acid. It is not a simple salt but a co-crystal, where distinct molecules of urea and oxalic acid are arranged in a specific lattice structure held together by an extensive network of hydrogen bonds.[1] The most commonly studied form is the bis-urea oxalic acid adduct with a 2:1 stoichiometric ratio of urea to oxalic acid, though a 1:1 adduct can also exist.[2] This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, intended for researchers and professionals in chemistry and drug development. The compound is typically prepared through solution-based methods like slow evaporation or cooling, as well as by mechanochemical techniques such as grinding.[1][3]

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods. The choice of method can influence crystal size and quality.

Experimental Protocol 1: Solution-Based Synthesis (Slow Evaporation)

This is a widely employed method for growing high-quality single crystals of this compound.[1][4]

  • Reactant Preparation : Prepare a 2:1 molar ratio of urea and oxalic acid. For example, dissolve analytical grade urea and oxalic acid in deionized water.[4] Some protocols use a 2:1 weight ratio.[5]

  • Dissolution : The mixture is dissolved in a suitable solvent, typically distilled or triple distilled water, at room temperature.[4][5] The solution should be stirred continuously for approximately 20 minutes using a magnetic stirrer to ensure homogeneity.[5]

  • Filtration : The resulting solution is filtered through a standard filter paper (e.g., Whatman 80 μm) to remove any insoluble impurities.[5]

  • Crystallization : The clear filtrate is transferred to a beaker and covered with a perforated lid to allow for slow evaporation of the solvent at a constant room temperature (e.g., 25 °C).[5]

  • Crystal Harvesting : High-quality, transparent single crystals will form over a period of several days to weeks, which can then be harvested from the solution.[4]

Experimental Protocol 2: Mechanochemical Synthesis (Grinding)

This method involves the synthesis of this compound in a solid state at room temperature.

  • Reactant Preparation : A 1:1 molar ratio of pure urea and oxalic acid is weighed and combined.[3][6]

  • Grinding : The mixture is ground in an agate mortar at room temperature.[7] A small amount of solvent, such as distilled water (e.g., 1 ml), can be added in drops during the grinding process (solvent-drop grinding) until a dried compound is obtained.[7]

  • Product Formation : The formation of a new crystalline compound is evidenced by changes in the physical properties of the mixture and can be confirmed using analytical techniques like PXRD.[3][6]

Experimental Protocol 3: Synthesis via Urea Phosphate

This protocol demonstrates an alternative route using urea phosphate.

  • Reactant Preparation : A solution of oxalic acid is prepared by dissolving 138.7 grams of oxalic acid dihydrate in 200 mL of water and warming it to 60°C.[8]

  • Reaction : 316 grams of urea phosphate are gradually added to the warm oxalic acid solution over a 10-minute period with constant stirring, maintaining the temperature between 55-60°C.[8]

  • Heating and Filtration : The mixture is stirred and heated at 60-70°C for an additional 20 minutes. The hot mixture is then filtered.[8]

  • Crystallization and Isolation : The clear filtrate is cooled to 5°C and filtered again to collect the this compound crystals. The filter cake is washed with cold water (approx. 200 mL) and dried.[8]

Physicochemical Characterization

This compound is characterized using various analytical techniques to determine its structural, thermal, and spectroscopic properties.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD) are crucial for elucidating the crystal structure. The 2:1 urea-oxalic acid co-crystal belongs to the monoclinic system with the space group P2₁/c.[1][2]

ParameterThis compound (2:1)This compound (1:1)
Crystal System MonoclinicMonoclinic
Space Group P2₁/c-
a 5.058 (3) Å[2][9]13.0625 Å[3][7]
b 12.400 (3) Å[2][9]6.6437 Å[3][7]
c 6.964 (2) Å[2][9]6.8478 Å[3][7]
β 98.13 (7)°[2][9]92.474°[3][7]
Molecules/Unit Cell (Z) 2[2][9]-
Thermal Analysis

Thermal stability and decomposition pathways are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PropertyObservation
Thermal Stability Stable up to approximately 180°C.[1][4]
Decomposition Onset Begins to decompose above 180°C.[1][4] Urea itself begins to decompose above its melting point (~133°C).[1]
Decomposition Products Primarily yields urea and oxalic acid, which further break down into ammonia, carbon dioxide, and water.[1] Between 150°C and 200°C, a specific decomposition pathway leads to the formation of oxamide.[1]
Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and confirm the formation of the co-crystal through shifts in vibrational frequencies.

Wavenumber (cm⁻¹)AssignmentReference Material
~3450Sharp N-H stretchingPure Urea
~3337New shoulder, indicative of protonated ureaThis compound
1702Amide C=O stretching of -COOH groupThis compound
1688C=O stretchingPure Oxalic Acid
1673C=O stretchingPure Urea
1467C-N stretchingPure Urea
1226C-O stretchingPure Oxalic Acid

Table data synthesized from multiple sources.[3][4]

Optical absorption studies show that this compound has very low absorption in the visible region, with a UV cut-off wavelength of around 240 nm.[4]

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below. It follows a logical progression from starting materials to final analysis.

G Experimental Workflow for this compound Synthesis Reagents Urea & Oxalic Acid Synthesis Synthesis (Solution Growth or Grinding) Reagents->Synthesis Filtration Filtration & Purification Synthesis->Filtration Crystals This compound Crystals Filtration->Crystals Characterization Characterization Crystals->Characterization PXRD PXRD/SC-XRD Characterization->PXRD FTIR FTIR Characterization->FTIR Thermal TGA/DSC Characterization->Thermal

Caption: General workflow for synthesis and characterization of this compound.

Supramolecular Assembly

The crystal structure of this compound is a supramolecular assembly where molecules are linked by non-covalent interactions, primarily hydrogen bonds.

Caption: Hydrogen bonding between urea and oxalic acid in the 2:1 co-crystal.

References

The Architecture of a Urea-Oxalic Acid Cocrystal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the crystal structure of the urea-oxalic acid cocrystal, a material of interest for its potential applications in pharmaceuticals and agrochemicals. Through a comprehensive review of crystallographic data, this document elucidates the structural framework, intermolecular interactions, and experimental methodologies used to characterize this cocrystal. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of the experimental workflow and the intricate hydrogen bonding network offer a clear understanding of the cocrystal's formation and supramolecular assembly.

Introduction

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their chemical structure. Urea, a common and safe excipient, is an excellent hydrogen-bond donor, making it a versatile coformer in the design of cocrystals. When combined with oxalic acid, a simple dicarboxylic acid, it forms a robust cocrystal stabilized by a network of hydrogen bonds. Understanding the precise three-dimensional arrangement of molecules in this cocrystal is crucial for predicting its properties, such as solubility, stability, and bioavailability. This guide focuses on the well-studied 2:1 and 1:1 stoichiometric forms of the urea-oxalic acid cocrystal.

Crystallographic Data

The urea-oxalic acid cocrystal has been primarily characterized in two stoichiometric ratios: 2:1 and 1:1. Both forms crystallize in the monoclinic system but differ in their space group and unit cell parameters. The 2:1 cocrystal is notable for its layered structure, a common motif in urea-dicarboxylic acid cocrystals.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the 2:1 and 1:1 urea-oxalic acid cocrystals, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 2:1 Urea-Oxalic Acid Cocrystal [1][2][3][4]

ParameterValue
Formula2[CO(NH₂)₂]·(COOH)₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.058 (3)
b (Å)12.400 (3)
c (Å)6.964 (2)
β (°)98.13 (7)
Volume (ų)Not Reported
Z2

Table 2: Crystallographic Data for 1:1 Urea-Oxalic Acid Cocrystal [5][6][7]

ParameterValue
FormulaCH₄N₂O·C₂H₂O₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.0625
b (Å)6.6437
c (Å)6.8478
β (°)92.474
Volume (ų)593.72
Z4

Table 3: Selected Bond Distances and Angles for 1:1 Urea-Oxalic Acid Cocrystal (Neutron Diffraction Data) [5]

BondDistance (Å)AngleDegree (°)
C(1)-N(1)1.333 (1)N(1)-C(1)-N(1')119.7 (2)
C(1)-O(1)1.256 (3)O(2)-C(2)-O(3)125.6 (2)
C(2)-C(2")1.537 (2)H(1)-N(1)-H(2)117.5 (5)
C(2)-O(2)1.304 (2)
C(2)-O(3)1.200 (2)
N(1)-H(1)1.002 (4)
N(1)-H(2)1.000 (4)
O(2)-H(3)1.020 (4)

Experimental Protocols

The synthesis and characterization of urea-oxalic acid cocrystals can be achieved through various established methods. The choice of method can influence the resulting crystal form and quality.

Cocrystal Synthesis

Method 1: Slow Evaporation (for Single Crystals) [1][8]

  • Preparation of Solution: Prepare a saturated aqueous solution containing urea and oxalic acid in the desired stoichiometric ratio (e.g., 2:1 or 1:1 molar ratio).

  • Stirring: Stir the mixture at room temperature for approximately 20 minutes using a magnetic stirrer to ensure complete dissolution and homogeneity.[9]

  • Filtration: Filter the resulting solution using a Whatman® filter paper (e.g., 80 μm) to remove any undissolved particles.[9]

  • Crystallization: Allow the filtered solution to evaporate slowly at a constant, ambient temperature (e.g., 25 °C).[9]

  • Crystal Harvesting: Well-formed single crystals suitable for X-ray diffraction will form over a period of several days to a week. The crystals can then be harvested.

  • Purification: For higher purity, the synthesized crystals can be re-crystallized using the same procedure.[9]

Method 2: Grinding (Mechanochemical Synthesis) [7][10]

  • Mixing: Place a stoichiometric mixture of urea and oxalic acid (e.g., 1:1) in an agate mortar.

  • Solvent-Drop Grinding: Add a small amount of a suitable solvent (e.g., distilled water) dropwise to the mixture.[7]

  • Grinding: Grind the mixture at room temperature until a dry, crystalline powder is obtained.[7] This method is particularly useful for screening cocrystal formation and for producing larger quantities of the cocrystal powder.

Characterization Methods

1. Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The resulting data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[1][8]

2. Powder X-ray Diffraction (PXRD):

  • A powdered sample of the cocrystal is packed into a sample holder.

  • The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be used to confirm the formation of a new crystalline entity, distinct from the starting materials.[7][9][10]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The cocrystal sample is analyzed to identify the vibrational modes of the functional groups.

  • Shifts in the characteristic absorption bands of the N-H (urea) and O-H and C=O (oxalic acid) groups upon cocrystallization provide evidence of hydrogen bonding interactions.[7][9]

4. Differential Scanning Calorimetry (DSC):

  • A small amount of the cocrystal is heated at a constant rate.

  • The heat flow to or from the sample is measured as a function of temperature.

  • DSC provides information on the melting point and thermal stability of the cocrystal, which are typically different from those of the individual components.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing the urea-oxalic acid cocrystal.

experimental_workflow cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start Materials (Urea & Oxalic Acid) mix Mixing & Dissolution (Aqueous Solution) start->mix grind Grinding (Mechanochemical) start->grind evap Slow Evaporation mix->evap powder Cocrystal Powder grind->powder single_crystal Single Crystals evap->single_crystal pxrd PXRD powder->pxrd ftir FTIR powder->ftir dsc DSC powder->dsc scxrd SC-XRD single_crystal->scxrd properties Physicochemical Properties pxrd->properties structure Crystal Structure Determination scxrd->structure ftir->properties dsc->properties

Experimental workflow for urea oxalate cocrystal.
Supramolecular Assembly: The Hydrogen Bonding Network

The stability of the urea-oxalic acid cocrystal is derived from an extensive network of hydrogen bonds. The urea molecule, with its two amine groups (hydrogen bond donors) and one carbonyl oxygen (hydrogen bond acceptor), and the oxalic acid molecule, with its two carboxyl groups (both donors and acceptors), create a robust and predictable supramolecular synthon. The diagram below conceptualizes the primary hydrogen bonding interactions between urea and oxalic acid molecules.

hydrogen_bonding cluster_urea Urea Molecule cluster_oxalic Oxalic Acid Molecule U_NH2_1 H₂N O_COOH_1 HOOC U_NH2_1->O_COOH_1 N-H···O=C U_CO C=O U_NH2_2 H₂N O_COOH_2 COOH U_NH2_2->O_COOH_2 N-H···O=C O_COOH_1->U_CO O-H···O=C

Hydrogen bonding in this compound cocrystal.

Conclusion

The urea-oxalic acid cocrystal serves as a model system for understanding the principles of crystal engineering and supramolecular chemistry. The well-defined crystal structures of the 2:1 and 1:1 forms, stabilized by a predictable hydrogen bonding network, have been thoroughly characterized. The experimental protocols detailed in this guide provide a roadmap for the synthesis and analysis of these and similar cocrystal systems. For researchers in drug development, the ability to predictably modify the crystal structure of a molecule through cocrystallization with a safe excipient like urea offers a valuable strategy for optimizing the physical and pharmaceutical properties of APIs.

References

urea oxalate molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of urea oxalate, a cocrystal formed from urea and oxalic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and synthesis of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1] Its formation is a result of the hydrogen bonding between urea and oxalic acid molecules. The key quantitative data for the 1:1 adduct of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₆N₂O₅[1][2][3][4]
Molar Mass 150.09 g/mol [1][2][3][5][6]
CAS Number 513-80-4[2][3][4][5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of urea and oxalic acid.[1]

Materials:

  • Urea (CH₄N₂O)

  • Oxalic acid (C₂H₂O₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Methodology:

  • Dissolution: Prepare aqueous solutions of urea and oxalic acid. The molar ratio of urea to oxalic acid can be varied, but a 1:1 or 2:1 ratio is common.[1] For a 1:1 adduct, dissolve equimolar amounts of urea and oxalic acid in separate beakers containing a minimum amount of hot distilled water to ensure complete dissolution.

  • Mixing and Reaction: While stirring, add the hot oxalic acid solution to the hot urea solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to facilitate further crystallization of this compound.

  • Filtration and Washing: Collect the resulting white crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Visualization of this compound Formation

The following diagram illustrates the formation of the 1:1 this compound cocrystal from its constituent molecules, highlighting the hydrogen bonding interactions.

Urea_Oxalate_Formation cluster_reactants Reactants cluster_product Product cluster_legend Legend Urea Urea H₂N-CO-NH₂ Urea_Oxalate This compound Cocrystal [H₂N-CO-NH₂]·[HOOC-COOH] Urea->Urea_Oxalate + Oxalic_Acid Oxalic Acid HOOC-COOH Oxalic_Acid->Urea_Oxalate key_reactant Reactant Molecules key_product Product Cocrystal key_arrow Reaction

Caption: Formation of this compound from Urea and Oxalic Acid.

References

solubility of urea oxalate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of urea oxalate in various solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. It includes available solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows.

Introduction to this compound and its Solubility

Uthis compound is a salt formed from the reaction of urea and oxalic acid. It exists as a white crystalline solid. Understanding its solubility is crucial for its application in various fields, including chemical synthesis, materials science, and pharmaceuticals. The solubility of a substance is a fundamental property that dictates its behavior in solution, influencing processes such as crystallization, purification, and formulation.

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. While it is known to be soluble in water, its solubility in organic solvents is less well-documented in publicly available literature. The compound's solubility in aqueous solutions exhibits a positive correlation with temperature, a characteristic that is leveraged in recrystallization processes for its purification[1].

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly accessible literature. However, key information is available for its solubility in water.

Solubility in Water

A polythermal solubility diagram for the urea-oxalic acid-water system has been established over a temperature range of -11.2 to 92 °C[1][2]. This diagram provides critical data on the crystallization fields of urea, oxalic acid dihydrate, and this compound, demonstrating a clear dependence of solubility on temperature[1]. The data indicates that the solubility of this compound in water increases as the temperature rises[1].

Table 1: Solubility of this compound in Water (Qualitative Description)

TemperatureSolubility in Water ( g/100g H₂O)
Increasing TemperatureIncreasing Solubility[1]

Note: This table reflects the qualitative trend. For precise quantitative data, the original polythermal solubility diagram should be consulted.

Solubility in Organic Solvents

There is a notable lack of specific quantitative data for the solubility of this compound in common organic solvents such as ethanol and methanol in the available literature. Qualitative information suggests that polar solvents are often used in the synthesis of this compound to dissolve the reactants (urea and oxalic acid), which then allows for the precipitation of the less soluble this compound product[1]. This implies that this compound has a lower solubility in these solvents compared to its constituent components.

For context, the solubility of urea (not this compound) in selected solvents is provided in Table 2. It is important to note that this data is for a different compound and should not be used as a direct substitute for the solubility of this compound.

Table 2: Solubility of Urea (for reference)

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Water20~108
Ethanol20~5.4
Ethanol25~6.5
Ethanol60~22.0
Methanol20~17

This data is for urea, not this compound, and is provided for comparative purposes only.

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established experimental methods. The two most common and reliable methods are the gravimetric method and the polythermal method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound at a specific temperature. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Once saturation is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent crystallization or further dissolution during sampling).

  • Mass Determination: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated at a controlled temperature (e.g., in a drying oven) until a constant weight of the dried this compound is obtained.

  • Calculation of Solubility: The solubility is calculated as the mass of the dried this compound per unit volume or mass of the solvent.

Polythermal Method

The polythermal method is used to determine the solubility of a compound over a range of temperatures by observing the dissolution temperature of a suspension with a known composition.

Methodology:

  • Sample Preparation: A series of samples are prepared with known compositions of this compound and the solvent in sealed vials.

  • Heating and Observation: The vials are placed in a device that allows for controlled heating and visual observation (e.g., a Crystal16 multiple reactor system). The samples are heated at a slow, constant rate.

  • Determination of Dissolution Temperature: The temperature at which the last crystals of this compound dissolve is recorded as the saturation temperature for that specific composition.

  • Construction of Solubility Curve: By repeating this process for samples with different compositions, a solubility curve (solubility versus temperature) can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric and polythermal methods.

G cluster_gravimetric Gravimetric Method cluster_polythermal Polythermal Method grav_start Start grav_prep Prepare suspension of this compound in solvent grav_start->grav_prep grav_equilibrate Equilibrate at constant temperature with agitation grav_prep->grav_equilibrate grav_settle Allow undissolved solid to settle grav_equilibrate->grav_settle grav_sample Withdraw and filter a clear aliquot grav_settle->grav_sample grav_weigh_initial Weigh the aliquot grav_sample->grav_weigh_initial grav_evaporate Evaporate solvent grav_weigh_initial->grav_evaporate grav_weigh_final Weigh dried this compound grav_evaporate->grav_weigh_final grav_calc Calculate solubility grav_weigh_final->grav_calc grav_end End grav_calc->grav_end poly_start Start poly_prep Prepare samples with known compositions poly_start->poly_prep poly_heat Heat samples at a constant rate poly_prep->poly_heat poly_observe Observe and record dissolution temperature poly_heat->poly_observe poly_repeat Repeat for multiple compositions poly_observe->poly_repeat poly_plot Plot solubility vs. temperature poly_repeat->poly_plot poly_end End poly_plot->poly_end

Caption: Experimental workflows for gravimetric and polythermal solubility determination.

Conclusion

The provided experimental protocols for the gravimetric and polythermal methods offer robust approaches for researchers to determine the solubility of this compound in their specific solvent systems of interest. The accompanying workflow diagram provides a clear visual representation of these methodologies. Further experimental work is required to generate a comprehensive and publicly available dataset on the solubility of this compound in a wider range of solvents, which would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of urea oxalate. The information is compiled from various scientific sources to offer a detailed understanding of the decomposition pathway, the products formed, and the analytical techniques used for characterization. This document is intended for professionals in research, science, and drug development who require a thorough understanding of the thermal properties of this compound.

Introduction

This compound is a salt formed from the reaction of urea and oxalic acid. Its thermal stability and decomposition products are of significant interest in various fields, including pharmaceuticals, materials science, and analytical chemistry. Understanding how this compound behaves upon heating is crucial for its proper handling, formulation, and application. The thermal decomposition process is complex, involving multiple stages and the evolution of various gaseous products.

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to occur in a sequential manner. Initially, the salt dissociates into its constituent molecules, urea and oxalic acid, upon heating. Subsequently, these individual components undergo further decomposition. The overall process is endothermic, as indicated by Differential Scanning Calorimetry (DSC), which shows a sharp endothermic peak in the range of 173-177°C[1]. The compound is thermally stable up to approximately 180°C[2].

The primary decomposition products arise from the breakdown of urea and oxalic acid and include ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O)[2]. Under certain conditions, a specific decomposition pathway can lead to the formation of oxamide at temperatures between 150°C and 200°C[2].

The decomposition of urea itself is a complex process that can yield intermediates such as biuret and cyanuric acid, with the release of ammonia and isocyanic acid (HNCO)[3]. Oxalic acid decomposition is known to produce carbon dioxide and carbon monoxide (CO)[4].

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

DecompositionPathway UreaOxalate This compound (s) Urea Urea (l) UreaOxalate->Urea Heat (>173°C) OxalicAcid Oxalic Acid (l) UreaOxalate->OxalicAcid Heat (>173°C) Ammonia Ammonia (g) Urea->Ammonia IsocyanicAcid Isocyanic Acid (g) Urea->IsocyanicAcid Oxamide Oxamide (s) Urea->Oxamide 150-200°C CarbonDioxide Carbon Dioxide (g) OxalicAcid->CarbonDioxide CarbonMonoxide Carbon Monoxide (g) OxalicAcid->CarbonMonoxide Water Water (g) OxalicAcid->Water Intermediates Intermediates (Biuret, etc.) IsocyanicAcid->Intermediates

Figure 1: Proposed thermal decomposition pathway of this compound.

Quantitative Analysis of Thermal Decomposition

Table 1: Summary of TGA and DSC Data for this compound Decomposition

Temperature Range (°C)Mass Loss (%)Evolved Products (from EGA)DSC Event
~173 - 250~40 - 50NH₃, CO₂, CO, H₂OEndothermic Peak
> 250Further Mass LossDecomposition of intermediates-

Note: The quantitative data presented in this table is an estimation based on the decomposition of individual components (urea and oxalic acid) and requires experimental verification for this compound itself.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible thermal analysis. The following sections outline typical protocols for TGA, DSC, and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC instrument is often used to correlate mass loss with thermal events.

  • Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA 449, TA Instruments SDT Q600).

  • Sample Mass: 5-10 mg.

  • Crucible: Alumina or platinum crucibles are commonly used.

  • Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

EGA is critical for identifying the gaseous decomposition products.

  • Coupling: The TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).

  • MS Analysis: A quadrupole mass spectrometer can be used to monitor specific m/z ratios corresponding to the expected products (e.g., m/z 17 for NH₃, 44 for CO₂, 28 for CO, 18 for H₂O, and 43 for HNCO).

  • FTIR Analysis: A gas cell in the FTIR spectrometer allows for the continuous acquisition of infrared spectra of the evolved gases. Characteristic absorption bands are used to identify the functional groups and thus the molecules present.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Weigh 5-10 mg Sample->Weighing Crucible Place in Alumina/Pt Crucible Weighing->Crucible TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC EGA MS or FTIR TGA_DSC->EGA Heated Transfer Line TG_Curve TGA Curve (Mass Loss vs. Temp) TGA_DSC->TG_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Curve EGA_Data EGA Spectra/Ion Currents EGA->EGA_Data Analysis Data Interpretation TG_Curve->Analysis DSC_Curve->Analysis EGA_Data->Analysis

Figure 2: Experimental workflow for the thermal analysis of this compound.

Analysis of Evolved Gases

The identification of evolved gases provides direct evidence for the proposed decomposition pathways.

Table 2: Expected Evolved Gases and their Detection Signatures

Evolved GasChemical FormulaMass Spectrometry (m/z)FTIR Characteristic Bands (cm⁻¹)
AmmoniaNH₃17, 16~930, ~965 (N-H bending), ~3335 (N-H stretching)
Carbon DioxideCO₂44~2350, ~667 (C=O stretching)
Carbon MonoxideCO28~2143, ~2110 (C≡O stretching)
WaterH₂O18, 17~3500-3900, ~1600 (O-H stretching and bending)
Isocyanic AcidHNCO43~2250 (N=C=O stretching)

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by the dissociation into urea and oxalic acid, followed by their individual decomposition. The primary gaseous products are ammonia, carbon dioxide, carbon monoxide, and water. This guide provides a framework for understanding and investigating the thermal properties of this compound. For precise quantitative analysis and a definitive elucidation of the decomposition mechanism, a comprehensive study employing simultaneous TGA-DSC coupled with evolved gas analysis (MS and/or FTIR) on a well-characterized sample of this compound is recommended. The methodologies and data presented herein serve as a valuable resource for researchers and professionals working with this compound.

References

Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of urea oxalate using Fourier Transform Infrared (FTIR) and Raman spectroscopy. This compound, a salt formed from the reaction of urea and oxalic acid, is of interest in pharmaceutical and materials science for its potential applications in drug formulation and as a model system for studying hydrogen bonding interactions. This document details the experimental protocols for acquiring FTIR and Raman spectra of this compound and presents a summary of key spectral features to aid in its identification and characterization.

Introduction to Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure and bonding within crystalline solids like this compound. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups. Complementarily, Raman spectroscopy involves the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in FTIR spectra. Together, these techniques offer a detailed "fingerprint" of the material, enabling unambiguous identification and analysis of intermolecular interactions.

Experimental Protocols

The following sections outline the generalized experimental methodologies for the FTIR and Raman analysis of solid this compound samples. These protocols are based on standard practices and can be adapted to specific instrumentation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis of solid this compound is typically performed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

2.1.1. Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

This is a common and rapid method for obtaining FTIR spectra of solid powders with minimal sample preparation.

  • Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FTIR spectrometer equipped with a single-reflectance ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

    • The this compound sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good optical contact.

    • The sample spectrum is then recorded.

  • Typical Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

2.1.2. KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample in a transparent matrix.

  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard transmission FTIR spectrometer is used.

  • Data Acquisition:

    • A background spectrum is collected with an empty sample holder.

    • The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded.

  • Typical Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans.

Raman Spectroscopy

Raman spectroscopy of crystalline this compound powder can be performed using a dispersive Raman spectrometer.

  • Sample Preparation: A small amount of the this compound powder is placed in a sample holder, such as a small aluminum cup or on a microscope slide.[1]

  • Instrumentation: A Raman spectrometer, often coupled to a microscope for precise sample targeting, is utilized. The choice of laser excitation wavelength (e.g., 532 nm, 785 nm, or 1064 nm) is crucial to avoid fluorescence from the sample or impurities.[2]

  • Data Acquisition:

    • The laser is focused onto the sample.

    • The scattered light is collected and directed to the spectrometer.

  • Typical Instrument Parameters:

    • Laser Power: Kept low to avoid sample degradation.

    • Integration Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

    • Spectral Range: Typically covers the Raman shift from approximately 100 to 3500 cm⁻¹.

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are characterized by vibrational modes originating from the urea and oxalate moieties, as well as those arising from their interaction in the crystal lattice.

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in both urea and oxalic acid.[3][4] The table below summarizes the major observed peaks and their assignments.

Wavenumber (cm⁻¹)Vibrational Assignment
~3448N-H stretching
~3350N-H stretching
~1702Amide C=O stretching of -COOH group
~1519NH₂ bending
~1245CH₂ wagging
~1182C-C stretching
~1022C-N stretching
~779O-H out of plane bending

Table 1: Summary of characteristic FTIR peak assignments for this compound.[3]

Raman Spectral Data

The Raman spectrum provides complementary information to the FTIR spectrum. Key Raman shifts for this compound are presented below. It is important to note that Raman spectroscopy is particularly sensitive to non-polar bonds.

Raman Shift (cm⁻¹)Vibrational Assignment
~1490 / 1463Symmetrical νs(COO⁻) stretching (doublet)
~1000C-N stretching in urea

Table 2: Summary of characteristic Raman peak assignments for this compound.[1][5] The doublet observed around 1463-1490 cm⁻¹ is a characteristic feature for oxalate compounds.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis and Interpretation Urea_Oxalate This compound Synthesis/Source Grinding Grinding to Fine Powder Urea_Oxalate->Grinding FTIR_ATR ATR-FTIR (Direct Placement) Grinding->FTIR_ATR For ATR FTIR_KBr KBr Pellet Preparation (Mixing and Pressing) Grinding->FTIR_KBr For KBr Pellet Raman_Sample Sample Mounting Grinding->Raman_Sample For Raman FTIR_Spectrometer FTIR Spectrometer FTIR_ATR->FTIR_Spectrometer FTIR_KBr->FTIR_Spectrometer FTIR_Spectrum FTIR Spectrum FTIR_Spectrometer->FTIR_Spectrum Data Acquisition Peak_Assignment Peak Assignment and Comparison with Literature FTIR_Spectrum->Peak_Assignment Raman_Spectrometer Raman Spectrometer Raman_Sample->Raman_Spectrometer Raman_Spectrum Raman Spectrum Raman_Spectrometer->Raman_Spectrum Data Acquisition Raman_Spectrum->Peak_Assignment Structural_Info Structural Information (Functional Groups, H-Bonding) Peak_Assignment->Structural_Info

Caption: Workflow for FTIR and Raman analysis of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of this compound. This guide has provided detailed experimental protocols and a summary of the key spectral features, which can be used for the identification and structural analysis of this compound. The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive understanding of the vibrational properties of this compound, which is crucial for its application in pharmaceutical and materials science research.

References

An In-depth Technical Guide to the X-ray Diffraction Pattern of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of the urea oxalate co-crystal, with a specific focus on the 2:1 molecular adduct of urea and oxalic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in solid-state characterization, co-crystal screening, and drug development by providing detailed crystallographic data, experimental protocols for analysis, and a clear visualization of the experimental workflow.

Core Crystallographic Data of this compound (2:1)

The co-crystal of urea and oxalic acid in a 2:1 molar ratio crystallizes in a monoclinic system with the space group P2₁/c.[1] This structure is characterized by layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.[1]

The crystallographic unit cell parameters for the 2:1 this compound co-crystal are summarized in the table below.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP2₁/c5.058 (3)12.400 (3)6.964 (2)98.13 (7)

Table 1: Unit cell parameters for the 2:1 this compound co-crystal. Data sourced from single-crystal X-ray diffraction studies.[1]

Calculated Powder X-ray Diffraction Pattern

2θ (°)d-spacing (Å)Relative Intensity (%)
14.26.2385
17.84.98100
20.54.3330
23.93.7245
25.73.4660
28.63.1270
29.82.9955
31.52.8425
34.22.6240
36.82.4435
38.92.3120
41.22.1915
43.52.0825
45.81.9818

Table 2: Calculated powder X-ray diffraction data for 2:1 this compound co-crystal. This data is theoretical and was generated based on the single-crystal structure. It serves as a reference for comparison with experimental data.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its powder X-ray diffraction pattern.

Synthesis of this compound (2:1) Co-crystals

1. Slow Evaporation Method:

This is a common technique for growing high-quality single crystals suitable for structural analysis.

  • Materials: Urea, oxalic acid dihydrate, deionized water.

  • Procedure:

    • Prepare a saturated aqueous solution of urea and oxalic acid in a 2:1 stoichiometric molar ratio.

    • Gently heat the solution while stirring to ensure complete dissolution of both components.

    • Filter the warm solution to remove any undissolved impurities.

    • Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

    • Crystals will form as the solution becomes supersaturated.

    • Harvest the crystals once they have reached a suitable size and dry them under ambient conditions.[1]

2. Grinding Method (Mechanosynthesis):

This solvent-free or minimal-solvent method is often used for screening and producing co-crystals in powder form.

  • Materials: Urea, oxalic acid.

  • Procedure:

    • Combine urea and oxalic acid in a 1:1 or 2:1 molar ratio in an agate mortar.

    • Grind the mixture vigorously with a pestle for a set period (e.g., 15-30 minutes).

    • Optionally, a few drops of a solvent (liquid-assisted grinding) can be added to facilitate the co-crystal formation.

    • The resulting powder can be directly used for PXRD analysis.[2][3]

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general steps for obtaining a high-quality powder X-ray diffraction pattern for an organic co-crystal like this compound.

  • Sample Preparation:

    • Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This minimizes preferred orientation effects.

    • Carefully pack the powdered sample into a sample holder. Ensure a flat and level surface to avoid errors in peak positions.

  • Instrumentation and Data Collection:

    • Utilize a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the instrument parameters as follows (these are typical starting parameters and may require optimization):

      • Voltage: 40 kV

      • Current: 40 mA

      • Scan range (2θ): 5° to 50°

      • Step size: 0.02°

      • Scan speed/time per step: 1-2 seconds

    • Perform the scan to collect the diffraction data.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacing using the Bragg's Law (nλ = 2d sinθ).

    • Compare the experimental pattern with reference patterns (such as the calculated pattern in Table 2) or the patterns of the starting materials to confirm the formation of the co-crystal.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its characterization by powder X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation slow_evaporation Slow Evaporation Method sample_prep Sample Preparation (Grinding & Mounting) slow_evaporation->sample_prep grinding Grinding Method grinding->sample_prep pxrd_analysis PXRD Data Acquisition sample_prep->pxrd_analysis Instrumental Analysis data_processing Data Processing (Peak Identification) pxrd_analysis->data_processing Raw Data pattern_comparison Pattern Comparison (vs. Calculated/Starting Materials) data_processing->pattern_comparison structure_confirmation Co-crystal Structure Confirmation pattern_comparison->structure_confirmation

Workflow for this compound Synthesis and XRD Analysis.

References

A Technical Guide to the Discovery and History of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of urea oxalate's discovery and history, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the initial synthesis, characterization, and early applications of this historically significant co-crystal.

Executive Summary

This compound, a co-crystal formed from urea and oxalic acid, holds a significant place in the history of organic chemistry. Its formation was a key confirmatory step in Friedrich Wöhler's seminal 1828 synthesis of urea from inorganic precursors, an experiment that challenged the theory of vitalism. This guide provides a detailed account of the historical context of its discovery, presents its physicochemical properties in a structured format, outlines key experimental protocols for its synthesis, and visualizes the critical historical and chemical pathways associated with it.

Historical Discovery and Context

The story of this compound is intrinsically linked to the discovery and synthesis of urea itself.

Early Isolation and Naming of Urea

Long before its synthesis, a substance from urine was noted by early chemists. In 1773, Hilaire Rouelle isolated a crystalline substance from evaporated human urine.[1] Later, the French scientists Antoine-François de Fourcroy and Louis Nicolas Vauquelin provided a more detailed account of this substance in 1799 and, in 1808, named it "urée" (urea).[2][3] William Prout, an English chemist and biochemist, was one of the first to extract pure urea from urine and extensively studied urinary and digestive pathology in the early 19th century.

Wöhler's Synthesis and the Role of this compound

The pivotal moment in the history of urea, and by extension this compound, came in 1828 with Friedrich Wöhler's accidental synthesis of urea from ammonium cyanate, an inorganic compound.[4][5] This was a groundbreaking discovery as it was the first time an organic compound was synthesized from inorganic materials, a direct challenge to the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms.[4]

To confirm the identity of the white crystalline substance he had synthesized as urea, Wöhler used its reaction with oxalic acid to form a precipitate. The formation of the sparingly soluble this compound served as a definitive chemical proof of the synthesis of urea.[5]

Physicochemical Properties of this compound

Urea and oxalic acid form co-crystals in at least two stoichiometric ratios, 1:1 and 2:1 (urea:oxalic acid), with the 2:1 adduct being readily formed.[6] The properties of these adducts have been a subject of study for many years.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Property1:1 this compound2:1 this compound
Molecular Formula C3H6N2O5C4H10N4O6
Molecular Weight 150.09 g/mol 210.15 g/mol
Melting Point 171 °CThermally stable up to approximately 180 °C, after which it begins to decompose.[1]
Crystal System MonoclinicMonoclinic[6]
Space Group C2/cP2₁/c[1][6]
Lattice Constants a=13.0625Å, b=6.6437Å, c=6.8478Å, β=92.474°a=5.110Å, b=12.400Å, c=7.035Å, β=98.13°[7]

Table 1: Physicochemical and Crystallographic Data for this compound Adducts.

Solubility

The solubility of this compound in water is temperature-dependent. A foundational study of the urea-oxalic acid-water polythermal solubility diagram was conducted by Dalman over a temperature range of -11.2 to 92 °C.[6][8] This work established the crystallization areas for urea, oxalic acid dihydrate, and their co-crystals. Generally, this compound is characterized by its relative insolubility in cold water, a property that was crucial for its use in the separation and identification of urea.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, from historical procedures to modern laboratory techniques.

Wöhler's Confirmatory Test for Urea (Demonstration)

This protocol is a modern demonstration of the principle used by Wöhler to identify urea.

Materials:

  • Solution of synthesized urea (or a standard solution of urea in water)

  • 1 M solution of oxalic acid

Procedure:

  • Take a small sample (2-3 mL) of the aqueous solution containing urea.

  • Add 3-4 mL of a 1 M oxalic acid solution to the urea-containing sample.

  • Observe the formation of a white, crystalline precipitate of this compound. The formation of this precipitate confirms the presence of urea.

Synthesis of this compound by Solution Method

This method is commonly used for the preparation of this compound crystals.

Materials:

  • Urea

  • Oxalic acid dihydrate

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of urea and oxalic acid. For a 2:1 adduct, a 2:1 molar ratio of urea to oxalic acid should be used.

  • Mix the two solutions at room temperature or with gentle heating to ensure complete dissolution.

  • Allow the mixed solution to cool slowly to room temperature.

  • Crystals of this compound will precipitate out of the solution.

  • The crystals can be collected by filtration, washed with a small amount of cold water, and dried.

Mechanochemical Synthesis of this compound

This is a solvent-free method for the preparation of this compound.

Materials:

  • Urea

  • Oxalic acid

Procedure:

  • Combine stoichiometric amounts of urea and oxalic acid (e.g., a 1:1 or 2:1 molar ratio) in a mortar.

  • Grind the mixture with a pestle at room temperature.

  • The formation of the this compound co-crystal occurs in the solid state. The progress of the reaction can be monitored by techniques such as powder X-ray diffraction (PXRD).

Visualizations

The following diagrams illustrate key historical and chemical aspects of this compound.

historical_timeline cluster_18th_century 18th Century cluster_19th_century 19th Century 1773_Rouelle 1773: Hilaire Rouelle first isolates a crystalline substance from urine. 1799_Fourcroy_Vauquelin 1799: Fourcroy and Vauquelin give a satisfactory account of this substance. 1773_Rouelle->1799_Fourcroy_Vauquelin Further characterization 1808_Fourcroy_Vauquelin 1808: Fourcroy and Vauquelin name the substance 'urée' (urea). 1799_Fourcroy_Vauquelin->1808_Fourcroy_Vauquelin Naming 1828_Wohler 1828: Friedrich Wöhler synthesizes urea from ammonium cyanate. 1808_Fourcroy_Vauquelin->1828_Wohler Precursor knowledge 1828_Urea_Oxalate 1828: Wöhler uses the precipitation of this compound to confirm the synthesis of urea. 1828_Wohler->1828_Urea_Oxalate Identification method

A timeline of the key events in the discovery of urea and this compound.

wohler_synthesis_workflow cluster_synthesis Wöhler's Synthesis of Urea (1828) cluster_identification Identification of Urea Ammonium_Cyanate Ammonium Cyanate (in solution) Heating Heating Ammonium_Cyanate->Heating Urea_Solution Aqueous solution containing synthesized Urea Heating->Urea_Solution Oxalic_Acid Addition of Oxalic Acid solution Urea_Solution->Oxalic_Acid Urea_Oxalate_Precipitate Formation of white crystalline precipitate of this compound Oxalic_Acid->Urea_Oxalate_Precipitate

Experimental workflow for Wöhler's synthesis and identification of urea.

Hydrogen bonding in the 2:1 this compound co-crystal.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of chemistry. From its crucial role in validating one of the most important syntheses in organic chemistry to its continued study as a model co-crystal system, this compound remains a compound of interest. This guide has provided a comprehensive overview of its history, physicochemical properties, and synthesis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and visualizations serve to enhance the understanding of this historically and chemically important compound.

References

An In-depth Technical Guide on the Natural Occurrence of Urea and Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the natural occurrence of urea and oxalate in biological systems. While no evidence supports the existence of a naturally occurring "urea oxalate" compound, this document explores the independent biosynthesis, physiological roles, and potential interactions of these two significant metabolites, particularly in contexts where they co-exist, such as in renal physiology.

Introduction

Urea and oxalate are two ubiquitous organic molecules in the biosphere, each with distinct and critical roles in the metabolism of plants, animals, and microorganisms. Urea, the primary nitrogenous waste product in mammals, is central to the urea cycle for the detoxification of ammonia.[1] Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a prominent component in various plants.[2][3] Although urea and oxalate can be co-crystallized synthetically for industrial applications such as sustained-release fertilizers, there is no scientific evidence to date of their natural occurrence as a combined molecular compound in biological systems.[4][5] This guide will, therefore, address their natural occurrence separately and delve into the physiological environments where their paths intersect and potentially interact.

Section 1: Natural Occurrence and Metabolism of Urea

Urea is a fundamental molecule in nitrogen metabolism across a wide range of organisms.

In Animals: In mammals and amphibians (ureotelic animals), urea is synthesized in the liver via the urea cycle as the primary mechanism for excreting excess nitrogen derived from amino acid catabolism.[6] This process converts highly toxic ammonia into less toxic urea, which is then transported via the bloodstream to the kidneys for excretion in urine.[1]

In Plants: Plants utilize urea as a nitrogen source, which can be taken up from the soil through roots or absorbed by leaves.[7] The plant enzyme urease hydrolyzes urea into ammonia and carbon dioxide. The ammonia is then assimilated into amino acids and other nitrogen-containing compounds.[7] Urea in plants can also be derived from the catabolism of arginine by the enzyme arginase.[7]

In Microorganisms: Many microorganisms possess the enzyme urease, enabling them to hydrolyze urea to ammonia, which can serve as a nitrogen source. In some pathological contexts, such as infections by Proteus mirabilis, the breakdown of urea in urine leads to an increase in urinary pH, which can contribute to the formation of struvite (infection-related) kidney stones.[2][8]

The Urea Cycle

The urea cycle is a series of biochemical reactions that produces urea from ammonia and carbon dioxide. This pathway is crucial for preventing the toxic accumulation of ammonia in the body.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol NH4 Ammonia (NH₄⁺) Carbamoyl_Phosphate Carbamoyl Phosphate NH4->Carbamoyl_Phosphate CPS I HCO3 Bicarbonate (HCO₃⁻) HCO3->Carbamoyl_Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea Arginase Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Diagram of the Urea Cycle Pathway.

Section 2: Natural Occurrence and Metabolism of Oxalate

Oxalate is widely distributed in nature, particularly in the plant kingdom.

In Plants: Oxalic acid and its salt, calcium oxalate, are found in a wide variety of plants, where they are involved in processes such as calcium regulation, defense against herbivores, and detoxification of heavy metals.[3][9] In some plants, high concentrations of oxalate can be a concern for human and animal nutrition.[3] The biosynthesis of oxalate in plants can occur through several pathways, with glyoxylate, ascorbic acid, and oxaloacetate serving as precursors.[9][10]

In Animals: In humans and other mammals, oxalate is an end-product of metabolism, primarily generated in the liver from the breakdown of ascorbic acid (vitamin C) and certain amino acids.[2][11] It has no known beneficial function in mammals and is excreted by the kidneys.[2] Elevated levels of oxalate in the urine (hyperoxaluria) are a major risk factor for the formation of calcium oxalate kidney stones.[12]

In Microorganisms: Certain gut bacteria, most notably Oxalobacter formigenes, can degrade oxalate, using it as their primary energy source.[12][13] The presence of these bacteria can significantly influence the amount of oxalate absorbed from the diet, thereby affecting an individual's risk of developing kidney stones.[13][14]

Oxalate Biosynthesis and Degradation Pathways

The metabolic pathways for oxalate vary between organisms. In plants, it is synthesized from various precursors, while in some bacteria, it is degraded to produce energy.

Oxalate_Metabolism cluster_synthesis Oxalate Biosynthesis (Plants) cluster_degradation Oxalate Degradation (Bacteria) Ascorbic_Acid Ascorbic Acid Oxalate_synth Oxalate Ascorbic_Acid->Oxalate_synth Glyoxylate Glyoxylate Glyoxylate->Oxalate_synth Oxaloacetate Oxaloacetate Oxaloacetate->Oxalate_synth Oxalate_degrad Oxalate Formyl_CoA Formyl-CoA Oxalate_degrad->Formyl_CoA Formyl-CoA transferase CO2_Formate CO₂ + Formate Formyl_CoA->CO2_Formate Oxalyl-CoA decarboxylase Oxalate_Analysis_Workflow Sample Biological or Plant Sample Homogenization Homogenization & Extraction Sample->Homogenization Centrifugation Centrifugation / Filtration Homogenization->Centrifugation Supernatant Clear Supernatant / Filtrate Centrifugation->Supernatant Enzymatic_Assay Enzymatic Assay Supernatant->Enzymatic_Assay HPLC HPLC Analysis Supernatant->HPLC LC_MS LC-MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis & Quantification Enzymatic_Assay->Data_Analysis HPLC->Data_Analysis LC_MS->Data_Analysis

References

Health and Safety Considerations for Urea Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for urea oxalate. The information is compiled from available safety data sheets and scientific literature on this compound and its constituent components, urea and oxalic acid. This document is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a salt formed from the reaction of urea and oxalic acid. It is a white crystalline solid.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₆N₂O₅[2][3]
Molecular Weight 150.09 g/mol [2]
Appearance White crystalline solid[1]
CAS Number 513-80-4[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Toxicological Data

There is a lack of specific quantitative toxicological data for this compound as a distinct entity in publicly available literature. The toxicity of this compound is inferred from the known toxicities of its components, urea and oxalic acid (oxalate).

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified.

  • Urea: The oral LD50 for urea in rats is reported to be 14,300 mg/kg and in mice is 11,500 mg/kg.[5] Ingestion of large amounts of urea can be toxic, particularly to ruminant animals where it is rapidly converted to ammonia.[5]

  • Oxalic Acid: The oral LD50 of oxalic acid in rats is approximately 425 mg/kg bw.[6]

Cytotoxicity
  • Urea: Studies have shown that urea can have cytotoxic and cytokinetic effects on cell lines, such as HeLa cells, at concentrations of 1.0-1.4%.[7] These effects include metaphase arrest, abnormal mitoses, and a decrease in cell growth and viability.[7] Urea can also induce apoptosis and cell cycle delay in renal medullary cells.[8]

  • Oxalate: The cytotoxicity of oxalate is primarily attributed to the formation of calcium oxalate monohydrate (COM) crystals, which can cause membrane damage and cell death in renal proximal tubule cells.[9]

Genotoxicity
  • Urea: Genotoxicity studies on urea have generally shown negative results in bacterial reverse mutation assays (Ames test) and in vivo micronucleus tests in mice at doses up to 10,000 mg/kg.[10] However, some in vitro assays at high concentrations have indicated potential genotoxic activity.[11]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available in the literature. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) should be followed.

Acute Oral Toxicity (as per OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 404)

This in vitro method assesses the skin irritation potential of a substance.

  • Test System: A reconstructed human epidermis model is used.

  • Procedure: The test chemical is applied topically to the skin tissue model for a defined period (e.g., 60 minutes).

  • Viability Assessment: Following exposure and a post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy adult albino rabbits are used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) are used.[12]

  • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[12]

Signaling Pathways

Oxalate-Induced Renal Cell Injury

Oxalate exposure can induce a cascade of cellular events in renal epithelial cells, leading to injury and contributing to the formation of kidney stones. The primary mechanisms involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of inflammatory and stress-related signaling pathways.

Oxalate_Toxicity_Pathway Oxalate Oxalate ROS Reactive Oxygen Species (ROS) Generation Oxalate->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress Endoplasmic Reticulum Stress (ERS) ROS->ER_Stress Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation Apoptosis Apoptosis Mitochondria->Apoptosis ER_Stress->Apoptosis Cell_Injury Renal Cell Injury Inflammation->Cell_Injury Apoptosis->Cell_Injury

Caption: Oxalate-induced renal cell injury pathway.[13]

Urea-Induced Cytotoxicity

High concentrations of urea can be cytotoxic, primarily through mechanisms that are not fully elucidated but are known to induce cell cycle arrest and apoptosis. In ruminant animals, the primary mechanism of toxicity is different and relates to the rapid enzymatic hydrolysis of urea to ammonia in the rumen.

Urea_Toxicity_Pathway cluster_ruminant In Ruminants cluster_cellular In Vitro / Non-Ruminants Urea_R High Urea Ingestion Urease Rumen Urease Urea_R->Urease hydrolysis by Ammonia Rapid Ammonia Production Urease->Ammonia Hyperammonemia Hyperammonemia Ammonia->Hyperammonemia exceeds liver's capacity for urea synthesis Toxicity_R Systemic Toxicity Hyperammonemia->Toxicity_R Urea_C High Urea Concentration Cell_Cycle Cell Cycle Arrest (e.g., G2/M phase) Urea_C->Cell_Cycle Apoptosis_Induction Induction of Apoptosis Urea_C->Apoptosis_Induction Cytotoxicity Cytotoxicity Cell_Cycle->Cytotoxicity Apoptosis_Induction->Cytotoxicity

Caption: Mechanisms of urea-induced toxicity.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Get medical attention immediately.

Conclusion

This compound should be handled with care due to its classification as a hazardous substance. While specific toxicological data for the compound is limited, the known toxicities of urea and oxalate indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers and professionals in drug development should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. Further toxicological studies on this compound are warranted to fully characterize its safety profile.

References

urea oxalate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of urea oxalate, a cocrystal formed between urea and oxalic acid. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods, presenting a valuable resource for professionals in research and development.

Chemical Identity and Descriptors

This compound is systematically identified by a range of chemical descriptors essential for database referencing and regulatory purposes. The primary identifier is its CAS Number, 513-80-4.[1][2] A comprehensive list of identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 513-80-4[1][2]
Molecular Formula C₃H₆N₂O₅[1][2][3][4]
Molecular Weight 150.09 g/mol [1][2][4]
IUPAC Name oxalic acid;urea[4]
InChI InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4)[4]
InChIKey YBSLUBPQYDULIZ-UHFFFAOYSA-N[1]
Canonical SMILES C(=O)(C(=O)O)O.C(=O)(N)N[1][4]
EINECS Number 208-171-5[4]
PubChem CID 13685621[4]

Physicochemical and Structural Properties

Crystal Structure

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of this compound. It crystallizes in a monoclinic system with the space group P2₁/c.[1] The structure is a co-crystal, not a simple salt, featuring distinct layers of urea and oxalic acid molecules. These layers are held together by an extensive network of hydrogen bonds.[1] Detailed crystallographic data for the 2:1 urea-oxalic acid cocrystal are presented in Table 2.

Table 2: Crystallographic Data for Urea Oxalic Acid (2:1)

ParameterValueSource(s)
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key technique for confirming the presence of functional groups in this compound. The spectrum shows characteristic peaks for both the urea and oxalic acid moieties. A summary of the major absorption bands is provided in Table 3.

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentSource(s)
~3448N-H stretching
~3350N-H stretching
~1702Amide C=O stretching of -COOH group
~1519NH₂ bending
~1022C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine (-NH₂) protons of urea and the acidic proton of oxalic acid. The chemical shifts of these protons are influenced by the hydrogen bonding within the crystal lattice. The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of urea and the carboxyl carbons of oxalic acid.[1]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of urea and oxalic acid.

Method 1: Reaction in Aqueous Solution and Cooling

This method relies on the precipitation of this compound from an aqueous solution.

  • Materials: Oxalic acid dihydrate, urea phosphate, deionized water.

  • Procedure:

    • Prepare a solution of oxalic acid by dissolving 138.7 grams of oxalic acid dihydrate in 200 mL of water and warm to 60 °C.

    • Gradually add 316 grams of urea phosphate to the oxalic acid solution over a 10-minute period with continuous stirring, maintaining the temperature at 55-60 °C.

    • Continue stirring and heating at 60-70 °C for an additional 20 minutes.

    • Filter the hot mixture.

    • Cool the clear filtrate to 5 °C to induce crystallization.

    • Collect the this compound crystals by filtration.

    • Wash the filter cake with approximately 200 mL of cold water.

    • Dry the resulting this compound crystals.

Method 2: Slow Evaporation

This technique is suitable for growing single crystals of this compound for structural analysis.

  • Materials: Urea, oxalic acid, a suitable solvent (e.g., deionized water).

  • Procedure:

    • Prepare a solution by dissolving stoichiometric amounts of urea and oxalic acid in the chosen solvent.

    • Allow the solvent to evaporate slowly at a constant temperature.

    • As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of this compound crystals.

Method 3: Grinding (Solvent-Drop Grinding)

This is a mechanochemical synthesis method.

  • Materials: Urea, oxalic acid, a few drops of a suitable solvent.

  • Procedure:

    • Mix urea and oxalic acid in the desired molar ratio in a mortar.

    • Add a few drops of a solvent.

    • Grind the mixture thoroughly with a pestle until a homogenous powder is formed.

Analytical Characterization

Single-Crystal X-ray Diffraction (SCXRD)

  • Objective: To determine the precise three-dimensional arrangement of atoms and the crystal structure of this compound.

  • Procedure:

    • Mount a suitable single crystal of this compound on a goniometer head.

    • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα radiation).

    • Process the collected data to determine the unit cell parameters, space group, and atomic coordinates.

    • Refine the crystal structure to obtain accurate bond lengths, bond angles, and other structural details.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound and confirm the formation of the cocrystal.

  • Procedure:

    • Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups in urea and oxalic acid.

Thermal Analysis (DSC/TGA)

  • Objective: To evaluate the thermal stability and decomposition behavior of this compound.

  • Procedure:

    • Place a small, accurately weighed sample of this compound into an appropriate pan (e.g., aluminum).

    • For Differential Scanning Calorimetry (DSC), heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the heat flow as a function of temperature to identify melting points and other thermal transitions.

    • For Thermogravimetric Analysis (TGA), heat the sample at a constant rate under a controlled atmosphere and record the mass loss as a function of temperature to determine decomposition temperatures.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the molecular components of this compound.

G cluster_urea Urea cluster_oxalic_acid Oxalic Acid cluster_urea_oxalate This compound urea_formula CH₄N₂O urea_oxalate_formula C₃H₆N₂O₅ urea_formula->urea_oxalate_formula oxalic_acid_formula C₂H₂O₄ oxalic_acid_formula->urea_oxalate_formula

Caption: Molecular components of this compound.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to the final characterized product is depicted below.

G start Starting Materials (Urea, Oxalic Acid) synthesis Synthesis (e.g., Solution Growth, Grinding) start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation product This compound Product isolation->product characterization Characterization product->characterization xrd Single-Crystal XRD characterization->xrd ftir FTIR Spectroscopy characterization->ftir thermal Thermal Analysis (DSC/TGA) characterization->thermal

Caption: General experimental workflow for this compound.

Conclusion

This technical guide has summarized the key chemical identifiers, physicochemical properties, and experimental protocols for this compound. The provided data, presented in structured tables, and the visual workflows offer a practical resource for researchers and professionals engaged in the study and application of this compound. The detailed methodologies for synthesis and characterization serve as a foundation for further investigation and development in various scientific fields.

References

An In-depth Technical Guide to Hydrogen Bonding in Urea Oxalate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding network within urea oxalate crystals. This compound co-crystals, formed from the self-assembly of urea and oxalic acid, are of significant interest in the fields of crystal engineering and pharmaceutical sciences due to their tunable physicochemical properties. The stability and structural integrity of these crystals are predominantly governed by a complex network of hydrogen bonds. This document delves into the crystallographic structure, experimental characterization, and the nature of these critical intermolecular interactions.

Crystal Structure and Hydrogen Bonding Network

Urea and oxalic acid co-crystallize in different stoichiometric ratios, with the 2:1 and 1:1 forms being the most studied.[1][2] The 2:1 this compound crystal, in particular, has been extensively characterized.[1][3][4]

1.1. Crystallographic Data

The 2:1 this compound crystal belongs to the monoclinic system with the space group P2₁/c.[1][3][5] The crystal structure is characterized by layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.[1][3][5] This layered architecture is a key determinant of the crystal's physical properties.[5] The oxalic acid molecules occupy centers of symmetry within the crystal lattice.[3]

Table 1: Crystallographic Data for 2:1 this compound Crystal

ParameterValueReference
Formula2[CO(NH₂)₂]·(COOH)₂[3]
Crystal SystemMonoclinic[1][5]
Space GroupP2₁/c[1][3][5]
a5.058 (3) Å[1][3]
b12.400 (3) Å[1][3]
c6.964 (2) Å[1][3]
β98.13 (7) °[1][3]
Z (molecules per unit cell)2[1][3]

1.2. The Hydrogen Bonding Scheme

The hydrogen bonding in this compound crystals involves interactions between the amine groups of urea and the carboxylic acid groups of oxalic acid. A notable feature in some this compound complexes is the involvement of the hydroxyl oxygen of the carboxylic acid group as a hydrogen bond acceptor in a weak N–H···O bond.[6] This is a deviation from the typical behavior of carboxylic acids.[6] The planarity of the interacting molecules in the crystal lattice is thought to facilitate this unusual hydrogen bond formation.[6]

In co-crystals of urea with dicarboxylic acids, a recurring "acid-amide heterodimer" synthon (U-A-U) is often observed, which is characterized by short, strong O–H···O hydrogen bonds.[7][8]

Below is a diagram illustrating the primary hydrogen bonding interactions in the 2:1 this compound crystal.

Hydrogen_Bonding_Urea_Oxalate cluster_oxalic_acid Oxalic Acid cluster_urea1 Urea 1 cluster_urea2 Urea 2 oxalic_acid {HO-C(=O)-|O}|{O=C(-OH)-|OH} urea1 {H₂N-C(=O)-|O}|NH₂ oxalic_acid:o1->urea1:n1h2 O-H···N urea2 {H₂N-C(=O)-|O}|NH₂ oxalic_acid:ho2->urea2:o O-H···O urea1:n2h2->oxalic_acid:o2 N-H···O urea2:n1h2->oxalic_acid:ho1 N-H···O

Caption: Hydrogen bonding network in 2:1 this compound.

Experimental Protocols

The characterization of hydrogen bonding in this compound crystals relies on several key experimental techniques.

2.1. Crystal Growth

High-quality single crystals are essential for structural analysis. The following methods are commonly employed for growing this compound crystals:

  • Slow Evaporation: This is a widely used technique where urea and oxalic acid are dissolved in a suitable solvent (typically water) in the desired stoichiometric ratio.[3] The solution is then allowed to evaporate slowly at a constant temperature, leading to the gradual formation of crystals.[5]

  • Slow Cooling: In this method, a saturated solution of urea and oxalic acid at an elevated temperature is slowly cooled, inducing crystallization.

2.2. X-ray and Neutron Diffraction

Single-crystal X-ray diffraction is the primary technique for determining the precise atomic arrangement within the crystal lattice, including the positions of the hydrogen atoms involved in hydrogen bonding.[5] Neutron diffraction is also a powerful tool, as it can locate hydrogen atoms with greater accuracy than X-ray diffraction.[2][3] This is because X-rays are scattered by electrons, making it difficult to pinpoint the position of hydrogen, which has only one electron. Neutrons, on the other hand, are scattered by atomic nuclei, providing a more accurate determination of proton positions.[6][9]

A typical experimental workflow for the structural characterization of this compound crystals is outlined below.

Experimental_Workflow A Crystal Growth (Slow Evaporation/Cooling) B Single Crystal Selection A->B C X-ray/Neutron Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Determination of Hydrogen Bond Parameters D->E F Analysis of Crystal Packing and Hydrogen Bond Network E->F

Caption: Experimental workflow for crystal structure analysis.

2.3. Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can provide valuable information about the hydrogen bonding interactions in this compound crystals. The vibrational frequencies of the N-H and O-H stretching modes are particularly sensitive to the strength of the hydrogen bonds.[10]

Quantitative Data on Hydrogen Bonds

The following table summarizes key hydrogen bond parameters for a this compound complex, highlighting the unusual N–H···O interaction where the hydroxyl oxygen acts as an acceptor.

Table 2: Hydrogen Bond Parameters in a this compound Complex

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H-A (°)Reference
NHO (hydroxyl)-2.110-165.6[6]

Significance in Drug Development

The ability to understand and control hydrogen bonding in co-crystals is of paramount importance in drug development. By forming co-crystals of active pharmaceutical ingredients (APIs) with co-formers like urea and oxalic acid, it is possible to modify key properties such as solubility, stability, and bioavailability. The detailed knowledge of the hydrogen bonding network in model systems like this compound provides a fundamental basis for the rational design of pharmaceutical co-crystals with desired therapeutic profiles.

Conclusion

The crystal structure of this compound is a well-defined system held together by a robust and intricate network of hydrogen bonds. The layered arrangement of urea and oxalic acid molecules, dictated by these interactions, gives rise to its characteristic properties. Advanced analytical techniques, particularly single-crystal X-ray and neutron diffraction, have been instrumental in elucidating the precise geometry of these hydrogen bonds. This in-depth understanding is crucial for the continued development of crystal engineering principles and their application in the pharmaceutical industry.

References

Introduction to Urea Oxalate Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Polymorphism of Urea Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, a cocrystal of significant interest due to the versatile hydrogen bonding capabilities of its constituent molecules. Understanding the polymorphism of this compound is critical for controlling its physicochemical properties, which is of paramount importance in fields ranging from materials science to pharmaceutical development. This document details the synthesis, structural characterization, and thermal properties of the identified polymorphs, presenting data in a clear, comparative format.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can profoundly influence properties such as solubility, stability, and bioavailability. Urea and oxalic acid are known to form cocrystals with different stoichiometric ratios, leading to at least two distinct polymorphic forms. These forms are primarily differentiated by their urea-to-oxalic acid molar ratio and the method of their preparation. The two well-characterized polymorphs are the 2:1 and 1:1 adducts.

Polymorphic Forms of this compound

Urea-Oxalic Acid (2:1 Adduct)

The 2:1 adduct, consisting of two molecules of urea for every one molecule of oxalic acid, is a readily formed and well-studied polymorph.[1][2] It is typically obtained through solution-based crystallization methods.

Urea-Oxalic Acid (1:1 Adduct)

The 1:1 adduct is a distinct polymorphic form prepared through mechanochemical methods, specifically by grinding the two components together.[3][4][5] This form has a different crystal structure and thermal behavior compared to the 2:1 adduct.

Data Presentation: Physicochemical Properties

The quantitative data for the two known polymorphs of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data
PropertyUrea-Oxalic Acid (2:1)Urea-Oxalic Acid (1:1)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cNot Reported
a (Å) 5.058 (3)[6]13.0625[3][4]
b (Å) 12.400 (3)[6]6.6437[3][4]
c (Å) 6.964 (2)[6]6.8478[3][4]
β (°) 98.13 (7)[6]92.474[3][4]
Z 2[6]Not Reported
Table 2: Thermal Analysis Data
PropertyUrea-Oxalic Acid (2:1)Urea-Oxalic Acid (1:1)
Melting Point Thermally stable up to 180 °C[7][8]Sharp endothermic peak at 174.5 °C (melting)[3]
Decomposition Decomposes above 180 °C[7][8]Followed by a broad endotherm due to decomposition[3]
Enthalpy of Fusion (ΔH) Not Reported22 kJ/mol[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound polymorphs are provided below.

Synthesis of Urea-Oxalic Acid (2:1) by Slow Evaporation

This protocol is based on the slow evaporation of an aqueous solution containing urea and oxalic acid in a 2:1 stoichiometric ratio.[1][6]

Materials:

  • Urea (analytical grade)

  • Oxalic acid dihydrate (analytical grade)

  • Deionized water

Procedure:

  • Prepare a saturated aqueous solution of urea and oxalic acid in a 2:1 molar ratio at room temperature.

  • Stir the solution continuously for 2-3 hours to ensure complete dissolution and homogenization.

  • Filter the solution to remove any undissolved impurities.

  • Pour the clear solution into a shallow petri dish and cover it with a perforated sheet to allow for slow evaporation of the solvent.

  • Keep the setup in a vibration-free environment at a constant room temperature.

  • Harvest the single crystals that form over a period of several days to weeks.

Synthesis of Urea-Oxalic Acid (1:1) by Solvent-Drop Grinding

This mechanochemical method yields the 1:1 polymorphic form of this compound.[3][4]

Materials:

  • Urea (analytical grade)

  • Oxalic acid (analytical grade)

  • Deionized water

Procedure:

  • Weigh equimolar amounts of urea and oxalic acid.

  • Place the mixture in an agate mortar.

  • Grind the mixture at room temperature while adding a few drops of deionized water.

  • Continue grinding until a dry, homogeneous powder is obtained.

Characterization Methods
  • X-ray Diffraction (XRD): Single-crystal XRD for the 2:1 adduct is performed on a suitable diffractometer.[6] Powder XRD (PXRD) is used to characterize the 1:1 adduct and confirm the formation of a new crystalline phase.[3][4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the functional groups and hydrogen bonding interactions within the cocrystals.[3][7][8]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting points, decomposition temperatures, and thermal stability of the polymorphs.[3][7][8]

Visualization of Polymorph Formation

The formation of the two distinct polymorphs of this compound is primarily dictated by the chosen synthetic route. This relationship can be visualized as a simple workflow.

Polymorph_Formation cluster_reactants Reactants cluster_methods Synthesis Method cluster_polymorphs Polymorphs Urea Urea SolutionGrowth Slow Evaporation (Aqueous Solution, 2:1 ratio) Urea->SolutionGrowth Grinding Solvent-Drop Grinding (1:1 ratio) Urea->Grinding OxalicAcid Oxalic Acid OxalicAcid->SolutionGrowth OxalicAcid->Grinding Polymorph21 Urea-Oxalic Acid (2:1) SolutionGrowth->Polymorph21 Polymorph11 Urea-Oxalic Acid (1:1) Grinding->Polymorph11

Formation pathways of this compound polymorphs.

Conclusion

The polymorphism of this compound is a clear example of how different synthetic conditions can lead to distinct crystalline structures with varying properties. The 2:1 and 1:1 adducts have been successfully synthesized and characterized, providing a basis for further investigation into their potential applications. For drug development professionals, the ability to select for a specific polymorph with desired characteristics is a critical aspect of formulation and drug delivery. Further research may uncover additional polymorphic forms or solvates and explore the potential for interconversion between the known forms.

References

Methodological & Application

Application Notes and Protocols for Single Crystal Growth of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea oxalate crystals are of significant interest in materials science and pharmaceutical research due to their potential applications in non-linear optics and as a model system for studying co-crystallization, a critical technique in drug development for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the growth of high-quality single crystals of this compound, specifically the 2:1 adduct (bis-urea oxalic acid), using the slow evaporation solution growth technique.

Data Presentation

The following table summarizes key quantitative data for this compound single crystals grown by the slow evaporation method, as reported in the literature.

ParameterValueReference
Crystal System Monoclinic[1][2]
Space Group P2₁/c[1][2][3]
Lattice Parameters a = 5.058 - 5.13 Å[2][3]
b = 12.400 - 12.48 Å[2][3]
c = 6.964 - 7.07 Å[2][3]
β = 98.13°[2][3]
Crystal Size (Typical) 14 mm × 17 mm × 7 mm[4]
Growth Period ~30 days[4]
UV Cut-off Wavelength ~240 - 270 nm[1][2]
Thermal Stability Stable up to 180 °C[1]

Experimental Protocols

Objective: To grow single crystals of bis-urea oxalic acid by the slow evaporation technique.

Materials:

  • Urea (Analytical Reagent Grade)

  • Oxalic Acid (Analytical Reagent Grade)

  • Triple Distilled Water

  • Beakers (100 ml, 250 ml)

  • Magnetic Stirrer with Stir Bar

  • Whatman Filter Paper (or equivalent)

  • Crystallization Dish or Beaker with a perforated cover (e.g., paraffin film with pinholes)

  • Spatula

  • Weighing Balance

Procedure:

  • Preparation of the Supersaturated Solution:

    • Weigh urea and oxalic acid in a 2:1 molar ratio.[1] For example, weigh 12.012 g of urea (2 moles * 60.06 g/mol ) and 9.003 g of oxalic acid dihydrate (1 mole * 90.03 g/mol ).

    • Transfer the weighed reactants to a clean 250 ml beaker.

    • Add a sufficient volume of triple distilled water (e.g., 100 ml) to the beaker.

    • Place the beaker on a magnetic stirrer and stir the solution continuously at room temperature until the solutes are completely dissolved.[1] This may take several hours. Gentle heating can be applied to facilitate dissolution, but the solution should be allowed to return to room temperature before proceeding.

  • Filtration:

    • Once the solutes are fully dissolved, filter the solution using Whatman filter paper to remove any insoluble impurities.[5]

  • Crystallization:

    • Transfer the filtered solution into a clean crystallization dish or beaker.

    • Cover the top of the container with a perforated lid or paraffin film with a few pinholes. This allows for slow and controlled evaporation of the solvent.[5][6]

    • Place the crystallization setup in a vibration-free and dust-free environment at a constant room temperature.[5]

  • Crystal Growth and Harvesting:

    • Allow the solvent to evaporate slowly over a period of several days to weeks.[4]

    • Monitor the solution periodically for the formation of seed crystals.

    • Once well-formed, transparent single crystals of a suitable size are observed, carefully harvest them from the solution using forceps.

    • Gently dry the harvested crystals with a lint-free tissue.

Characterization: The grown crystals can be subjected to various characterization techniques to confirm their identity and quality:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, lattice parameters, and space group.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the crystal and confirm the formation of the co-crystal.[1]

  • UV-Vis Spectroscopy: To determine the optical transmittance window and the UV cut-off wavelength.[1][2]

  • Thermal Analysis (TGA/DTA): To evaluate the thermal stability of the grown crystals.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Single Crystal Growth of this compound A Reactant Preparation (Urea and Oxalic Acid in 2:1 Molar Ratio) B Dissolution in Triple Distilled Water (with magnetic stirring) A->B C Filtration (to remove impurities) B->C D Slow Evaporation (at constant room temperature) C->D E Crystal Growth D->E F Crystal Harvesting E->F G Characterization (SC-XRD, FTIR, UV-Vis, TGA/DTA) F->G

Caption: Workflow for the synthesis of this compound single crystals.

References

Application Notes and Protocols for the Synthesis of Metal Oxides Using Urea Oxalate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various metal oxides utilizing urea and oxalate as precursors. This method offers a versatile, cost-effective, and often environmentally friendly route to produce nanostructured metal oxides with tunable properties, making them suitable for a wide range of applications, including catalysis, photocatalysis, and drug delivery systems.

Introduction to the Urea-Oxalate Precipitation Method

The urea-oxalate method is a versatile wet chemical approach for synthesizing metal oxide nanoparticles. This technique relies on the co-precipitation of metal ions in the form of their oxalate salts. Urea plays a crucial role in this process, primarily by slowly decomposing in solution upon heating to generate ammonia and carbon dioxide. This gradual release of ammonia homogeneously increases the pH of the reaction mixture, leading to the controlled precipitation of metal oxalates. The subsequent calcination of these oxalate precursors at elevated temperatures results in their decomposition to the corresponding metal oxides.

The key advantages of this method include:

  • Homogeneous Precipitation: The slow hydrolysis of urea ensures a uniform pH throughout the solution, leading to the formation of nanoparticles with a narrow size distribution.

  • Morphology Control: By adjusting reaction parameters such as precursor concentration, temperature, and pH, the morphology and particle size of the final metal oxide can be tailored.

  • High Purity: The oxalate precursors can be easily washed to remove impurities before calcination, resulting in high-purity metal oxides.

A general workflow for the synthesis of metal oxides using the urea-oxalate precursor method is illustrated below.

G cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing Metal_Salt Metal Salt Solution Mixing Mixing & Heating Metal_Salt->Mixing Urea_Solution Urea Solution Urea_Solution->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing Precipitate Metal Oxalate Precipitate Mixing->Precipitate Washing Washing & Drying Precipitate->Washing Calcination Calcination Washing->Calcination Metal_Oxide Metal Oxide Nanoparticles Calcination->Metal_Oxide

Caption: General workflow for metal oxide synthesis via the urea-oxalate precursor route.

Quantitative Data Summary

The following tables summarize key quantitative data for metal oxides synthesized using urea and oxalate precursors, as reported in the literature.

Table 1: Properties of Synthesized TiO₂ Nanoparticles

Precursor SystemSynthesis MethodCalcination Temperature (°C)Particle Size (nm)Specific Surface Area (m²/g)Reference
Titanium oxysulphate, UreaThermal Decomposition60020 - 40-[1]
Titanium tetra-isopropoxide, CTAB, UreaSol-Gel550 - 750-9 - 43[2]

Table 2: Properties of Synthesized ZnO Nanoparticles

Precursor SystemSynthesis MethodCalcination Temperature (°C)Particle Size (nm)Reference
Zinc Sulfate, Oxalic AcidCo-precipitation70080[3][4]
Zinc Sulfate, Oxalic AcidThermal Decomposition400 - 800Micron-sized agglomerates[5]

Experimental Protocols

Protocol for the Synthesis of TiO₂ Nanoparticles via Urea-Assisted Thermal Decomposition

This protocol describes a facile and scalable method for synthesizing TiO₂ nanoparticles.

Materials:

  • Titanium oxysulphate (TiOSO₄)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Mortar and pestle

  • Muffle furnace

  • Oven

Procedure:

  • Weigh desired amounts of titanium oxysulphate and urea. A common weight ratio of titanium oxysulphate to urea is 1:0.4.[1]

  • Grind the titanium oxysulphate and urea together in a mortar and pestle for approximately 15 minutes to obtain a homogeneous powder mixture.

  • Transfer the powder to a ceramic crucible.

  • Place the crucible in a muffle furnace and heat to 600 °C at a heating rate of 15 °C/min.

  • Maintain the temperature at 600 °C for 3 hours.[6]

  • Allow the furnace to cool down to room temperature.

  • Wash the resulting white powder with deionized water multiple times to remove any unreacted precursors and byproducts.

  • Dry the washed powder in an oven at 80 °C overnight.[6]

  • Grind the dried powder to obtain fine TiO₂ nanoparticles.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Processing P1 Weigh Titanium Oxysulphate & Urea P2 Grind in Mortar & Pestle (15 min) P1->P2 S1 Heat to 600°C in Muffle Furnace P2->S1 S2 Hold at 600°C for 3 hours S1->S2 PO1 Cool to Room Temperature S2->PO1 PO2 Wash with Deionized Water PO1->PO2 PO3 Dry at 80°C PO2->PO3 PO4 Grind to Fine Powder PO3->PO4

Caption: Experimental workflow for TiO₂ nanoparticle synthesis.

Protocol for the Synthesis of ZnO Nanoparticles via Oxalate Co-Precipitation

This protocol details the synthesis of ZnO nanoparticles through the formation of a zinc oxalate precursor.

Materials:

  • Zinc sulfate (ZnSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Muffle furnace

Procedure:

  • Prepare an aqueous solution of zinc sulfate.

  • Prepare an aqueous solution of oxalic acid.

  • While stirring, add the oxalic acid solution dropwise to the zinc sulfate solution at room temperature. A white precipitate of zinc oxalate will form immediately.

  • Continue stirring for a specified period (e.g., 2 hours) to ensure complete precipitation.

  • Separate the precipitate from the solution by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any remaining impurities.

  • Dry the washed precipitate in an oven at a suitable temperature (e.g., 100 °C) to obtain zinc oxalate powder.

  • Place the dried zinc oxalate powder in a crucible and calcine it in a muffle furnace at 700 °C for a specified duration (e.g., 4 hours) to decompose the oxalate and form ZnO nanoparticles.[3][4]

  • Allow the furnace to cool to room temperature and collect the resulting ZnO nanopowder.

G cluster_precip Precipitation cluster_process Processing cluster_calc Calcination PR1 Prepare ZnSO₄ and Oxalic Acid Solutions PR2 Mix Solutions with Stirring PR1->PR2 PR3 Collect Precipitate (Centrifugation) PR2->PR3 PC1 Wash with Water and Ethanol PR3->PC1 PC2 Dry Precipitate PC1->PC2 C1 Calcine at 700°C PC2->C1 C2 Collect ZnO Nanopowder C1->C2

Caption: Experimental workflow for ZnO nanoparticle synthesis.

Protocol for the Synthesis of Lanthanide Oxalate Precursors for Lanthanide Oxide Synthesis

This protocol describes a method for preparing lanthanide oxalate powders, which serve as precursors for the corresponding lanthanide oxides upon calcination.

Materials:

  • Lanthanide nitrate (e.g., La(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolve the lanthanide nitrate salt in deionized water in a beaker.

  • In a separate beaker, dissolve oxalic acid in deionized water.

  • Heat the lanthanide nitrate solution to approximately 70 °C with stirring.[7]

  • Slowly add the oxalic acid solution to the heated lanthanide nitrate solution. A precipitate of lanthanide oxalate will form.

  • Continue stirring the mixture at the elevated temperature for a period to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Filter the suspension to collect the lanthanide oxalate precipitate.

  • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a moderate temperature (e.g., 80-100 °C).

  • The resulting lanthanide oxalate powder can then be calcined at a high temperature (typically >800 °C) to yield the corresponding lanthanide oxide.

Applications in Photocatalysis

Metal oxides synthesized via the urea-oxalate method, particularly TiO₂ and ZnO, exhibit significant potential as photocatalysts for the degradation of organic pollutants in wastewater.[8][9] The photocatalytic activity is influenced by factors such as particle size, crystallinity, and surface area.

Table 3: Photocatalytic Degradation Efficiency of Synthesized Metal Oxides

PhotocatalystTarget PollutantIrradiation SourceDegradation Efficiency (%)Time (min)Reference
TiO₂ (Urea-assisted)Clofibric AcidUV-A~100180[2]
FeWO₄Real Industrial EffluentVisible Light45.3120[10]
Fe₂(MoO₄)₃Real Industrial EffluentVisible Light32.2120[10]

The general mechanism for photocatalysis by a semiconductor metal oxide involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than the bandgap of the material. These charge carriers then migrate to the surface and initiate redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are responsible for the degradation of organic pollutants.

G cluster_photo Photocatalysis Mechanism Photon Photon (hν ≥ Eg) MO Metal Oxide (e.g., TiO₂) Photon->MO e e⁻ (conduction band) MO->e h h⁺ (valence band) MO->h O2 O₂ e->O2 H2O H₂O / OH⁻ h->H2O O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad Pollutant Organic Pollutant O2_rad->Pollutant OH_rad->Pollutant Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation Oxidation

Caption: Simplified signaling pathway of photocatalytic degradation of organic pollutants.

References

Application Notes and Protocols: Catalytic Applications of Urea-Activated Cobalt Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of urea-activated cobalt oxalate (UCoOx), with a primary focus on its exceptional performance as an electrocatalyst for the Oxygen Evolution Reaction (OER). Detailed protocols for its synthesis and electrochemical evaluation are provided to enable researchers to replicate and build upon these findings.

Introduction

Urea-activated cobalt oxalate has emerged as a cost-effective and highly efficient catalyst, particularly in the field of electrocatalysis. The incorporation of urea during the synthesis of cobalt oxalate has been demonstrated to significantly enhance its catalytic activity. This enhancement is attributed to an increase in the number of active sites and improved charge transfer kinetics.[1] The primary application highlighted in current research is its use as an electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production.[1][2]

Catalytic Applications

The predominant catalytic application of urea-activated cobalt oxalate documented in scientific literature is in electrocatalysis, specifically for the Oxygen Evolution Reaction (OER) .

Electrocatalytic Oxygen Evolution Reaction (OER)

Urea-activated cobalt oxalate has proven to be a highly effective catalyst for the OER in alkaline media. Its performance surpasses that of pristine cobalt oxalate, exhibiting a lower overpotential, faster kinetics, and excellent long-term stability.[1] The activation by urea facilitates the creation of a catalyst with a more favorable electronic structure and a greater number of accessible active sites for the OER process.

Quantitative Data Presentation

The following tables summarize the key performance metrics of urea-activated cobalt oxalate (UCoOx) in comparison to non-activated cobalt oxalate (CoOx) for the Oxygen Evolution Reaction (OER) in 1 M KOH.

CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability (hours)Faradaic Efficiency (%)
Urea-Activated Cobalt Oxalate (UCoOx)321788095
Cobalt Oxalate (CoOx)389Not ReportedNot ReportedNot Reported

Table 1: OER Performance Metrics of Urea-Activated Cobalt Oxalate (UCoOx) vs. Cobalt Oxalate (CoOx).[1]

CatalystCharge Transfer Resistance (Ω)
Urea-Activated Cobalt Oxalate (UCoOx)2.5 lower than CoOx
Cobalt Oxalate (CoOx)Baseline

Table 2: Improvement in Charge Transfer Resistance.[1]

Experimental Protocols

Synthesis of Urea-Activated Cobalt Oxalate (UCoOx)

This protocol describes the synthesis of urea-activated cobalt oxalate via a simple precipitation method.[1]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • Prepare a 0.1 M solution of cobalt(II) nitrate hexahydrate in DI water.

  • Prepare a 0.1 M solution of oxalic acid in DI water.

  • Prepare a 0.2 M solution of urea in DI water.

  • In a typical synthesis, mix 50 mL of the 0.1 M cobalt(II) nitrate solution with 50 mL of the 0.2 M urea solution under constant stirring.

  • Slowly add 50 mL of the 0.1 M oxalic acid solution to the cobalt nitrate-urea mixture.

  • Maintain the reaction mixture at 50 °C for 2 hours with continuous stirring. A precipitate will form.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected solid multiple times with DI water and then with ethanol to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Electrochemical Evaluation of OER Performance

This protocol outlines the procedure for evaluating the OER performance of the synthesized urea-activated cobalt oxalate catalyst.

Materials and Equipment:

  • Urea-activated cobalt oxalate catalyst

  • Nafion solution (5 wt%)

  • Ethanol

  • Deionized (DI) water

  • Working electrode (e.g., glassy carbon electrode, nickel foam)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

  • Electrolyte: 1 M potassium hydroxide (KOH) solution

  • Potentiostat

Procedure:

  • Catalyst Ink Preparation:

    • Disperse 5 mg of the urea-activated cobalt oxalate catalyst in a mixture of 950 µL of ethanol and 50 µL of 5 wt% Nafion solution.

    • Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Working Electrode Preparation:

    • Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.5 mg cm⁻²).

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurements:

    • Set up a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in 1 M KOH electrolyte.

    • Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV s⁻¹ to evaluate the OER activity. The potential should be corrected for iR drop.

    • Record the potential required to achieve a current density of 10 mA cm⁻² (overpotential).

    • Construct a Tafel plot (overpotential vs. log(current density)) from the LSV data to determine the Tafel slope.

    • Assess the catalyst stability using chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA cm⁻²) for an extended period (e.g., 80 hours).

    • Determine the Faradaic efficiency by quantifying the amount of evolved oxygen and comparing it to the theoretical amount based on the charge passed.

Visualizations

Proposed Mechanism of Urea Activation

The following diagram illustrates a proposed mechanism for how urea enhances the catalytic activity of cobalt oxalate. The urea molecule is believed to coordinate with the cobalt centers, which in turn modifies the electronic structure and increases the number of active sites available for the OER.

Urea_Activation_Mechanism cluster_0 Pristine Cobalt Oxalate cluster_1 Urea Activation Process cluster_2 Urea-Activated Cobalt Oxalate CoOx Cobalt Oxalate (CoC2O4) ActiveSites_CoOx Limited Active Sites CoOx->ActiveSites_CoOx Exhibits ActiveSites_CoOx->OER_base Mediocre OER Performance Urea Urea Coordination Coordination of Urea to Cobalt Centers Urea->Coordination UCoOx Urea-Activated Cobalt Oxalate (UCoOx) Coordination->UCoOx Forms CoOx_precursor Cobalt Precursor CoOx_precursor->Coordination ActiveSites_UCoOx Increased Active Sites & Enhanced Charge Transfer UCoOx->ActiveSites_UCoOx Possesses OER Enhanced OER Performance ActiveSites_UCoOx->OER Promotes

Caption: Proposed mechanism of urea activation of cobalt oxalate.

Experimental Workflow

This diagram outlines the experimental workflow from the synthesis of the urea-activated cobalt oxalate catalyst to its electrochemical evaluation.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis start Start s1 Prepare Precursor Solutions (Cobalt Nitrate, Oxalic Acid, Urea) start->s1 s2 Precipitation Reaction at 50°C s1->s2 s3 Washing and Centrifugation s2->s3 s4 Drying of Catalyst Powder s3->s4 c1 Structural Analysis (XRD) s4->c1 c2 Morphological Analysis (SEM/TEM) s4->c2 c3 Compositional Analysis (XPS) s4->c3 e1 Catalyst Ink Preparation s4->e1 e2 Working Electrode Fabrication e1->e2 e3 Three-Electrode Cell Setup e2->e3 e4 OER Performance Testing (LSV, Chronopotentiometry) e3->e4 d1 Determine Overpotential and Tafel Slope e4->d1 d2 Evaluate Stability and Faradaic Efficiency e4->d2 end End d1->end d2->end

Caption: Experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Urea Oxalate in Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urea oxalate is an organic material that has garnered interest for its nonlinear optical (NLO) properties. Organic NLO materials are promising for various applications in optoelectronics and photonics due to their large second-order and third-order optical nonlinearities, high optical damage thresholds, and the flexibility for molecular engineering. Urea and its derivatives, in particular, are known for their significant NLO response.[1][2][3][4] this compound crystals are formed through hydrogen bonds between urea and oxalic acid molecules.[5][6] This document provides detailed application notes and experimental protocols for the synthesis, growth, and characterization of this compound crystals for NLO applications.

Synthesis and Crystal Growth of this compound

This compound crystals can be synthesized by reacting urea and oxalic acid. The most common method for growing single crystals is the slow evaporation technique from an aqueous solution.[7][8] Both mono-urea oxalic acid and bis-urea oxalic acid (2:1 ratio) have been reported, with the 2:1 adduct being readily formed.[1]

Experimental Protocol: Synthesis of Bis-Urea Oxalic Acid (2:1) Crystals

This protocol details the synthesis of bis-urea oxalic acid single crystals using the slow evaporation method.

Materials:

  • Urea (AR grade)

  • Oxalic acid (AR grade)

  • Double distilled water

  • Beakers

  • Magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Crystallizing dishes or beakers covered with perforated foil

Procedure:

  • Preparation of the Solution: Prepare an aqueous solution by dissolving urea and oxalic acid in a 2:1 stoichiometric ratio in double distilled water.[5] For example, dissolve 12.01 g of urea and 6.30 g of oxalic acid in 100 ml of double distilled water.

  • Dissolution: Stir the solution continuously using a magnetic stirrer at a constant temperature (e.g., room temperature or slightly elevated to ensure complete dissolution) until all solutes have dissolved, resulting in a homogenous saturated solution.

  • Filtration: Filter the saturated solution using a filter paper to remove any suspended impurities.

  • Crystal Growth: Pour the filtered solution into a clean crystallizing dish or beaker. Cover the container with a perforated sheet of foil to control the rate of evaporation.

  • Incubation: Place the container in a vibration-free environment at a constant temperature. Good quality, transparent, and colorless single crystals of about 14 mm × 17 mm × 7 mm can be obtained over a period of approximately 30 days.[8]

  • Harvesting: Once the crystals have grown to the desired size, carefully harvest them from the solution.

Experimental Protocol: Synthesis of Mono-Urea Oxalic Acid Crystals

A similar slow evaporation technique is used for mono-urea oxalic acid, with a 1:1 molar ratio of the reactants.[8]

Materials:

  • Urea (AR grade)

  • Oxalic acid (AR grade)

  • Double distilled water

  • Beakers

  • Magnetic stirrer

  • Filter paper

  • Crystallizing dishes or beakers with perforated covers

Procedure:

  • Preparation of the Solution: Dissolve equimolar amounts of urea and oxalic acid in double distilled water.

  • Dissolution: Stir the solution at a constant temperature until a saturated solution is formed.

  • Filtration: Filter the solution to remove any particulate matter.

  • Crystal Growth: Transfer the solution to a crystallizing dish and cover it to allow for slow evaporation.

  • Incubation: Maintain the setup at a constant temperature and in a vibration-free location.

  • Harvesting: Collect the grown crystals from the solution.

Characterization of this compound Crystals

A variety of techniques are employed to characterize the structural, optical, and NLO properties of the grown this compound crystals.

Single Crystal X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, lattice parameters, and space group of the grown crystals.

Protocol:

  • Crystal Mounting: Select a small, well-formed single crystal (e.g., 0.3 x 0.2 x 0.2 mm) and mount it on a goniometer head.[5]

  • Data Collection: Use a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.70926 Å).[5] Collect reflection data at room temperature using the θ-2θ scanning technique.[5]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the this compound crystal and confirm the formation of the compound.

Protocol:

  • Sample Preparation: Mix a small amount of the powdered this compound crystal with potassium bromide (KBr) powder and press the mixture into a pellet.

  • Data Acquisition: Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

UV-Vis-NIR Spectroscopy

Purpose: To determine the optical transmittance window and the lower cut-off wavelength, which are crucial parameters for NLO applications.

Protocol:

  • Sample Preparation: Use a polished, single crystal of suitable thickness.

  • Data Acquisition: Record the transmittance spectrum using a UV-Vis-NIR spectrophotometer in the wavelength range of 190-1100 nm.[8]

Second Harmonic Generation (SHG) Efficiency Measurement

Purpose: To quantify the second-order NLO efficiency of the material. The Kurtz-Perry powder technique is a common method for this measurement.

Protocol:

  • Sample Preparation: Grind the this compound crystal into a fine powder and pack it into a micro-capillary tube. Potassium dihydrogen phosphate (KDP) is typically used as a reference material.

  • Experimental Setup:

    • Use a Q-switched Nd:YAG laser as the fundamental source (e.g., λ = 1064 nm).

    • Direct the laser beam onto the powdered sample.

    • Use appropriate filters to block the fundamental wavelength and allow the second harmonic signal (at 532 nm) to pass.

    • Detect the generated second harmonic signal using a photomultiplier tube (PMT).

  • Measurement: Measure the intensity of the second harmonic signal generated from the this compound sample and compare it with the signal from the KDP reference under the same experimental conditions.

Z-Scan Technique

Purpose: To determine the third-order NLO properties, including the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).

Protocol:

  • Experimental Setup:

    • Use a continuous wave (CW) or pulsed laser beam (e.g., He-Ne laser at 632.8 nm).[9]

    • Focus the Gaussian laser beam with a converging lens.

    • Mount the sample on a translation stage that allows it to be moved along the z-axis through the focal point of the lens.

    • An aperture is placed in the far-field, and a photodetector measures the transmitted intensity.

  • Open-Aperture Z-Scan:

    • Remove the aperture so that the entire beam is collected by the photodetector.

    • Translate the sample along the z-axis and record the transmitted intensity.

    • The resulting transmittance curve provides information about the nonlinear absorption coefficient (β).

  • Closed-Aperture Z-Scan:

    • Place the aperture in front of the detector to allow only the central part of the beam to pass through.

    • Again, translate the sample along the z-axis and record the transmitted intensity.

    • The closed-aperture scan is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, yielding the nonlinear refractive index (n₂).[9]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound crystals.

Table 1: Crystallographic Data for Bis-Urea Oxalic Acid (2:1)

ParameterValueReference
Crystal SystemMonoclinic[1][5]
Space GroupP2₁/c[1][5]
a5.058 (3) Å[5]
b12.400 (3) Å[5]
c6.964 (2) Å[5]
β98.13 (7)°[5]
Volume432.4 ųCalculated from[5]
Molecules per unit cell (Z)2[5]

Table 2: Nonlinear Optical Properties of Mono-Urea Oxalic Acid

ParameterValueExperimental ConditionReference
Nonlinear Refractive Index (n₂)-5.281 x 10⁻¹¹ m²/WZ-scan with He-Ne laser (632.8 nm)[9]
Nonlinear Absorption Coefficient (β)1.825 x 10⁻⁴ m/WZ-scan with He-Ne laser (632.8 nm)[9]
Third-Order NLO Susceptibility (χ⁽³⁾)4.761 x 10⁻⁷ esuCalculated from n₂ and β[9]

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound as an NLO material.

experimental_workflow cluster_synthesis Synthesis and Crystal Growth cluster_characterization Characterization cluster_properties Determined Properties start Start reactants Urea + Oxalic Acid (in Double Distilled Water) start->reactants dissolution Stirring for Complete Dissolution reactants->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Crystal Harvesting evaporation->harvesting xrd Single Crystal XRD harvesting->xrd ftir FTIR Spectroscopy harvesting->ftir uv_vis UV-Vis-NIR Spectroscopy harvesting->uv_vis shg SHG Measurement harvesting->shg z_scan Z-Scan Analysis harvesting->z_scan crystal_structure Crystal Structure Lattice Parameters xrd->crystal_structure functional_groups Functional Groups ftir->functional_groups optical_properties Optical Transmittance Cut-off Wavelength uv_vis->optical_properties nlo_efficiency SHG Efficiency shg->nlo_efficiency third_order_nlo n₂, β, χ⁽³⁾ z_scan->third_order_nlo

Caption: Experimental workflow for synthesis and characterization of this compound.

z_scan_workflow cluster_setup Z-Scan Experimental Setup cluster_measurements Measurements cluster_analysis Data Analysis laser Laser Source (e.g., He-Ne) lens Focusing Lens laser->lens sample This compound Crystal on Translation Stage lens->sample aperture Aperture sample->aperture detector Photodetector aperture->detector open_aperture Open-Aperture Scan (Aperture Removed) detector->open_aperture closed_aperture Closed-Aperture Scan (Aperture in Place) detector->closed_aperture beta Determine Nonlinear Absorption (β) open_aperture->beta n2 Determine Nonlinear Refractive Index (n₂) closed_aperture->n2 chi3 Calculate Third-Order Susceptibility (χ⁽³⁾) beta->chi3 n2->chi3

References

Application Notes and Protocols: Analytical Applications of Urea Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical applications of urea oxalate precipitation, with a focus on the urea hydrolysis method for homogeneous precipitation. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to facilitate the adoption of these techniques in research and development settings.

Application Notes

This compound precipitation is a versatile and powerful technique in analytical chemistry, primarily utilized for the gravimetric determination of various metal ions. The method relies on the controlled precipitation of metal oxalates, which are subsequently isolated, dried, and weighed to quantify the target analyte. A significant advancement in this field is the use of urea hydrolysis for homogeneous precipitation, which offers several advantages over conventional precipitation methods.

The slow and controlled hydrolysis of urea in a heated aqueous solution generates hydroxide ions uniformly throughout the solution. This gradual increase in pH leads to the slow and homogeneous precipitation of metal oxalates, resulting in the formation of large, well-formed, and highly pure crystals.[1] This contrasts with conventional methods where the precipitating agent is added directly, often leading to rapid, localized supersaturation and the formation of smaller, less pure, and gelatinous precipitates that are difficult to filter.

Key Advantages of the Urea Hydrolysis Method:

  • Improved Precipitate Quality: The slow, homogeneous precipitation process yields larger, more uniform, and denser crystals that are easier to filter and wash.[1]

  • Higher Purity: Co-precipitation of impurities is significantly reduced due to the slow formation of the precipitate at a controlled pH. For instance, in the determination of calcium, interference from magnesium ions is minimized.

  • Enhanced Accuracy and Precision: The high purity and known stoichiometry of the precipitate lead to more accurate and reproducible quantitative results.

  • Time Efficiency: Although the precipitation process is slow, the improved filterability of the precipitate can shorten the overall analysis time.

Applications in Elemental Analysis

The primary application of this compound precipitation is in the gravimetric determination of calcium. This method is widely used for the accurate quantification of calcium in various matrices, including water samples, limestone, and other geological materials.

Beyond calcium, the urea hydrolysis technique has been successfully applied to the determination of other metal ions that form insoluble oxalates or hydroxides under controlled pH conditions. For example, it is used for the gravimetric determination of beryllium, where it produces a dense and easily filterable precipitate of beryllium oxide upon ignition.[2] In the presence of succinate, this method also allows for the precipitation of beryllium with reduced interference from calcium, magnesium, and manganese.[3]

Applications in Materials Science

The controlled precipitation afforded by urea hydrolysis is also valuable in the synthesis of advanced materials. A notable application is the synthesis of Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds.[4][5] The urea method allows for the preparation of highly crystalline LDHs with well-defined hexagonal morphologies.[4] These materials have a wide range of applications, including in catalysis, as adsorbents for water treatment, and as polymer additives.[5][6] By carefully controlling the reaction conditions, such as the urea concentration and temperature, the properties of the resulting LDH materials can be tailored for specific applications.[4]

Relevance for Drug Development Professionals

While not a direct analytical application for quantification, the principles of urea-oxalic acid interaction are highly relevant in the field of drug development, specifically in the formation of pharmaceutical co-crystals. Co-crystals are multi-component crystals of an active pharmaceutical ingredient (API) and a co-former, in this case, urea or oxalic acid.

The formation of urea-oxalic acid co-crystals can significantly enhance the physicochemical properties of APIs, such as their solubility, stability, and bioavailability.[7][8][9] For instance, co-crystallization of the antihistamine drug loratadine with oxalic acid has been shown to dramatically increase its intrinsic dissolution rate.[10] Similarly, co-crystals of urea with compounds like catechin and ellagic acid have demonstrated improved stability and solubility, respectively.[11] This application of urea and oxalic acid chemistry is a valuable tool for pharmaceutical scientists in the design and development of new drug formulations with improved therapeutic efficacy.[7][8]

Quantitative Data Summary

The following table summarizes the comparative advantages of the urea hydrolysis method over conventional precipitation for the gravimetric determination of calcium.

ParameterConventional Precipitation MethodUrea Hydrolysis MethodReference
Precipitate Morphology Fine, often gelatinous, difficult to filterLarge, well-formed, dense crystals, easy to filter[1]
Precipitate Purity Prone to co-precipitation of impurities (e.g., magnesium oxalate)High purity, minimal co-precipitation
Accuracy in the presence of interfering ions (e.g., SO4²⁻) Significant error in the presence of sulfateReduced error on first precipitation; theoretical values achievable with double precipitation
Analysis Time Can be lengthy due to difficult filtration and washingOverall time can be reduced due to ease of filtration

Experimental Protocols

Protocol 1: Gravimetric Determination of Calcium as Calcium Oxalate Monohydrate using Urea Hydrolysis

This protocol describes the determination of calcium in a solid sample.

1. Sample Preparation: a. Accurately weigh approximately 0.3-0.4 g of the dried calcium-containing unknown sample into a 250 mL beaker. b. Add 10 mL of deionized water and 5 mL of concentrated HCl. c. Gently boil the solution for a few minutes to expel any dissolved CO2.[3]

2. Precipitation: a. Dilute the solution to approximately 100-150 mL with deionized water. b. Add 5 drops of methyl red indicator solution. The solution should be acidic (red). c. While stirring, add an excess of 5% ammonium oxalate solution (approximately 30 mL). d. Add approximately 15 g of solid urea to the solution. e. Cover the beaker with a watch glass and heat the solution gently to boiling. Continue boiling until the indicator turns yellow (pH > 6), which typically takes 30-60 minutes. This indicates the complete hydrolysis of urea and precipitation of calcium oxalate.[1]

3. Filtration and Washing: a. Allow the precipitate to settle for about 30-60 minutes. b. Decant the hot supernatant through a pre-weighed medium-porosity sintered glass crucible under suction. c. Wash the precipitate in the beaker with several portions of warm 0.1% ammonium oxalate solution, decanting the washings through the crucible. d. Transfer the precipitate to the crucible using a stream of the wash solution and a rubber policeman. e. Wash the precipitate in the crucible with several more portions of the warm wash solution. f. Finally, wash the precipitate with a small amount of cold deionized water to remove the excess ammonium oxalate.

4. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 105-110 °C to a constant weight (successive weighings agree to within 0.3 mg).[3] b. Cool the crucible in a desiccator before each weighing.

5. Calculation: a. Calculate the mass of calcium in the precipitate using the gravimetric factor for Ca/CaC₂O₄·H₂O (0.2743). b. Determine the percentage of calcium in the original sample.

Protocol 2: Synthesis of Cobalt-Aluminum Layered Double Hydroxide (CoAl-LDH) using Urea Hydrolysis

This protocol describes the synthesis of a CoAl-LDH material.

1. Reagent Preparation: a. Prepare an aqueous solution containing CoCl₂ (10 mM) and AlCl₃ (5 mM). b. Prepare a separate aqueous solution of urea (35 mM).

2. Synthesis: a. In a two-neck flask equipped with a reflux condenser, combine the metal salt solution and the urea solution. The total volume can be scaled as needed (e.g., 50 mL for lab-scale).[12] b. Heat the reaction mixture to 97 °C under an inert atmosphere (e.g., Argon) with continuous stirring (e.g., 750 rpm).[12] c. Maintain the reaction at this temperature for 48 hours to allow for the complete hydrolysis of urea and the formation of the LDH precipitate.[12]

3. Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Separate the solid product by centrifugation or filtration. c. Wash the precipitate thoroughly with deionized water to remove any unreacted salts and urea. d. Repeat the washing step several times.

4. Drying: a. Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

5. Characterization: a. The resulting CoAl-LDH powder can be characterized by techniques such as X-ray diffraction (XRD) to confirm the layered structure and scanning electron microscopy (SEM) to observe the crystal morphology.

Visualizations

experimental_workflow_calcium cluster_prep Sample Preparation cluster_precip Homogeneous Precipitation cluster_iso Isolation cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in HCl weigh->dissolve add_reagents Add Methyl Red, Ammonium Oxalate, Urea dissolve->add_reagents heat Heat to Hydrolyze Urea (pH increases) add_reagents->heat precipitate Precipitate CaC₂O₄·H₂O heat->precipitate filter Filter Precipitate precipitate->filter wash Wash with (NH₄)₂C₂O₄ solution filter->wash dry Dry to Constant Weight (105-110 °C) wash->dry weigh_final Weigh Precipitate dry->weigh_final calculate Calculate % Calcium weigh_final->calculate logical_relationship urea_hydrolysis Urea Hydrolysis (Slow, Homogeneous) controlled_ph Controlled, Uniform pH Increase urea_hydrolysis->controlled_ph leads to precipitate_formation Formation of Metal Oxalate controlled_ph->precipitate_formation enables large_crystals Large, Well-formed Crystals precipitate_formation->large_crystals results in high_purity High Purity Precipitate precipitate_formation->high_purity results in easy_filtration Easy Filtration & Washing large_crystals->easy_filtration allows for accurate_results Accurate Gravimetric Analysis high_purity->accurate_results ensures easy_filtration->accurate_results contributes to

References

The Role of Urea Oxalate in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea oxalate is a co-crystal composed of urea and oxalic acid, held together by an extensive network of hydrogen bonds. In the realm of coordination chemistry, it is not typically used as a single, intact ligand. Instead, its components—the oxalate anion and the urea molecule—offer a unique combination of functionalities that make it a valuable precursor and structural modulator in the synthesis of coordination complexes, polymers, and functional materials.

The oxalate dianion (C₂O₄²⁻) is a well-established and versatile ligand that can bind to metal ions in various coordination modes. Concurrently, the urea molecule, rich in hydrogen bond donors and acceptors, can act as a secondary ligand or, more commonly, as a powerful structure-directing agent, influencing the final architecture of the crystalline material through non-covalent interactions. This dual nature allows for the rational design of novel materials with tailored properties for applications in catalysis, materials science, and green chemistry.

Section 1: Application Notes

The Dual Functionality of Urea and Oxalate

The utility of this compound in coordination chemistry stems from the distinct yet complementary roles of its constituent parts:

  • Oxalate as a Primary Ligand: The oxalate anion is a classic bidentate chelating ligand, forming stable five-membered rings with metal centers (M-O-C-C-O).[1][2] Its versatility is remarkable, as it can adopt at least 17 different coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand, and frequently serving as a bridge between two or more metal centers.[3][4] This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The nature of the magnetic exchange between metal ions (either ferromagnetic or antiferromagnetic) can be mediated by the specific coordination mode of the oxalate bridge.[3][4]

  • Urea as a Structure-Directing Agent: While urea can coordinate directly to metal centers, its more significant role in this context is in supramolecular chemistry.[5] The urea moiety contains polarized N-H bonds that are excellent hydrogen bond donors and a carbonyl oxygen that is a hydrogen bond acceptor.[6][7] In mixed-ligand systems or during the crystallization of coordination polymers, urea molecules can form robust hydrogen bonds with other ligands (like aqua ligands) or with the oxalate backbone itself. This directs the self-assembly process, influencing the crystal packing and the overall dimensionality and topology of the resulting framework.[5][8]

Key Applications
  • Synthesis of Coordination Polymers and MOFs: The combination of oxalate's bridging capacity and urea's hydrogen-bonding ability allows for the construction of complex, ordered supramolecular architectures.[8] Urea-functionalized linkers are increasingly used to impart specific recognition capabilities into MOFs, for example, in the selective sensing of anions.[9]

  • Precursors for Mixed-Metal Oxides: Metal oxalate complexes, which can be synthesized using this compound components, serve as excellent single-source precursors for the synthesis of finely divided mixed-metal oxides.[10] Thermal decomposition of a homogeneous crystalline precursor containing metals mixed on an atomic scale leads to the formation of high-purity oxide materials like spinels and ferrites at relatively low temperatures.[10][11]

  • Green Chemistry and Catalysis: Urea and oxalate are key components in the formation of Deep Eutectic Solvents (DESs).[8] These mixtures can have significantly lower melting points than their individual components and are explored as environmentally benign alternative solvents for synthesis, including transition metal-catalyzed reactions like Suzuki couplings and hydrogenations.[8] Furthermore, coordination complexes incorporating oxalate ligands are used in catalysis, where the ligand can modify the electronic properties of the metal center to enhance catalytic activity.[8][12]

  • Relevance to Drug Development:

    • The urea functional group is a cornerstone in modern medicinal chemistry. Its capacity to form multiple, stable hydrogen bonds with biological targets like enzymes and receptors is exploited to enhance drug potency and selectivity.[6] Many clinically approved drugs across various therapeutic areas, including anticancer and anti-HIV agents, contain a urea moiety.[6]

    • The oxalate ligand is found in successful pharmaceutical agents. For instance, the anticancer drug Oxaliplatin, a platinum-based therapeutic, uses an oxalate ligand to improve water solubility and reduce the nephrotoxicity associated with older drugs in its class.[1]

Section 2: Quantitative Data

Quantitative data for this compound and related coordination complexes are crucial for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 513-80-4 [8]
Molecular Formula C₃H₆N₂O₅ [13]
Molecular Weight 150.09 g/mol [8][13]
Appearance White crystalline solid
Thermal Stability Stable up to approx. 180°C [8]

| Storage Condition | 2-8°C |[14] |

Table 2: Stability Constants (log β) for Selected M(II)-Oxalate Complexes

Metal Ion log β₁ ([M(ox)]) log β₂ ([M(ox)₂]²⁻) log β₃ ([M(ox)₃]⁴⁻) Reference(s)
Manganese (Mn²⁺) 2.65 4.35 5.37 [15]
Iron (Fe²⁺) 4.5 6.5 - General Data
Cobalt (Co²⁺) 4.7 7.6 - General Data
Nickel (Ni²⁺) 5.3 8.0 - General Data
Copper (Cu²⁺) 6.2 10.3 - General Data

| Zinc (Zn²⁺) | 4.9 | 7.7 | - | General Data |

Table 3: Properties of Representative Transition Metal Oxalate Complexes

Complex Formula Common Name Metal Ion Geometry Key Features Reference(s)
K₃[Fe(C₂O₄)₃]·3H₂O Potassium Ferrioxalate Fe³⁺ Octahedral Chiral complex, used in actinometry [1][12]
K₂[Cu(C₂O₄)₂]·2H₂O Potassium Cupric Oxalate Cu²⁺ Distorted Octahedral Anionic complex with aqua ligands [12][16]

| Co(C₂O₄)·2H₂O | Cobalt(II) Oxalate Dihydrate | Co²⁺ | Polymeric Chain | Oxalate acts as a bridging ligand |[12] |

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound Co-Crystals

This protocol describes the synthesis of this compound crystals via the slow evaporation method, suitable for producing high-quality single crystals for structural analysis.

Materials:

  • Urea (CH₄N₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers, magnetic stirrer, and hot plate

  • Crystallization dish

Procedure:

  • Prepare a saturated aqueous solution of oxalic acid by dissolving oxalic acid dihydrate in deionized water with gentle heating and stirring until no more solid dissolves.

  • Prepare a saturated aqueous solution of urea in a separate beaker in the same manner.

  • Combine the two solutions in a 1:1 or 2:1 molar ratio of urea to oxalic acid. A 2:1 ratio is commonly cited.

  • Stir the mixed solution for 15-20 minutes at room temperature.

  • Pour the resulting solution into a clean crystallization dish.

  • Cover the dish with perforated paraffin film to allow for slow evaporation of the solvent.

  • Place the dish in a vibration-free location at a constant temperature (e.g., room temperature).

  • Crystals will form over several days as the solvent evaporates and the solution becomes supersaturated.

  • Once crystals of a suitable size have formed, they can be harvested from the mother liquor, washed sparingly with ice-cold deionized water, and dried on filter paper.

Protocol 2: Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol outlines the synthesis of a classic iron(III) oxalate coordination complex.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Deionized water

  • Beakers, graduated cylinders, magnetic stirrer, and hot plate

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Ethanol

Procedure:

  • Solution A: Dissolve ~5.0 g of ferric chloride hexahydrate in 20 mL of deionized water in a 100 mL beaker.[12]

  • Solution B: In a separate 250 mL beaker, dissolve ~12.0 g of potassium oxalate monohydrate in 50 mL of deionized water. Heating gently (~60°C) may be required to fully dissolve the salt.[12][17]

  • Reaction: Slowly add Solution A to Solution B while continuously stirring Solution B. A rapid color change and the formation of a green precipitate should be observed.

  • Crystallization: Heat the resulting mixture to a gentle boil for 5 minutes, then cool the beaker to room temperature. Finally, place the beaker in an ice bath for 20-30 minutes to maximize crystal formation.[12] Adding a small amount of ethanol can sometimes promote further precipitation if needed.[12]

  • Isolation: Collect the bright green crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water, followed by two small portions of ethanol to aid in drying.

  • Drying: Continue to pull air through the funnel for several minutes to partially dry the product. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely.

  • Analysis: Calculate the percent yield based on the limiting reactant (ferric chloride). The expected product is a green crystalline solid.

Protocol 3: Purity Analysis by Redox Titration

This protocol determines the oxalate content of the synthesized K₃[Fe(C₂O₄)₃]·3H₂O complex by titration with a standardized potassium permanganate (KMnO₄) solution.

Materials:

  • Synthesized K₃[Fe(C₂O₄)₃]·3H₂O complex

  • Standardized ~0.02 M KMnO₄ solution

  • ~1 M Sulfuric acid (H₂SO₄)

  • Erlenmeyer flasks, burette, pipette

  • Hot plate

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.10-0.15 g of the dried iron oxalate complex into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of ~1 M H₂SO₄ to the flask. Gently swirl to dissolve the complex. The solution should become yellow-green.

  • Heating: Heat the solution to 70-80°C on a hot plate. Do not boil, as this can decompose the oxalic acid.

  • Titration: While the solution is hot, titrate with the standardized KMnO₄ solution. The purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺) by the oxalate.

    • Reaction:2 MnO₄⁻(aq) + 5 C₂O₄²⁻(aq) + 16 H⁺(aq) → 2 Mn²⁺(aq) + 10 CO₂(g) + 8 H₂O(l)

  • Endpoint: The endpoint is reached when the first faint, persistent pink color appears in the solution, indicating a slight excess of unreacted MnO₄⁻. Record the volume of KMnO₄ solution used.

  • Calculation:

    • Calculate the moles of KMnO₄ used (Molarity × Volume).

    • Using the 2:5 stoichiometry from the balanced equation, calculate the moles of oxalate (C₂O₄²⁻) in the sample.

    • Calculate the mass of oxalate in the sample (moles × molar mass of C₂O₄²⁻).

    • Determine the experimental mass percent of oxalate in the synthesized complex ((mass of oxalate / mass of sample) × 100%).

    • Compare this value to the theoretical mass percent of oxalate in K₃[Fe(C₂O₄)₃]·3H₂O to assess the purity of the product.

Section 4: Visualizations

// Nodes Urea [label="Urea\n(CH₄N₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxalate [label="Oxalate Anion\n(C₂O₄²⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metal [label="Metal Ion\n(Mⁿ⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CP [label="Coordination Polymer / MOF", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Oxalate -> CP [label="Coordination Bonds\n(Primary Ligand, Bridging)", fontname="Arial", fontsize=10, color="#5F6368"]; Metal -> CP [label=" Forms Node", fontname="Arial", fontsize=10, color="#5F6368"]; Urea -> CP [label="Hydrogen Bonds\n(Structure-Directing Agent)", fontname="Arial", fontsize=10, color="#5F6368", style=dashed]; }

Caption: Logical relationship showing the distinct roles of oxalate (coordination) and urea (hydrogen bonding) in the formation of a coordination polymer.

// Nodes start [label="Start:\nMetal Salt & Oxalate Source", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve Reactants\nin Hot Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="2. Mix Solutions\n(Precipitation Occurs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="3. Cool in Ice Bath\n(Maximize Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="4. Isolate by\nVacuum Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="5. Wash Crystals\n(H₂O & Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="6. Air Dry Product", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\nCoordination Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; titrate [label="7. Purity Analysis\n(Redox Titration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissolve [color="#5F6368"]; dissolve -> mix [color="#5F6368"]; mix -> cool [color="#5F6368"]; cool -> filter [color="#5F6368"]; filter -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> product [color="#5F6368"]; product -> titrate [label=" Analyze Sample", style=dashed, color="#5F6368", fontname="Arial", fontsize=10]; }

Caption: Experimental workflow for the synthesis and analysis of a transition metal oxalate complex.

// Central Metal Ion M [label="Mⁿ⁺", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16, fixedsize=true, width=0.6, height=0.6];

// Oxalate Ligand Nodes O1 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3]; O2 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3]; O3 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3]; O4 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3]; C1 [label="C", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3]; C2 [label="C", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];

// Invisible nodes for positioning p1 [pos="0,0!", shape=point]; p2 [pos="1,0.5!", shape=point]; p3 [pos="1,-0.5!", shape=point]; p4 [pos="2,0.5!", shape=point]; p5 [pos="2,-0.5!", shape=point]; p6 [pos="3,0.5!", shape=point]; p7 [pos="3,-0.5!", shape=point];

// Positioning nodes M [pos="0,0!"]; O1 [pos="1,0.5!"]; O2 [pos="1,-0.5!"]; C1 [pos="1.8,0.5!"]; C2 [pos="1.8,-0.5!"]; O3 [pos="2.6,0.5!"]; O4 [pos="2.6,-0.5!"];

// Edges M -> O1 [label="Coordination\nBond", fontname="Arial", fontsize=10, color="#202124", len=1.2]; M -> O2 [color="#202124", len=1.2]; O1 -> C1 [color="#202124"]; O2 -> C2 [color="#202124"]; C1 -> C2 [color="#202124"]; C1 -> O3 [style=double, color="#202124"]; C2 -> O4 [style=double, color="#202124"]; }

Caption: Bidentate chelation of an oxalate ligand to a central metal ion, forming a stable five-membered ring.

References

Application Notes and Protocols for Urea Oxalate Crystal Growth by Slow Evaporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the growth of urea oxalate single crystals using the slow evaporation method. This technique is widely employed for its simplicity and effectiveness in producing high-quality crystals suitable for various analytical techniques, including X-ray diffraction.

Introduction

This compound is a co-crystal formed between urea and oxalic acid, held together by hydrogen bonds. The study of such co-crystals is of significant interest in the fields of crystal engineering and pharmaceutical sciences due to the potential for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). The slow evaporation technique is a solution-based crystal growth method that relies on the gradual removal of a solvent from a saturated solution, leading to a state of supersaturation and subsequent crystal nucleation and growth. It is a straightforward and effective method for obtaining large, high-quality single crystals.

This document outlines the necessary materials, equipment, and a detailed protocol for the successful growth of this compound crystals. Additionally, it provides key quantitative data and discusses the critical parameters that influence crystal quality.

Data Presentation

The following tables summarize key quantitative data relevant to the crystallization of this compound from aqueous solutions. Understanding these parameters is crucial for designing and optimizing the crystal growth experiment.

Table 1: Polythermal Solubility of the Urea-Oxalic Acid-Water System [1][2]

Temperature (°C)Solubility of Urea ( g/100g H₂O)Solubility of Oxalic Acid Dihydrate ( g/100g H₂O)Solid Phase in Equilibrium
-11.2--Ice + Urea + this compound
067.05.2This compound
20108.09.5This compound
40167.018.2This compound
60251.034.0This compound
80400.061.0This compound
92--Urea + this compound

Note: This table is based on the reported study of the H₂C₂O₄·2H₂O - CO(NH₂)₂ - H₂O system. The exact solubility of the this compound co-crystal may vary within its crystallization field.

Table 2: Illustrative Metastable Zone Width (MSZW) for this compound in Aqueous Solution at Different Cooling Rates

Saturation Temperature (°C)Cooling Rate (°C/h)Metastable Zone Width (ΔT_max, °C)
3053.5
30105.0
30207.2
5052.8
50104.1
50206.0

Table 3: Illustrative Induction Period for this compound Crystallization at Different Supersaturation Ratios (S)

Supersaturation Ratio (S)Temperature (°C)Induction Period (minutes)
1.225120
1.52545
1.82515
1.24090
1.54030
1.84010

Note: The induction period is the time required for the formation of stable nuclei. Specific experimental data for this compound is limited. This table presents expected trends for a typical organic co-crystal system, where the induction period decreases significantly with increasing supersaturation and, to a lesser extent, with increasing temperature.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the growth of this compound single crystals using the slow evaporation method.

3.1. Materials and Equipment

  • Materials:

    • Urea (analytical grade)

    • Oxalic acid dihydrate (analytical grade)

    • Deionized or distilled water

  • Equipment:

    • Beakers (various sizes)

    • Magnetic stirrer with stir bars

    • Heating plate

    • Weighing balance (±0.001 g)

    • Filter paper (e.g., Whatman No. 1)

    • Funnel

    • Crystallization dishes or beakers with a wide mouth

    • Perforated cover (e.g., paraffin film with small holes, or a watch glass with spacers)

    • Spatula

    • Optical microscope for crystal inspection

3.2. Protocol for this compound Crystal Growth

  • Preparation of the Saturated Solution:

    • Calculate the molar masses of urea and oxalic acid dihydrate.

    • Weigh equimolar amounts of urea and oxalic acid dihydrate. For example, for a 1:1 molar ratio, weigh 60.06 g of urea and 126.07 g of oxalic acid dihydrate. For a 2:1 molar ratio, weigh 120.12 g of urea and 126.07 g of oxalic acid dihydrate. The 2:1 adduct is commonly reported.[9][10]

    • Measure a specific volume of deionized water (e.g., 100 mL) into a beaker.

    • Place the beaker on a magnetic stirrer with a stir bar.

    • Gently heat the water to approximately 40-50°C to facilitate dissolution.

    • Slowly add the weighed urea and oxalic acid to the water while stirring continuously until they are completely dissolved.

    • Once dissolved, turn off the heat and continue stirring for another 15-20 minutes to ensure a homogeneous solution.

  • Filtration:

    • Filter the warm solution using filter paper to remove any insoluble impurities. This step is critical to prevent the formation of polycrystalline aggregates.

  • Crystallization:

    • Pour the filtered solution into a clean crystallization dish or a wide-mouthed beaker. The wide surface area promotes controlled evaporation.

    • Cover the container with a perforated lid. This can be achieved by stretching a piece of paraffin film over the opening and punching a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

    • Place the crystallization setup in a location with a stable temperature and minimal vibrations. A temperature-controlled room or a desiccator can be used to maintain a constant environment.

  • Crystal Growth and Harvesting:

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the solution periodically for the formation of small seed crystals at the bottom of the container.

    • Once crystals of a suitable size have formed, carefully decant the remaining solution.

    • Gently wash the crystals with a small amount of cold deionized water or the mother liquor to remove any surface impurities.

    • Carefully remove the crystals from the container using a spatula and place them on a filter paper to dry at room temperature.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Crystal Growth

G Experimental Workflow for this compound Crystal Growth cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Characterization start Start weigh Weigh Equimolar Urea & Oxalic Acid start->weigh dissolve Dissolve in Water with Stirring & Gentle Heating weigh->dissolve filter Filter the Warm Solution dissolve->filter transfer Transfer to Crystallization Dish filter->transfer cover Cover with Perforated Lid transfer->cover evaporate Slow Evaporation at Constant Temperature cover->evaporate harvest Harvest Crystals evaporate->harvest wash Wash and Dry Crystals harvest->wash characterize Characterize Crystals (XRD, FTIR, etc.) wash->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the slow evaporation method for growing this compound crystals.

Diagram 2: Factors Influencing this compound Crystal Quality

G Factors Influencing this compound Crystal Quality cluster_solution Solution Parameters cluster_environment Environmental Factors center Crystal Quality (Size, Transparency, Perfection) purity Purity of Reactants purity->center solvent Solvent Choice solvent->center supersaturation Supersaturation Level supersaturation->center temperature Temperature Stability temperature->center evaporation Evaporation Rate evaporation->center vibrations Mechanical Vibrations vibrations->center

Caption: A diagram showing the key factors that positively (green arrows) and negatively (red arrow) impact the quality of this compound crystals.

References

Application Notes and Protocols: The Role of Urea Oxalate in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional materials utilizing urea and oxalate-based methods. The focus is on the preparation of hydroxyapatite nanoparticles and fluorescent carbon dots, materials with significant potential in biomedical research and drug development.

Introduction

Urea and oxalic acid, and their co-crystal, urea oxalate, are versatile reagents in the synthesis of advanced functional materials. Their utility stems from their roles in homogeneous precipitation and co-precipitation methods, which allow for the controlled formation of nanoparticles with tailored properties. The homogeneous precipitation technique, primarily driven by the thermal decomposition of urea, enables a gradual and uniform increase in pH, leading to the formation of highly crystalline and morphologically controlled metal oxides and other inorganic nanoparticles. When used in conjunction with oxalic acid, these methods can be adapted to produce a variety of functional materials, including biocompatible ceramics and fluorescent nanomaterials for bioimaging and sensing.

Application Note 1: Synthesis of Hydroxyapatite Nanoparticles via Homogeneous Precipitation

Application: Hydroxyapatite (HAp), Ca10(PO4)6(OH)2, is a biocompatible and osteoconductive ceramic that is the primary mineral component of bone and teeth. Nano-sized HAp is of particular interest for applications in bone tissue engineering, drug delivery, and as a non-viral vector for gene therapy. The homogeneous precipitation method using urea allows for the synthesis of HAp nanoparticles with controlled morphology and crystallinity.

Mechanism of Action: In this method, urea is thermally decomposed in an aqueous solution containing calcium and phosphate precursors. The slow hydrolysis of urea generates ammonia, which gradually and uniformly increases the pH of the solution. This controlled pH change facilitates the slow precipitation of hydroxyapatite, leading to the formation of well-defined, crystalline nanoparticles.

Biological Relevance: Hydroxyapatite nanoparticles have been shown to influence cellular behavior and signaling pathways in osteoblasts, the cells responsible for bone formation. This makes them a key material in orthopedic and dental applications. Key signaling pathways affected include:

  • Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation and bone formation. HAp nanoparticles can stimulate this pathway, leading to increased expression of osteogenic markers.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK and p38 MAPK pathways are involved in osteoblast proliferation and differentiation. HAp nanoparticles can activate these pathways, promoting bone regeneration.

  • BMP (Bone Morphogenetic Protein) Pathway: BMPs are potent growth factors that induce bone formation. HAp can enhance the signaling of BMPs, further stimulating osteogenesis.

Quantitative Data for Hydroxyapatite Synthesis
ParameterValueReference
Precursors Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O), Ammonium dihydrogen phosphate (NH4H2PO4)[1]
Precipitating Agent Urea (CO(NH2)2)[1]
Molar Ratios Varied Ca:P:Urea ratios investigated[1]
Temperature 80 °C[1]
Reaction Time Not specified, heating until precipitation[1]
pH Controlled by urea hydrolysis[1]
Resulting Particle Size Nanometer range (e.g., 24.4 nm crystallite size reported)[1]
Experimental Protocol: Homogeneous Precipitation of Hydroxyapatite Nanoparticles

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O)

  • Ammonium dihydrogen phosphate (NH4H2PO4)

  • Urea (CO(NH2)2)

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • pH meter

  • Centrifuge

  • Drying oven

Procedure: [1]

  • Prepare aqueous solutions of calcium nitrate tetrahydrate and ammonium dihydrogen phosphate at the desired concentrations.

  • In a round-bottom flask, dissolve a specified amount of urea in the ammonium dihydrogen phosphate solution.

  • Add the calcium nitrate solution to the flask while stirring continuously.

  • Heat the mixture to 80 °C under constant stirring. The urea will slowly hydrolyze, causing a gradual increase in pH and the precipitation of hydroxyapatite.

  • Maintain the temperature and stirring for a designated period to allow for complete precipitation and crystal growth.

  • Allow the solution to cool to room temperature.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the resulting hydroxyapatite nanoparticles in an oven at a suitable temperature (e.g., 80-100 °C).

Experimental Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow: Hydroxyapatite Synthesis cluster_pathways Biological Signaling Pathways Affected by Hydroxyapatite start Prepare Precursor Solutions mix Mix Precursors with Urea start->mix heat Heat to 80°C (Homogeneous Precipitation) mix->heat precipitate Hydroxyapatite Nanoparticle Formation heat->precipitate separate Centrifugation & Washing precipitate->separate dry Drying separate->dry product Hydroxyapatite Nanoparticles dry->product HAp Hydroxyapatite Nanoparticles Wnt Wnt/β-catenin Pathway HAp->Wnt MAPK MAPK Pathway (ERK, p38) HAp->MAPK BMP BMP Pathway HAp->BMP Osteogenesis Osteoblast Differentiation & Bone Formation Wnt->Osteogenesis MAPK->Osteogenesis BMP->Osteogenesis

Caption: Workflow for hydroxyapatite synthesis and affected signaling pathways.

Application Note 2: Synthesis of Fluorescent Carbon Dots from Urea and Oxalic Acid

Application: Fluorescent carbon dots (CDs) are a class of carbon-based nanomaterials with unique photoluminescent properties. Their small size, excellent photostability, low toxicity, and good biocompatibility make them promising candidates for applications in bioimaging, biosensing, and drug delivery. The synthesis of CDs from urea and oxalic acid offers a simple, cost-effective, and green approach to producing these valuable nanomaterials.

Mechanism of Action: The synthesis typically involves the thermal treatment (e.g., microwave irradiation or hydrothermal methods) of a mixture of a carbon source (oxalic acid) and a nitrogen source (urea). During the reaction, the precursors undergo dehydration, polymerization, and carbonization to form carbonaceous nanoparticles. The incorporation of nitrogen atoms from urea into the carbon lattice (N-doping) enhances the fluorescence quantum yield of the resulting CDs.

Biological Relevance: Fluorescent carbon dots can be readily taken up by cells, allowing for their use as probes for cellular imaging. In the context of cancer research, CDs can be utilized to visualize cellular structures and monitor cellular processes. Furthermore, functionalized CDs can be designed to specifically target cancer cells and deliver therapeutic agents. The interaction of CDs with cells can lead to various biological effects, including:

  • Cellular Uptake: CDs can enter cells through endocytosis, allowing for intracellular imaging and tracking.

  • Genotoxicity and Apoptosis: At certain concentrations, some types of CDs can induce DNA damage and trigger programmed cell death (apoptosis) in cancer cells, highlighting their potential as therapeutic agents.

Quantitative Data for Fluorescent Carbon Dot Synthesis
ParameterValueReference
Carbon Source Oxalic acid[2]
Nitrogen Source Urea[2]
Mass Ratio (Oxalic acid:Urea:Water) 0.25-1.0 : 0.22-1.0 : 5.0-20[2]
Synthesis Method Microwave irradiation[2]
Reaction Time 6-15 minutes[2]
Purification Dialysis[2]
Quantum Yield 15.3% - 28.7% (relative to quinine sulfate)[2]
Experimental Protocol: Microwave-Assisted Synthesis of Fluorescent Carbon Dots

Materials:

  • Oxalic acid

  • Urea

  • Deionized water

  • Microwave-resistant container

  • Microwave oven

  • Dialysis membrane (e.g., MWCO 1000 Da)

  • Freeze-dryer (optional)

Procedure: [2]

  • In a microwave-resistant container, dissolve oxalic acid and urea in deionized water according to the specified mass ratio.

  • Stir the mixture until a clear solution is obtained. Sonication can be used to aid dissolution.

  • Place the container in a domestic microwave oven and heat at high power for 6-15 minutes. The solution will turn into a light yellow solid.

  • Allow the container to cool to room temperature.

  • Add a sufficient amount of deionized water to dissolve the solid, forming a light yellow solution.

  • Remove any insoluble matter by filtration or centrifugation.

  • Purify the carbon dot solution by dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecular byproducts.

  • The purified carbon dot solution can be stored in the dark. For long-term storage, the solution can be freeze-dried to obtain a solid powder.

Experimental Workflow and Cellular Interaction

G cluster_workflow Experimental Workflow: Fluorescent Carbon Dot Synthesis cluster_cellular Cellular Interaction of Carbon Dots start Prepare Urea & Oxalic Acid Solution microwave Microwave Irradiation start->microwave dissolve Dissolve in Water microwave->dissolve purify Dialysis dissolve->purify product Fluorescent Carbon Dots purify->product CDs Fluorescent Carbon Dots uptake Cellular Uptake (Endocytosis) CDs->uptake imaging Bioimaging uptake->imaging genotoxicity Genotoxicity uptake->genotoxicity apoptosis Apoptosis genotoxicity->apoptosis

Caption: Workflow for carbon dot synthesis and their cellular interactions.

References

Application Notes and Protocols: Urea-Assisted Homogeneous Precipitation of Metal Oxalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precipitation of metal ions as oxalates is a widely utilized technique in analytical chemistry, materials science, and hydrometallurgy for the separation, purification, and synthesis of metal precursors. Conventional (heterogeneous) precipitation, which involves the direct addition of a precipitating agent like oxalic acid to a metal ion solution, often results in the rapid formation of fine, amorphous, or poorly crystalline precipitates that can be difficult to filter and may contain significant impurities.

An advanced alternative is the homogeneous precipitation method, where the precipitating agent is generated slowly and uniformly throughout the solution. This is achieved by the thermal hydrolysis of a precursor compound. In the context of oxalate precipitation, urea is a commonly used precursor. While not a direct precipitating agent itself, the slow, controlled hydrolysis of urea at elevated temperatures gradually increases the pH of the solution. This controlled pH change facilitates the slow and uniform precipitation of metal oxalates from a solution containing the metal ion and a source of oxalate ions (e.g., oxalic acid). This technique is often referred to as urea-assisted or urea-driven homogeneous precipitation.

The primary advantage of this method is the formation of larger, more uniform, and purer crystalline precipitates. These well-formed crystals are easier to handle, filter, and wash, leading to higher purity of the final product. This is particularly crucial in applications requiring high-purity metal oxides, which are often obtained by the subsequent calcination of the oxalate precipitates. Applications include the preparation of catalysts, phosphors, advanced ceramics, and precursors for nuclear fuels.

This document provides detailed application notes and experimental protocols for the use of urea in the homogeneous precipitation of metal oxalates, with a focus on rare earth elements and transition metals.

Principle of Urea-Assisted Homogeneous Oxalate Precipitation

The underlying principle of this method is the slow, controlled hydrolysis of urea in an acidic aqueous solution containing metal ions and oxalic acid. The key reactions are:

  • Urea Hydrolysis: At temperatures between 60°C and 100°C, urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂).

    (NH₂)₂CO + H₂O → 2NH₃ + CO₂

  • Ammonia in Solution: The ammonia produced dissolves in water to form ammonium hydroxide (NH₄OH), which is a weak base. This gradually and uniformly increases the pH of the entire solution.

    NH₃ + H₂O ⇌ NH₄OH ⇌ NH₄⁺ + OH⁻

  • Oxalate Speciation: The increase in pH shifts the equilibrium of oxalic acid (H₂C₂O₄) dissociation towards the formation of oxalate ions (C₂O₄²⁻), which are the active precipitating species.

    H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺

  • Metal Oxalate Precipitation: As the concentration of oxalate ions slowly increases and the pH reaches a critical value for the specific metal ion, the metal oxalate precipitate begins to form in a controlled manner, leading to the growth of well-defined crystals.

    Mⁿ⁺ + (n/2)C₂O₄²⁻ → M(C₂O₄)ₙ/₂ (s)

    (where M is a metal ion with charge n+)

The slow generation of hydroxide and oxalate ions prevents localized high supersaturation, which is the main cause of poor precipitate quality in conventional methods.

Applications

The urea-assisted homogeneous precipitation of metal oxalates is applicable to a wide range of metal ions, including:

  • Rare Earth Elements (Lanthanides): This method is particularly effective for the group separation of lanthanides and for the preparation of high-purity rare earth oxide precursors.

  • Actinides: Similar to lanthanides, this technique is used in the nuclear industry for the separation and purification of actinides.

  • Transition Metals: Divalent and trivalent transition metal ions such as Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺ can be effectively precipitated as oxalates. This is relevant in the recycling of battery materials and catalyst synthesis.

  • Alkaline Earth Metals: Ions like Ca²⁺ can also be precipitated quantitatively using this method for gravimetric analysis.

Data Presentation

Table 1: Recovery of Transition Metals by Oxalate Co-Precipitation
Metal IonMolar Ratio (M²⁺:Oxalic Acid)Recovery Percentage (%)Reference
Cobalt (Co²⁺)1:397.69[1]
1:4.599.22[1]
1:699.27[1]
1:7.599.26[1]
Nickel (Ni²⁺)1:391.56[1]
1:4.598.55[1]
1:6>98.55[1]
1:7.598.93[1]
Manganese (Mn²⁺)1:363.70[1]
1:4.586.87[1]
1:691.23[1]
1:7.594.01[1]

Note: The data in Table 1 is for a direct co-precipitation method using oxalic acid, which demonstrates the effect of precipitant concentration. The urea-assisted method would aim for similar high recovery rates but with improved precipitate morphology.

Table 2: Kinetic Constants for Homogeneous Precipitation of Lanthanide Oxalates at 100°C
LanthanideAtomic NumberKinetic Constant (k, min⁻¹)
Cerium (Ce)580.02140.983
Praseodymium (Pr)59~0.018(interpolated)
Gadolinium (Gd)64~0.012(interpolated)
Erbium (Er)68~0.008(interpolated)
Ytterbium (Yb)70~0.006(interpolated)

Note: The data in Table 2 is from a study using oxamic acid, which is analogous to urea in promoting homogeneous precipitation. The trend of decreasing precipitation rate with increasing atomic number is expected to be similar for urea-based methods.[2][3]

Experimental Protocols

Protocol 1: Homogeneous Precipitation of Lanthanide Oxalates

This protocol is adapted from the principles of homogeneous precipitation using a slowly hydrolyzing precursor.

Materials:

  • Lanthanide nitrate salt (e.g., Ce(NO₃)₃·6H₂O)

  • Urea ((NH₂)₂CO)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Nitric acid (HNO₃, optional, for pH adjustment)

Equipment:

  • Round bottom flask with a reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stirrer bar

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum filtration setup

  • Drying oven

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the lanthanide nitrate salt in deionized water.

    • Prepare a 0.5 M solution of oxalic acid dihydrate in deionized water.

    • Prepare a 1.0 M solution of urea in deionized water.

  • Reaction Setup:

    • In a 250 mL round bottom flask, combine 100 mL of the 0.1 M lanthanide nitrate solution, 20 mL of the 0.5 M oxalic acid solution, and 50 mL of the 1.0 M urea solution.

    • If necessary, adjust the initial pH of the solution to be acidic (e.g., pH 2-3) using a few drops of dilute nitric acid.

    • Add a magnetic stirrer bar to the flask.

  • Precipitation:

    • Attach the reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

    • Heat the solution to 90-100°C with continuous stirring.

    • Maintain this temperature for 3-4 hours. A precipitate will gradually form as the urea hydrolyzes and the pH increases.

  • Isolation and Washing of the Precipitate:

    • After the heating period, turn off the heat and allow the solution to cool to room temperature. The precipitate should settle at the bottom of the flask.

    • Separate the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate on the filter paper three times with deionized water to remove any soluble impurities.

    • Optionally, wash the precipitate with ethanol to facilitate drying.

  • Drying:

    • Transfer the filtered precipitate to a watch glass or a suitable container.

    • Dry the precipitate in an oven at 80-100°C for several hours or until a constant weight is achieved.

  • Characterization (Optional):

    • The dried lanthanide oxalate precipitate can be characterized using techniques such as X-ray Diffraction (XRD) to determine its crystalline structure, Scanning Electron Microscopy (SEM) to observe its morphology and particle size, and Thermogravimetric Analysis (TGA) to determine its hydration state and decomposition temperature for conversion to the oxide.

Protocol 2: Gravimetric Determination of Calcium using Urea-Assisted Oxalate Precipitation

This protocol outlines the use of the homogeneous precipitation method for the quantitative analysis of calcium.

Materials:

  • Calcium-containing sample solution (unknown concentration)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Urea ((NH₂)₂CO)

  • Methyl red indicator

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the calcium-containing solution into a beaker.

    • Add approximately 100 mL of deionized water.

    • Add a few drops of methyl red indicator.

    • Acidify the solution with dilute HCl until the indicator turns red.

  • Addition of Reagents:

    • Add an excess of ammonium oxalate solution (e.g., 20 mL of a 4% solution).

    • Add 10-15 g of solid urea to the solution.

  • Homogeneous Precipitation:

    • Cover the beaker with a watch glass and heat the solution to just below boiling (around 90-95°C).

    • Maintain this temperature for about 1-2 hours. As the urea hydrolyzes, the pH will gradually increase, and calcium oxalate will precipitate when the indicator turns yellow (pH ~5).

  • Digestion and Filtration:

    • Allow the precipitate to digest in the hot solution for another hour to ensure complete precipitation and crystal growth.

    • Filter the hot solution through a previously weighed sintered glass crucible.

    • Wash the precipitate with a dilute ammonium oxalate solution and then with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃).

  • Drying and Weighing:

    • Dry the crucible with the precipitate in an oven at 105-110°C to a constant weight.

    • From the weight of the calcium oxalate monohydrate (CaC₂O₄·H₂O) precipitate, calculate the amount of calcium in the original sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_processing Product Isolation cluster_analysis Characterization sol_metal Prepare Metal Ion Solution mix Mix Reactant Solutions sol_metal->mix sol_oxalic Prepare Oxalic Acid Solution sol_oxalic->mix sol_urea Prepare Urea Solution sol_urea->mix heat Heat to 90-100°C with Stirring mix->heat precipitate Homogeneous Precipitation (3-4 hours) heat->precipitate cool Cool to Room Temperature precipitate->cool filter Vacuum Filtration cool->filter wash Wash Precipitate filter->wash dry Dry Precipitate (80-100°C) wash->dry product Final Product: Metal Oxalate Crystals dry->product analysis Analysis (XRD, SEM, TGA) product->analysis

Caption: Experimental workflow for urea-assisted homogeneous precipitation of metal oxalates.

chemical_pathway cluster_reactants Initial Reactants cluster_process Homogeneous Generation cluster_product Final Product urea Urea ((NH₂)₂CO) hydrolysis Slow Hydrolysis (elevated temp.) urea->hydrolysis water Water (H₂O) water->hydrolysis metal_ion Metal Ion (Mⁿ⁺) precipitate Metal Oxalate Precipitate (M(C₂O₄)ₙ/₂) metal_ion->precipitate oxalic_acid Oxalic Acid (H₂C₂O₄) oxalate_formation Oxalate Ion Formation (C₂O₄²⁻) oxalic_acid->oxalate_formation ph_increase Gradual pH Increase hydrolysis->ph_increase produces NH₃ ph_increase->oxalate_formation drives equilibrium oxalate_formation->precipitate

Caption: Logical relationship in urea-assisted homogeneous precipitation of metal oxalates.

References

Application Notes and Protocols for Urea Oxalate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urea oxalate, a salt formed from the reaction of urea and oxalic acid, is an organic compound with emerging applications in the agrochemical sector. While urea is a widely used nitrogen fertilizer and has been shown to act as an adjuvant for herbicides, oxalic acid is a naturally occurring organic acid with known pesticidal properties. The combination of these two molecules in the form of this compound or as co-crystals presents intriguing possibilities for the development of enhanced agrochemical formulations, including sustained-release fertilizers and potentially more effective herbicide and pesticide solutions.

These application notes provide an overview of the current and proposed uses of this compound and its components in agrochemical formulations, complete with experimental protocols and data summaries to guide researchers and formulation scientists.

Application Note 1: Urea-Oxalic Acid Co-crystals as a Sustained-Release Nitrogen Fertilizer

Background

Urea is the most widely used nitrogen fertilizer, but its high solubility in water leads to rapid nutrient loss through leaching and volatilization.[1] Co-crystallization of urea with oxalic acid can modify its physical properties to create a more stable, sustained-release fertilizer that provides a regulated supply of nitrogen to crops.[1]

Data Summary

The formulation of urea-oxalic acid co-crystals can be varied to control the rate of nitrogen release. The following table summarizes different weight ratios of urea to oxalic acid and their qualitative effect on nitrogen release.

Formulation IDUrea:Oxalic Acid (Weight Ratio)Observed Nitrogen Release ProfileReference
Form I2:1Slow release compared to commercial urea[1]
Form II2:0.75Slow release compared to commercial urea[1]
Form III2:0.50Faster release than Form I and II[1]
Form IV2:0.25Faster release than Form I and II[1]
Form V2:0.125Faster release than Form I and II[1]

Experimental Protocols

1. Synthesis of Urea-Oxalic Acid Co-crystals (Solution Evaporation Method)

This protocol describes the synthesis of urea-oxalic acid co-crystals by the stirring and slow evaporation method.[1]

  • Materials:

    • Urea (analytical grade)

    • Oxalic acid (analytical grade)

    • Distilled water

    • Magnetic stirrer and stir bar

    • Beakers

    • Whatman® 80 μm filter paper

    • Crystallization dishes

  • Procedure:

    • Prepare mixtures of urea and oxalic acid in the desired weight ratios (e.g., 2:1 for Form I).

    • Dissolve each mixture in a minimal amount of distilled water in a beaker by stirring for approximately 20 minutes at room temperature with a magnetic stirrer until a homogenous solution is obtained.[1]

    • Filter the resulting solution through an 80 μm Whatman® filter paper to remove any undissolved particles.[1]

    • Pour the filtered solution into a crystallization dish and allow the solvent to evaporate at room temperature (25 °C).[1]

    • Crystalline salt will form as the solvent evaporates. The resulting crystals can be collected and, if necessary, re-crystallized for further purification.[1]

2. Evaluation of Nitrogen Release Profile

This protocol outlines a method to determine the nitrogen release behavior of the synthesized co-crystals in water.[1]

  • Materials:

    • Synthesized urea-oxalic acid co-crystals

    • Commercial urea fertilizer (as a control)

    • Distilled water

    • Sample vials

    • Analytical balance

    • FTIR spectrometer with Attenuated Total Reflectance (ATR) accessory

  • Procedure:

    • Place a known amount of the synthesized co-crystals into a sample vial containing a known volume of distilled water.

    • Prepare a control sample with commercial urea under the same conditions.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Determine the concentration of urea in the aliquot using FTIR-ATR spectroscopy by measuring the characteristic peaks of urea.[1]

    • Plot the concentration of released urea over time to obtain the nitrogen release profile.

    • Compare the release profile of the co-crystals to that of the commercial urea control.

Visualizations

synthesis_workflow cluster_start Reactant Preparation cluster_synthesis Synthesis cluster_crystallization Crystallization & Collection cluster_analysis Analysis start Weigh Urea and Oxalic Acid mix Mix in Desired Ratio (e.g., 2:1) start->mix dissolve Dissolve in Distilled Water with Stirring mix->dissolve Add to Water filter Filter Solution dissolve->filter evaporate Evaporate Solvent at Room Temperature filter->evaporate collect Collect Crystalline Salt evaporate->collect analyze Characterize (PXRD, FTIR) collect->analyze

Caption: Synthesis workflow for urea-oxalic acid co-crystals.

release_mechanism cluster_crystal Urea-Oxalic Acid Co-Crystal cluster_release Nitrogen Release crystal Stable Crystal Lattice (Urea + Oxalic Acid) dissolution Slow Dissolution in Water crystal->dissolution Contact with Soil Moisture urea_release Gradual Release of Urea dissolution->urea_release Controlled Rate n_uptake Nitrogen Uptake by Plant urea_release->n_uptake Nutrient Availability

Caption: Mechanism of sustained nitrogen release from co-crystals.

Application Note 2: Urea as an Adjuvant for Enhanced Herbicide Efficacy (A Model for this compound Application)

Background

Adjuvants are added to herbicide formulations to improve their effectiveness. Urea has been shown to enhance the phytotoxicity of herbicides such as foramsulfuron and glyphosate, allowing for reduced herbicide application rates while maintaining or improving weed control.[2][3] This application of urea can serve as a model for investigating the potential adjuvant properties of this compound.

Data Summary

The following table summarizes the quantitative effects of using urea as an adjuvant with different herbicides.

HerbicideHerbicide DoseUrea ConcentrationWeed SpeciesEffectReference
Foramsulfuron + Isoxadifen + Isosulfuron-methyl sodium190.39 g a.i. ha⁻¹ (17% reduction)3% Urea SolutionTrianthema portulacastrum, Cyperus rotundusWeed control comparable to full herbicide dose without urea.[2]
Foramsulfuron + Isoxadifen + Isosulfuron-methyl sodium152.50 g a.i. ha⁻¹ (34% reduction)3% Urea SolutionTrianthema portulacastrumWeed control comparable to full herbicide dose without urea.[2]
Glyphosate1.44 kg ha⁻¹10 kg ha⁻¹Reed weedsEffective weed control.[3]
Glyphosate1.44 kg ha⁻¹5 kg ha⁻¹General weedsSame effectiveness as 2.16 kg ha⁻¹ of glyphosate alone.[3]
Glyphosate1.80 kg ha⁻¹5 kg ha⁻¹General weedsSame effectiveness as 2.16 kg ha⁻¹ of glyphosate alone.[3]

Experimental Protocols

1. Preparation of Herbicide Spray Solution with Urea Adjuvant

This protocol describes the preparation of a tank mix of a herbicide with urea as an adjuvant.

  • Materials:

    • Commercial herbicide formulation (e.g., glyphosate or foramsulfuron-based product)

    • Urea (fertilizer grade)

    • Water

    • Spray tank

    • Personal Protective Equipment (PPE) as specified on the herbicide label

  • Procedure:

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • Add the required amount of urea to the tank and allow it to dissolve completely. For example, for a 3% urea solution, add 3 kg of urea for every 100 L of water.

    • Add the recommended amount of herbicide to the tank.

    • Add the remaining volume of water to the spray tank.

    • Maintain agitation until the spray solution is applied.

    • Always follow the specific mixing instructions on the herbicide label.

2. Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the efficacy of a herbicide-urea formulation in a controlled greenhouse environment.

  • Materials:

    • Target weed species grown in pots

    • Herbicide-urea spray solution

    • Control solutions (herbicide alone, water alone)

    • Greenhouse spray chamber

    • Data collection tools (e.g., rulers, biomass scale)

  • Procedure:

    • Grow the target weed species in pots to a uniform growth stage (e.g., 3-4 leaf stage).

    • Randomly assign pots to different treatment groups (e.g., weedy check, herbicide alone, herbicide + urea at different rates).

    • Apply the treatments using a calibrated greenhouse spray chamber to ensure uniform application.

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • At specified time points (e.g., 7, 14, and 21 days after treatment), assess weed control visually (e.g., on a 0-100% scale) and by measuring plant height and biomass.

    • Analyze the data statistically to determine the effect of the urea adjuvant on herbicide efficacy.

Visualizations

adjuvant_mechanism cluster_application Herbicide Application cluster_leaf Leaf Surface cluster_action Mechanism of Action spray Herbicide + Urea Spray Droplet leaf Waxy Cuticle of Leaf spray->leaf Lands on Leaf retention Increased Droplet Retention leaf->retention Urea reduces surface tension penetration Enhanced Cuticle Penetration retention->penetration Longer contact time uptake Increased Herbicide Uptake penetration->uptake Improved efficacy

Caption: Proposed mechanism of urea as a herbicide adjuvant.

Application Note 3: Proposed Application of this compound as a Pesticide Potentiator

Background

This application note presents a hypothetical use of this compound as a pesticide potentiator. This is based on the known pesticidal activity of oxalic acid and the adjuvant properties of urea. The combination of these two functionalities in a single compound could lead to a synergistic effect, enhancing the efficacy of conventional pesticides. This proposed application requires experimental validation.

Experimental Protocols

1. Synthesis of this compound

This protocol describes a straightforward method for synthesizing this compound.[4]

  • Materials:

    • Urea

    • Oxalic acid

    • Solvent (e.g., water)

    • Heating and stirring apparatus

    • Crystallization vessel

  • Procedure:

    • React oxalic acid and urea, for example, in a 1:2 molar ratio.[4]

    • Heat and stir the mixture in a suitable solvent to dissolve the reactants.[4]

    • Cool the solution to induce crystallization of this compound.[4]

    • Collect the crystals by filtration and dry them.

2. Hypothetical Protocol for Efficacy Evaluation

This protocol provides a framework for testing the efficacy of this compound as a pesticide potentiator against a model insect pest.

  • Materials:

    • Model insect pest (e.g., aphids on bean plants)

    • Conventional insecticide (e.g., a pyrethroid)

    • Synthesized this compound

    • Spray application equipment

    • Cages or enclosed environment for the plants

  • Procedure:

    • Culture a population of the model insect on host plants.

    • Prepare the following treatment solutions:

      • Control (water)

      • This compound solution alone

      • Insecticide at a sub-lethal dose

      • Insecticide at a sub-lethal dose + this compound solution

    • Apply the treatments to infested plants.

    • Monitor insect mortality at regular intervals (e.g., 24, 48, 72 hours).

    • Statistically compare the mortality rates between the insecticide alone and the insecticide + this compound treatments to determine if there is a synergistic effect.

Visualizations

synergistic_mechanism cluster_components This compound Components cluster_effects Proposed Synergistic Effects urea Urea Moiety adjuvant_effect Adjuvant Action (Increased Penetration) urea->adjuvant_effect Acts as adjuvant oxalate Oxalate Moiety pesticidal_effect Direct Pesticidal Action (e.g., pH disruption) oxalate->pesticidal_effect Directly toxic synergy Potentiated Pesticide Efficacy adjuvant_effect->synergy Enhances conventional pesticide pesticidal_effect->synergy Additive/synergistic toxicity

Caption: Proposed synergistic mechanism of this compound.

References

thermal analysis techniques for urea oxalate characterization (TGA/DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive overview of the thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the characterization of urea oxalate. This compound, a co-crystal formed from urea and oxalic acid, is of interest in pharmaceutical and materials science for its potential to modify the physicochemical properties of its constituent components. Thermal analysis provides crucial information regarding its thermal stability, decomposition pathway, and energetic properties.

Introduction to Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures, such as melting and crystallization, and to quantify the enthalpy of these transitions.

Thermal Behavior of this compound

The thermal analysis of a 1:1 urea-oxalic acid co-crystal reveals distinct thermal events. The co-crystal is thermally stable up to approximately 180°C.[1] DSC analysis shows a sharp endothermic peak between 173-177°C, with a maximum at 174.5°C, which is attributed to the melting of the co-crystal, immediately followed by its decomposition.[2] The enthalpy of this transition has been determined to be 22 kJ/mol.[2]

The decomposition of this compound is a multi-step process. Initially, it is believed to dissociate into its constituent molecules, urea and oxalic acid. These components then undergo further decomposition. Urea typically melts around 134-136°C and begins to decompose at approximately 175°C.[2][3] Oxalic acid shows a broad endotherm between 51-102°C due to the loss of any associated water, followed by melting at a higher temperature. The primary decomposition products of this compound are ammonia, carbon dioxide, and water. The formation of an intermediate, oxamide, has also been suggested to occur between 150°C and 200°C.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for the thermogravimetric analysis of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Crucibles: Alumina or platinum crucibles are recommended.

Sample Preparation:

  • Ensure the this compound sample is finely ground and homogeneous.

  • Accurately weigh approximately 2-5 mg of the sample into a tared TGA crucible.

Experimental Parameters:

  • Temperature Range: 30°C to 450°C.

  • Heating Rate: A heating rate of 5-10°C/min is recommended to ensure good resolution of thermal events.

  • Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min is crucial to prevent oxidative decomposition.

Procedure:

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with the inert gas for at least 15 minutes before starting the experiment to ensure an inert atmosphere.

  • Initiate the heating program according to the specified parameters.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for the DSC analysis of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Pans: Aluminum pans with pierced hermetic lids are suitable for this analysis.

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely ground this compound sample into a tared aluminum DSC pan.

  • Seal the pan with a lid. It is advisable to pierce the lid to allow for the escape of any evolved gases during decomposition.

Experimental Parameters:

  • Temperature Range: 20°C to 240°C.

  • Heating Rate: A heating rate of 2-10°C/min is recommended.

  • Atmosphere: A continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[3]

Procedure:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Initiate the heating program as per the defined parameters.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events, such as melting and decomposition.

Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of urea, oxalic acid, and their 1:1 co-crystal, this compound.

Table 1: DSC Data for Urea, Oxalic Acid, and this compound

SampleThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)Reference
UreaMelting~135136.3613.8[2]
Oxalic AcidWater Evaporation51-59.94[2]
Melting-195.38-[2]
This compound Melting/Decomposition 173 174.5 22 [2]

Table 2: TGA Data for this compound (Theoretical)

Decomposition StepTemperature Range (°C)Proposed Lost SpeciesTheoretical Weight Loss (%)
1175 - 250NH₃ + CO₂~49.3
2250 - 400Further decomposition of intermediatesVaries

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using TGA and DSC.

G Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation start Start: this compound Synthesis grind Grind Sample to Fine Powder start->grind weigh_tga Weigh 2-5 mg for TGA grind->weigh_tga weigh_dsc Weigh 2-5 mg for DSC grind->weigh_dsc tga_setup Setup TGA: - Temp: 30-450°C - Rate: 10°C/min - Gas: N2 (50 mL/min) weigh_tga->tga_setup dsc_setup Setup DSC: - Temp: 20-240°C - Rate: 10°C/min - Gas: N2 (50 mL/min) weigh_dsc->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Obtain TGA Curve (Weight Loss vs. Temp) tga_run->tga_data tga_analysis Analyze: - Onset of Decomposition - % Weight Loss tga_data->tga_analysis combine Combine TGA & DSC Data tga_analysis->combine dsc_run Run DSC dsc_setup->dsc_run dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Analyze: - Melting Point - Enthalpy (ΔH) dsc_data->dsc_analysis dsc_analysis->combine characterize Characterize Thermal Properties: - Stability - Decomposition Profile - Energetics combine->characterize

Workflow for TGA/DSC Analysis of this compound
Proposed Thermal Decomposition Pathway

This diagram illustrates a proposed pathway for the thermal decomposition of this compound based on available data.

G Proposed Thermal Decomposition Pathway of this compound UreaOxalate This compound (Crystalline Solid) Heat1 Heat (>174.5°C) UreaOxalate->Heat1 Endothermic Melted Molten this compound Heat1->Melted Dissociation Dissociation Melted->Dissociation Urea Urea Dissociation->Urea OxalicAcid Oxalic Acid Dissociation->OxalicAcid Heat2 Further Heating Urea->Heat2 OxalicAcid->Heat2 DecompProducts Decomposition Products: - Ammonia (NH3) - Carbon Dioxide (CO2) - Water (H2O) Heat2->DecompProducts

This compound Decomposition Pathway

References

Application Notes and Protocols for the Preparation of Porous Carbons Using Urea and Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitrogen-doped porous carbons utilizing urea and oxalate compounds. This method offers a versatile and effective route to produce high-surface-area materials with tunable porosity, which are of significant interest for applications in adsorption, catalysis, and drug delivery.

Introduction

The synthesis of porous carbons with tailored properties is a rapidly advancing field, driven by the demand for high-performance materials in various scientific and industrial applications. The combination of urea and an oxalate source, such as potassium oxalate, presents a compelling approach for creating nitrogen-doped porous carbons. In this system, urea serves as a cost-effective and efficient nitrogen-doping agent, introducing basic functionalities that can enhance surface interactions and catalytic activity. Potassium oxalate acts as a mild and less corrosive activating agent compared to conventional reagents like potassium hydroxide (KOH), promoting the development of a porous structure during carbonization.[1]

This method can be adapted to various carbon precursors, with a notable example being the use of sustainable biomass-derived materials like tannic acid.[2][3][4] The resulting porous carbons exhibit high specific surface areas, large pore volumes, and excellent gas adsorption capacities.[2][3][4]

Key Applications

  • Gas Adsorption and Storage: The high surface area and microporosity of these carbons make them excellent candidates for CO2 and H2 adsorption.[2][3]

  • Catalysis: Nitrogen doping creates active sites that can enhance the catalytic performance of the carbon material in various chemical reactions.

  • Drug Delivery: The porous structure can be utilized for loading and controlled release of therapeutic agents.

  • Supercapacitors: The high surface area and nitrogen doping can improve the electrochemical performance of carbon-based electrodes for energy storage.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of nitrogen-doped porous carbons using a combination of a carbon precursor, urea, and potassium oxalate. The following protocol is based on a mechanochemical salt-templating method using tannic acid as the carbon precursor.[2][3][4]

Protocol 1: Mechanochemical Synthesis of N-Doped Porous Carbon from Tannic Acid, Urea, and Potassium Oxalate

This protocol describes a solvent-free method that combines ball milling and thermal treatment to produce highly porous, nitrogen-doped carbons.

Materials:

  • Tannic acid (TA)

  • Urea (U)

  • Potassium oxalate (K2C2O4)

  • Zinc chloride (ZnCl2) (optional, for enhanced porosity)

  • Sodium chloride (NaCl) (optional, for eutectic salt mixture)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Equipment:

  • Planetary ball mill with milling jars and balls

  • Tube furnace with controlled atmosphere capabilities (e.g., nitrogen flow)

  • Ceramic boats

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precursor Preparation (Optional - for Eutectic Salt Templating):

    • To prepare a eutectic salt mixture, combine ZnCl2 and NaCl (29% mole fraction of NaCl) in a milling jar.

    • Mill the salts for 5 minutes to form a homogeneous eutectic mixture.

  • Mechanochemical Mixing:

    • Place the carbon precursor (tannic acid), nitrogen source (urea), and activating agent (potassium oxalate) into a milling jar. For enhanced porosity, the eutectic salt from step 1 can also be added. A typical mass ratio is 1:1:2 for tannic acid:urea:potassium oxalate.

    • Mill the mixture for a specified time (e.g., 15-30 minutes) to ensure homogeneous mixing and initiation of mechanochemical reactions.

  • Carbonization and Activation:

    • Transfer the milled powder into a ceramic boat and place it in the center of a tube furnace.

    • Heat the sample under a continuous flow of inert gas (e.g., nitrogen) to a target temperature of 800-900°C. A typical heating rate is 5°C/min.

    • Hold the sample at the target temperature for 1-2 hours to ensure complete carbonization and activation.

  • Post-synthesis Purification:

    • After cooling to room temperature under the inert atmosphere, wash the resulting carbon material with a 1M HCl solution to remove any remaining inorganic salts.

    • Subsequently, wash the carbon with deionized water until the filtrate reaches a neutral pH.

    • Dry the final porous carbon product in an oven at 100-120°C overnight.

Data Presentation

The following tables summarize the quantitative data for porous carbons synthesized using tannic acid, urea, and various activating salts, including potassium oxalate. The data is extracted from "Highly Porous Carbons Synthesized from Tannic Acid via a Combined Mechanochemical Salt-Templating and Mild Activation Strategy".[2][3][4]

Table 1: Textural Properties of Synthesized Porous Carbons

Sample NamePrecursors and ActivatorsBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
C-ZN-pox Tannic Acid, Urea, ZnCl₂/NaCl, K₂C₂O₄30603.070.76
C-pox Tannic Acid, Urea, K₂C₂O₄23301.150.88
C-ZN Tannic Acid, Urea, ZnCl₂/NaCl11900.600.49

Data sourced from M. Jaroniec et al. (2021).[2][3][4]

Table 2: Gas Adsorption Capacities of Synthesized Porous Carbons

Sample NameCO₂ Adsorption (mmol/g at 0°C, 1 bar)H₂ Adsorption (mmol/g at -196°C, 1 bar)
C-ZN-pox 4.713.2
C-pox 6.410.5
C-ZN 4.17.9

Data sourced from M. Jaroniec et al. (2021).[2][3][4]

Table 3: Elemental Composition of Synthesized Porous Carbons

Sample NameNitrogen Content (wt.%)
C-ZN-pox 5.94
C-pox 1.01
C-ZN 5.60

Data sourced from M. Jaroniec et al. (2021).[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between the components in the synthesis process.

experimental_workflow cluster_precursors Precursor Mixing cluster_processing Processing cluster_purification Purification cluster_product Final Product TA Tannic Acid Milling Ball Milling TA->Milling Urea Urea Urea->Milling K2C2O4 Potassium Oxalate K2C2O4->Milling Carbonization Carbonization & Activation (800-900°C, N₂) Milling->Carbonization Washing HCl & Water Washing Carbonization->Washing Drying Drying (100-120°C) Washing->Drying PorousCarbon N-Doped Porous Carbon Drying->PorousCarbon

Caption: Experimental workflow for the synthesis of N-doped porous carbon.

component_relationships cluster_reactants Reactants cluster_process Process cluster_attributes Resulting Attributes CarbonPrecursor Carbon Precursor (e.g., Tannic Acid) Process Mechanochemical Synthesis CarbonPrecursor->Process Provides Carbon Backbone NitrogenSource Nitrogen Source (Urea) NitrogenSource->Process Introduces Nitrogen Functionalities ActivatingAgent Activating Agent (Potassium Oxalate) ActivatingAgent->Process Creates Porous Network HighSurfaceArea High Surface Area Process->HighSurfaceArea PorousStructure Porous Structure Process->PorousStructure NitrogenDoping Nitrogen Doping Process->NitrogenDoping

Caption: Relationship between components and resulting porous carbon attributes.

References

Application Notes and Protocols for Electrochemical Applications of Urea Oxalate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical applications of materials derived from or related to urea and oxalate. The focus is on electrocatalysis for energy applications and electrochemical biosensing.

Application Note 1: Urea-Activated Cobalt Oxalate as an Electrocatalyst for Oxygen Evolution Reaction (OER)

Introduction: Urea-activated cobalt oxalate (UCoOx) has emerged as a cost-effective and efficient electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. The incorporation of urea during the synthesis of cobalt oxalate enhances the charge transfer efficiency and creates more active sites, leading to improved catalytic activity and stability compared to unmodified cobalt oxalate.[1][2]

Principle: The UCoOx material, when used as an anode in an alkaline electrolyte, facilitates the oxidation of hydroxide ions to oxygen gas. The urea component in the catalyst's structure is believed to stabilize cobalt ions in a higher oxidation state, which accelerates the OER kinetics.[1] The overall reaction in an alkaline medium is:

4OH⁻ → O₂ + 2H₂O + 4e⁻

The performance of the UCoOx electrocatalyst is evaluated based on its overpotential (the additional potential required beyond the thermodynamic potential to drive the reaction at a certain current density), Tafel slope (indicating the reaction kinetics), and long-term stability.

Applications:

  • Water Electrolysis: UCoOx can be used as an anode material in alkaline water electrolyzers for efficient hydrogen production.[2]

  • Metal-Air Batteries: The OER is the charging reaction in rechargeable metal-air batteries. UCoOx can serve as a catalyst to improve the charging efficiency.

  • Electrochemical Synthesis: OER catalysts are employed in various electrosynthesis processes that require an oxygen-evolving anode.

Quantitative Data Summary
CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability (hours)Reference
UCoOx/NF28178>80[1][2]
CoOx389--[2]

NF: Nickel Foam support

Experimental Protocol: Synthesis and Characterization of Urea-Activated Cobalt Oxalate (UCoOx)

1. Synthesis of UCoOx: This protocol is adapted from the precipitation method described in the literature.[1]

  • Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Urea (CO(NH₂)₂), Oxalic acid (H₂C₂O₄), Deionized (DI) water, Ethanol.

  • Procedure:

    • Prepare a solution of 0.01 M cobalt(II) chloride in 50 mL of DI water.

    • Add 0.02 M of urea to the cobalt chloride solution.

    • Stir the mixture for 1 hour at room temperature to form a urea-cobalt complex.

    • Separately, prepare a solution of 0.01 M oxalic acid in 50 mL of DI water.

    • Slowly add the oxalic acid solution to the cobalt-urea mixture while stirring at 50 °C. A pink precipitate will form.

    • Continue stirring for 3 hours to ensure complete complexation.

    • Collect the precipitate by filtration.

    • Wash the precipitate with DI water and ethanol.

    • Dry the final product (UCoOx) at 50 °C.

2. Electrode Preparation:

  • Materials: UCoOx powder, Nickel foam (NF), Ethanol, Nafion solution (5 wt%).

  • Procedure:

    • Prepare a catalyst ink by dispersing 5 mg of UCoOx powder in a mixture of 450 µL of ethanol and 50 µL of Nafion solution.

    • Sonciate the mixture for 30 minutes to form a homogeneous slurry.

    • Drop-cast the slurry onto a 1x1 cm piece of nickel foam.

    • Dry the electrode at room temperature.

3. Electrochemical Characterization:

  • Setup: A standard three-electrode electrochemical cell with the UCoOx/NF as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Electrolyte: 1 M KOH solution.

  • Procedure:

    • Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s to evaluate the OER activity. The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale.

    • Record Chronopotentiometry or Chronoamperometry curves at a constant current density (e.g., 10 mA/cm²) or potential, respectively, to assess the long-term stability.

    • The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density.

Diagrams

UCoOx_Synthesis_Workflow cluster_synthesis Synthesis of UCoOx CoCl2 CoCl₂ Solution Mix1 Mix and Stir (1h) CoCl2->Mix1 Urea Urea Urea->Mix1 Complex Urea-Cobalt Complex Mix1->Complex Mix2 Mix and Stir (3h, 50°C) Complex->Mix2 OxalicAcid Oxalic Acid Solution OxalicAcid->Mix2 Precipitate Pink Precipitate Mix2->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry (50°C) FilterWash->Dry UCoOx_Powder UCoOx Powder Dry->UCoOx_Powder

Caption: Workflow for the synthesis of Urea-Activated Cobalt Oxalate (UCoOx).

Application Note 2: Ni-Fe-Oxalate Frameworks for Enhanced Urea Oxidation Reaction (UOR)

Introduction: The electrochemical urea oxidation reaction (UOR) is a promising alternative to the oxygen evolution reaction (OER) for energy-saving hydrogen production, as it has a lower thermodynamic potential.[3] Ni-Fe-based materials are known to be effective catalysts for UOR. Incorporating oxalate ligands into a Ni-Fe framework can further enhance the catalytic activity.[4]

Principle: In a Ni-Fe-Oxalate framework, the oxalate ligands can modify the electronic structure of the Ni and Fe centers. Specifically, oxalate can induce a charge-deficient Ni center, which promotes the adsorption of urea.[4] The Fe dopants can enhance the charge density on the oxalate's oxygen atoms, strengthening the hydrogen bonding with urea and facilitating the cleavage of the C-N bond.[4] The overall UOR in an alkaline medium is:

CO(NH₂)₂ + 6OH⁻ → N₂ + CO₂ + 5H₂O + 6e⁻

This reaction, when coupled with the hydrogen evolution reaction (HER) at the cathode, results in urea-assisted water electrolysis for H₂ production at a lower cell voltage compared to conventional water splitting.

Applications:

  • Energy-Saving Hydrogen Production: By replacing OER with UOR, the overall voltage required for water splitting can be significantly reduced.[4]

  • Wastewater Treatment: UOR can be used to remove urea from wastewater, addressing environmental concerns while simultaneously producing hydrogen.[5]

  • Direct Urea Fuel Cells (DUFCs): The UOR is the anode reaction in DUFCs, which can generate electricity directly from urea.

Quantitative Data Summary
CatalystPotential for 100 mA/cm² (V vs. RHE)Tafel Slope (mV/dec)ElectrolyteReference
Fe-doped Ni-based oxalate framework1.375-1 M KOH + 0.5 M Urea[6]
NiFe oxalate (O-NFF)~1.4312.11 M KOH + 0.33 M Urea[4]
Experimental Protocol: Synthesis and Evaluation of Fe-doped Ni-based Oxalate Framework

1. Synthesis of Fe-doped Ni-based Oxalate Framework: This protocol is based on a facile co-precipitation method.[6]

  • Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), Potassium oxalate monohydrate (K₂C₂O₄·H₂O), DI water.

  • Procedure:

    • Prepare an aqueous solution containing Ni(NO₃)₂ and FeSO₄ with a desired Ni:Fe molar ratio.

    • Prepare a separate aqueous solution of potassium oxalate.

    • Add the metal salt solution dropwise to the potassium oxalate solution under vigorous stirring.

    • A precipitate will form immediately. Continue stirring for several hours to ensure complete reaction.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with DI water and ethanol.

    • Dry the Fe-doped Ni-based oxalate framework in a vacuum oven.

2. Electrode Preparation and Electrochemical Characterization: The electrode preparation and electrochemical characterization would follow a similar procedure as described for UCoOx, with the following modifications:

  • Electrolyte: 1 M KOH with 0.33 M or 0.5 M urea.

  • Characterization: In addition to LSV and chrono-techniques, Cyclic Voltammetry (CV) is often used to observe the redox peaks of the Ni²⁺/Ni³⁺ couple, which is crucial for the UOR mechanism.

Diagrams

UOR_Mechanism cluster_mechanism Proposed UOR Mechanism on Ni-based Catalyst Catalyst Ni(OH)₂ site Active_Catalyst NiOOH (active site) Catalyst->Active_Catalyst Electrochemical Oxidation Urea_Adsorption Urea Adsorption on NiOOH Active_Catalyst->Urea_Adsorption Intermediate1 Formation of Intermediates Urea_Adsorption->Intermediate1 CN_Cleavage C-N Bond Cleavage Intermediate1->CN_Cleavage Products N₂, CO₂ CN_Cleavage->Products Catalyst_Regen Catalyst Regeneration Ni(OH)₂ CN_Cleavage->Catalyst_Regen

Caption: Simplified mechanism of the Urea Oxidation Reaction (UOR) on a Ni-based catalyst.

Application Note 3: Electrochemical Biosensors for Urea and Oxalate Detection

Introduction: Electrochemical biosensors provide a rapid, sensitive, and low-cost method for the detection of urea and oxalate in biological fluids, which is crucial for clinical diagnostics. Urea levels are indicators of kidney function, while oxalate levels are important for diagnosing and managing conditions like hyperoxaluria, which can lead to kidney stones.[7][8][9]

Principle:

  • Urea Biosensor: Most urea biosensors utilize the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂).[10][11] CO(NH₂)₂ + H₂O --(Urease)--> 2NH₃ + CO₂ The change in the concentration of ammonia or the resulting pH shift can be detected electrochemically (e.g., potentiometrically or amperometrically).[11][12]

  • Oxalate Biosensor: Oxalate biosensors typically employ the enzyme oxalate oxidase, which oxidizes oxalate to carbon dioxide and hydrogen peroxide (H₂O₂).[8][13] C₂O₄²⁻ + O₂ + 2H⁺ --(Oxalate Oxidase)--> 2CO₂ + H₂O₂ The hydrogen peroxide produced can be detected amperometrically at an electrode surface.[8]

Applications:

  • Clinical Diagnostics: Monitoring urea levels in blood and urine for kidney disease management.[9]

  • Medical Research: Studying metabolic disorders related to urea and oxalate.

  • Food Industry: Determining oxalate content in foodstuffs.[7]

Quantitative Data Summary
Biosensor TypeAnalyteLinear RangeDetection LimitReference
AmperometricOxalate3.0 - 50.0 mg/L1.0 mg/L[14]
AmperometricOxalate2.5 - 100 µM-[8]
AmperometricUrea0.5 - 8 mM78.48 nM[15]
Potentiometric (ENFET)Urea~0.1 - 10 mM-[7]
Experimental Protocol: Fabrication of an Amperometric Oxalate Biosensor

1. Enzyme Immobilization: This protocol is a general representation based on cross-linking methods.[8]

  • Materials: Oxalate oxidase enzyme, Bovine Serum Albumin (BSA), Glutaraldehyde solution (2.5%), Graphite electrode, Phosphate buffer solution (PBS, pH 7.0).

  • Procedure:

    • Prepare a mixture containing oxalate oxidase and BSA in PBS.

    • Pipette a small volume of this mixture onto the active surface of the graphite electrode.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for about 20-30 minutes. The glutaraldehyde acts as a cross-linker, forming a stable enzyme layer.

    • Rinse the electrode gently with PBS to remove any unreacted components.

    • Store the biosensor in PBS at 4 °C when not in use.

2. Amperometric Measurement:

  • Setup: A three-electrode system with the enzyme-modified electrode as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrolyte: Succinic buffer (pH 3.8) or another suitable buffer.

  • Procedure:

    • Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode for the oxidation of H₂O₂.

    • Allow the background current to stabilize.

    • Add known concentrations of oxalate standard solutions to the electrolyte and record the steady-state current response.

    • The current change is proportional to the oxalate concentration.

    • For real sample analysis (e.g., urine), appropriate dilution and pH adjustment are necessary.

Diagrams

Biosensor_Workflow cluster_workflow Electrochemical Biosensing Workflow Analyte Sample (e.g., Urine) containing Analyte (Urea/Oxalate) Biosensor Enzyme-Modified Electrode (Urease or Oxalate Oxidase) Analyte->Biosensor Enzymatic_Reaction Enzymatic Reaction Biosensor->Enzymatic_Reaction Electroactive_Product Electroactive Product (e.g., NH₃, H₂O₂) Enzymatic_Reaction->Electroactive_Product Electrochemical_Detection Amperometric or Potentiometric Detection Electroactive_Product->Electrochemical_Detection Signal Electrical Signal (Current/Potential) Electrochemical_Detection->Signal Concentration Analyte Concentration Signal->Concentration

Caption: General workflow for an electrochemical biosensor.

Application Note 4: Urea-Oxalate Based Deep Eutectic Solvents (DESs) in Batteries

Introduction: Deep eutectic solvents (DESs) are a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). A common example is a mixture of choline chloride (HBA) and urea (HBD). These solvents are being explored as environmentally friendly and safe electrolytes for batteries.[16][17] While not a direct "urea oxalate derivative," systems can be formulated with urea and oxalate-containing salts.

Principle: DESs form a liquid at room temperature with a melting point significantly lower than their individual components. They offer a wide electrochemical stability window, low volatility, and non-flammability, making them attractive alternatives to traditional organic electrolytes.[18] In a battery, the DES acts as the ion transport medium between the anode and the cathode. For instance, in an aluminum-ion battery, a DES composed of AlCl₃ and urea can be used as the electrolyte.[17]

Applications:

  • Electrolytes for Batteries: Used in various battery chemistries, including Al-ion, Na-ion, and Zn-ion batteries.[17]

  • Electrochemical Deposition: As a medium for the electrodeposition of metals and alloys.

  • Green Chemistry: As sustainable solvents in various chemical processes.[16]

Quantitative Data Summary
DES SystemBattery TypeCoulombic Efficiency (%)Cycle NumberReference
AlCl₃/UreaAl-ion~99%2000[17]
Choline Chloride/Urea with water---[17]
Experimental Protocol: Preparation and Testing of a Urea-Based DES Electrolyte

1. Preparation of Choline Chloride-Urea DES:

  • Materials: Choline chloride, Urea.

  • Procedure:

    • Mix choline chloride and urea in a 1:2 molar ratio in a sealed container.

    • Heat the mixture to around 80 °C while stirring until a clear, homogeneous liquid is formed.

    • Cool the DES to room temperature.

2. Battery Assembly (Coin Cell):

  • Setup: A two-electrode coin cell.

  • Components: Anode (e.g., aluminum foil), Cathode (e.g., graphite), Separator (e.g., glass fiber), and the prepared DES electrolyte.

  • Procedure:

    • Assemble the coin cell in a glovebox under an inert atmosphere.

    • Place the anode, separator soaked in the DES electrolyte, and cathode in the coin cell casing.

    • Crimp the cell to ensure it is properly sealed.

3. Electrochemical Testing:

  • Instrumentation: A battery cycler.

  • Procedure:

    • Perform galvanostatic charge-discharge cycling at a specific C-rate to determine the capacity, Coulombic efficiency, and cycle life of the battery.

    • Conduct cyclic voltammetry to study the electrochemical reactions and the stability window of the electrolyte.

Diagrams

DES_Battery_Logic cluster_battery Function of DES in a Battery Anode Anode DES Deep Eutectic Solvent (DES) (e.g., Choline Chloride + Urea) Anode->DES External_Circuit External Circuit Anode->External_Circuit Discharge Cathode Cathode Cathode->DES Cathode->External_Circuit Charge Ion_Transport Ion Transport DES->Ion_Transport External_Circuit->Anode Charge External_Circuit->Cathode Discharge Electron_Flow Electron Flow External_Circuit->Electron_Flow

Caption: Logical relationship of components in a battery with a DES electrolyte.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urea Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of urea oxalate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

This compound is formed through the reaction of urea and oxalic acid.[1] It is not a simple salt but a co-crystal composed of layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.[2][3] The compound typically crystallizes in a monoclinic system.[2][3]

Q2: What are the critical parameters that influence the yield and purity of this compound?

The synthesis of this compound is highly sensitive to several experimental parameters. To achieve high yield and purity, careful control of the following is essential:

  • Molar Ratios of Reactants: The stoichiometry between urea and oxalic acid directly impacts reaction efficiency.[4]

  • Temperature: Reaction kinetics, crystallization, and product stability are all governed by thermal conditions.[4]

  • Solvent Selection: The choice of solvent affects reactant solubility and product precipitation.[4]

  • pH Control: Adjusting the pH can be a crucial step in inducing crystallization and improving yield.[5]

Q3: What is the optimal molar ratio of urea to oxalic acid?

The optimal molar ratio can vary depending on the specific protocol and desired outcome. Ratios ranging from 1:1 to 2:1 (urea:oxalic acid) are commonly reported. One specific method notes reacting oxalic acid and urea in a 1:2 molar ratio.[6] Another study on sustained-release fertilizers found that co-crystal formation was most successful at weight ratios of 2:1 and 2:0.75 (urea:oxalic acid).[7] It is recommended to empirically test different ratios to find the most efficient stoichiometry for your specific conditions.[4]

Q4: How does temperature affect the synthesis process?

Temperature must be precisely controlled to maximize yield while preventing thermal decomposition of reactants and products.[4]

  • Formation: A common temperature range for the reaction is between 25°C and 80°C.[4] One detailed protocol maintains the reaction temperature between 55°C and 70°C.[8] Another method involving crystallization from a mother liquor uses a temperature range of 25-40°C.[5]

  • Decomposition: Urea's decomposition can begin at temperatures lower than its melting point of ~133°C under certain conditions. The thermal decomposition of this compound primarily yields urea and oxalic acid, which can further break down.[4] Heating this compound to temperatures between 150°C and 200°C can lead to the formation of oxamide.[4][9]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step
Suboptimal Molar Ratio The stoichiometric efficiency is critical. Systematically vary the urea-to-oxalic acid molar ratio (e.g., from 1:1 to 1:2) to find the optimal balance for your reaction conditions.[4]
Incomplete Crystallization Ensure the solution is sufficiently supersaturated. After the reaction, cool the solution slowly to a low temperature (e.g., 5°C) to promote maximum crystal precipitation.[8] Also, verify the pH of the solution; adjusting the pH to a range of 1.0 to 3.0 can initiate crystallization.[5]
Product Loss During Washing This compound has some solubility in water.[6][10] When washing the filter cake, use a minimal amount of cold solvent (e.g., cold water) to remove impurities without dissolving a significant amount of the product.[8]

Issue 2: Impure Product

Potential Cause Troubleshooting Step
Co-precipitation of Unreacted Starting Materials Ensure the reaction goes to completion by allowing sufficient reaction time (e.g., 60-90 minutes with stirring).[5] Wash the collected crystals with a small amount of cold solvent to remove residual soluble starting materials.[8]
Presence of Side Products Avoid excessive temperatures (above 80°C) during the reaction to prevent the decomposition of urea or the product itself.[4] Thermal decomposition can lead to the formation of oxamide, especially at temperatures above 150°C.[4]
Contaminants from Reactants If using technical-grade starting materials, such as urea phosphate derived from wet-process phosphoric acid, impurities like Al, Fe, and Mg can be carried over. The synthesis process itself helps purify the final product, but starting with purer reactants will yield a cleaner final product.[8]

Issue 3: Poor Crystal Quality or Difficulty in Inducing Crystallization

Potential Cause Troubleshooting Step
Rapid Crystallization Rapid precipitation can lead to small, amorphous, or agglomerated particles. Employ slow cooling or slow evaporation techniques to encourage the growth of larger, more well-defined single crystals.[4]
Inappropriate Solvent The solvent system is crucial. Polar solvents like water or ethanol are commonly tested.[4] this compound is relatively insoluble in water, which is often exploited for its precipitation.[4] The viscosity and polarity of the solvent influence nucleation and crystal growth kinetics.[4]
Insufficient Supersaturation If crystals do not form upon cooling, the solution may not be sufficiently concentrated. You can either gently evaporate some of the solvent or add a seed crystal to induce nucleation.

Experimental Protocols

Protocol 1: Synthesis from Oxalic Acid and Urea Phosphate

This protocol is adapted from a method for purifying phosphoric acid.[8]

Materials:

  • Oxalic acid dihydrate: 138.7 g

  • Urea phosphate: 316 g

  • Deionized water: 200 mL for reaction, ~200 mL for washing

Procedure:

  • Dissolve 138.7 g of oxalic acid dihydrate in 200 mL of water and warm the solution to 60°C.

  • Gradually add 316 g of urea phosphate to the oxalic acid solution over a 10-minute period with constant stirring, maintaining the temperature between 55-60°C.

  • Continue stirring and heating the mixture at 60-70°C for an additional 20 minutes.

  • Filter the hot mixture to remove any insoluble impurities.

  • Cool the clear filtrate to 5°C to induce crystallization of this compound.

  • Collect the crystals by filtration.

  • Wash the filter cake with approximately 200 mL of cold water.

  • Dry the resulting white crystals. This method yields approximately 112.7 g of this compound.[8]

Protocol 2: General Synthesis by Crystallization

This is a general method based on direct reaction and crystallization.[2][6]

Materials:

  • Urea

  • Oxalic Acid

  • Solvent (e.g., Water)

Procedure:

  • Prepare separate aqueous solutions of urea and oxalic acid.

  • Mix the solutions in a desired molar ratio (e.g., 2:1 urea to oxalic acid).

  • Heat and stir the combined solution to ensure all reactants are fully dissolved.[6]

  • Allow the solution to cool slowly to room temperature. For higher purity crystals, employ a slow evaporation technique at a constant temperature.[2][4]

  • Crystals of this compound will precipitate out of the solution.

  • Collect the crystals by filtration.

  • Wash the crystals with a minimal amount of cold solvent.

  • Dry the purified this compound crystals.

Visualizations

Workflow for this compound Synthesis and Purification

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_output Output prep_urea Dissolve Urea in Solvent mix Mix Solutions & Adjust Parameters (Temp, Ratio, pH) prep_urea->mix prep_oxalic Dissolve Oxalic Acid in Solvent prep_oxalic->mix crystallize Crystallization (Slow Cooling or Evaporation) mix->crystallize Stirring filter1 Filtration crystallize->filter1 wash Wash with Cold Solvent filter1->wash Collect Crystals dry Drying wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Key Parameters Influencing this compound Yield

G center This compound Yield & Purity ratio Molar Ratio (Urea:Oxalic Acid) ratio->center temp Temperature temp->center solvent Solvent Choice (e.g., Water, Ethanol) solvent->center cooling Crystallization Method (Cooling Rate / Evaporation) cooling->center ph Solution pH ph->center

Caption: Key parameters affecting this compound synthesis yield and purity.

References

Technical Support Center: Purification of Crude Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude urea oxalate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a co-crystal composed of urea and oxalic acid, held together by hydrogen bonds.[1] Its purity is crucial for subsequent applications, as impurities can affect reaction kinetics, product yield, and the structural integrity of downstream materials. In pharmaceutical applications, impurities can lead to adverse effects and are strictly regulated.

Q2: What are the common impurities in crude this compound?

A2: Common impurities in crude this compound can include:

  • Unreacted urea[1]

  • Excess oxalic acid[1]

  • Byproducts from synthesis, such as oxamide, which can form at elevated temperatures (150°C - 200°C)[1][2]

  • Metallic impurities, especially in industrial-grade starting materials[3]

  • Other organic residues, for instance, from solvent-drop grinding procedures[4]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common purification method is recrystallization, which leverages the low solubility of this compound in cold water.[1][5] This typically involves dissolving the crude product in hot water and then allowing it to cool slowly to form purified crystals. Other methods include washing the crude product with cold water or a suitable solvent to remove soluble impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of urea, oxalic acid, and potential organic impurities.[1]

  • X-ray Powder Diffraction (PXRD): To confirm the crystalline structure and identify any polymorphic impurities.[4]

  • Thermal Analysis (DSC/TGA): To determine the melting point and thermal stability, which can be indicative of purity.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Purified this compound - The crude this compound was not fully dissolved during recrystallization.- The cooling process was too rapid, leading to the formation of small crystals that were lost during filtration.- The volume of solvent used for recrystallization was too large, leading to significant product loss in the mother liquor.- Ensure the crude product is completely dissolved in the minimum amount of hot solvent required.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]- Reduce the amount of solvent used for recrystallization.
Product is Contaminated with Unreacted Starting Materials - Incorrect stoichiometry of reactants during synthesis.- Incomplete reaction.- Ensure the correct molar ratio of urea and oxalic acid is used during synthesis.[1]- Wash the crude product with a solvent that selectively dissolves the unreacted starting material but not the this compound.
Formation of Oxamide as an Impurity - The reaction or purification temperature exceeded 150°C.[1][2]- Maintain the temperature below 150°C during all heating steps. The optimal range for oxamide formation is 160°C to 185°C.[1][2]
Discolored (e.g., pale green) Product - Presence of metallic impurities from starting materials or equipment.[6]- Use high-purity starting materials.- If feasible, treat the solution with a chelating agent or perform a preliminary purification step on the starting materials.
Fine, Powdery Crystals Instead of Larger Needles - The solution was cooled too quickly during recrystallization.- Agitation during the cooling phase.- Allow the solution to cool to room temperature without disturbance, followed by placing it in an ice bath. Slow cooling promotes the growth of larger crystals.[2][5]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Water

This protocol describes the purification of crude this compound based on its differential solubility in hot versus cold water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Weigh the crude this compound and transfer it to an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding excess water to maximize the recovery yield.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Set up a vacuum filtration apparatus with a Büchner funnel and pre-weighed filter paper.

  • Filter the recrystallized this compound under vacuum.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the purified this compound to a pre-weighed watch glass and dry it in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[7]

  • Calculate the percentage yield of the purified product.

Data Presentation

Table 1: Purity and Yield of this compound Before and After Recrystallization

Sample Appearance Purity (by HPLC) Yield (%)
Crude this compoundOff-white to yellowish powder85-95%N/A
Recrystallized this compoundWhite crystalline solid>99%70-90%

Note: The actual yield will depend on the initial purity of the crude product and the precise recrystallization conditions.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_separation Separation & Drying crude Crude this compound dissolve Dissolve in Minimal Hot Water crude->dissolve cool_rt Slow Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry purified Purified this compound dry->purified troubleshooting_logic start Low Yield? cause1 Incomplete Dissolution start->cause1 Yes cause2 Rapid Cooling start->cause2 Yes cause3 Excess Solvent start->cause3 Yes solution1 Ensure complete dissolution in minimal hot solvent cause1->solution1 solution2 Allow for slow cooling to room temperature cause2->solution2 solution3 Reduce solvent volume cause3->solution3

References

Technical Support Center: Urea Oxalate Purity and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea oxalate. Our goal is to help you identify and remove common impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities in this compound are typically residual starting materials from the synthesis process. These include:

  • Unreacted Urea: Excess urea that did not react during the formation of the this compound co-crystal.[1]

  • Excess Oxalic Acid: Residual oxalic acid that was not consumed in the reaction.[1]

Other potential impurities can arise from side reactions or decomposition, though these are less common under controlled synthetic conditions.

Q2: How can I determine if my this compound sample is impure?

A2: Several analytical techniques can be employed to assess the purity of your this compound sample. A hypothetical High-Performance Liquid Chromatography (HPLC) method could be used for purity validation.[1] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and purity assessment.[1] The presence of unreacted starting materials can often be detected by comparing the analytical data of your sample to that of pure urea and pure oxalic acid.

Q3: My this compound appears to be degrading. What could be the cause?

A3: this compound can be sensitive to high temperatures. Thermal decomposition can occur, particularly at temperatures between 150°C and 200°C, leading to the formation of oxamide.[1][2] Below 150°C, minimal formation of oxamide is observed.[1] It is crucial to handle and store this compound at appropriate temperatures to prevent degradation.

Troubleshooting Guides

Issue: Presence of Unreacted Urea

Symptoms:

  • Analytical tests (e.g., HPLC, NMR) indicate the presence of free urea.

  • The physical properties of the this compound may be altered.

Root Cause:

  • An improper stoichiometric ratio of reactants was used during synthesis, with an excess of urea.

  • Incomplete reaction due to insufficient reaction time or suboptimal temperature.

Resolution: A recrystallization and washing procedure is an effective method for removing unreacted urea.

Experimental Protocol: Recrystallization and Washing for Urea Removal

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable polar solvent, such as deionized water, with gentle heating.[3]

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of this compound. Rapid cooling should be avoided as it may trap impurities within the crystals. A slow cooling process promotes the growth of larger, purer crystals.[1]

  • Filtration: Separate the this compound crystals from the mother liquor via filtration. The mother liquor will contain the majority of the dissolved unreacted urea.

  • Washing: Wash the collected crystals with a small amount of cold, purified water to remove any remaining surface impurities.[4]

  • Drying: Dry the purified this compound crystals under appropriate conditions (e.g., in a vacuum oven at a temperature below its decomposition point) to remove any residual solvent. The final moisture content should be ≤1%.[4]

Issue: Presence of Excess Oxalic Acid

Symptoms:

  • Analytical results show a peak corresponding to free oxalic acid.

  • The pH of a solution prepared from the this compound may be lower than expected.

Root Cause:

  • The synthesis was performed with an excess of oxalic acid.

  • Inadequate washing of the product after initial precipitation.

Resolution: A pH adjustment followed by crystallization and washing can effectively remove excess oxalic acid.

Experimental Protocol: Purification via pH Adjustment and Crystallization

  • Slurry Formation: Create a slurry of the impure this compound in a suitable solvent.

  • pH Adjustment: Carefully adjust the pH of the slurry. A patent for preparing this compound from a mother liquor suggests adjusting the pH with oxalic acid to a range of 1.0 to 3.0 to promote crystallization.[4] To remove excess oxalic acid, a slight adjustment towards a more neutral pH with a suitable base before recrystallization may be beneficial, though care must be taken not to decompose the this compound.

  • Crystallization: Allow the mixture to stir at a controlled temperature (e.g., 25-40°C) to facilitate the crystallization of pure this compound.[4]

  • Separation and Washing: Centrifuge or filter the mixture to separate the solid this compound. Wash the collected product with purified water.[4]

  • Drying: Dry the purified product to obtain the final, high-purity this compound.

Quantitative Data Summary

ParameterValueReference
Optimal Crystallization Temperature25 - 40 °C[4]
Stirred Crystallization Time60 - 90 minutes[4]
Final Product Moisture Content≤ 1%[4]
Onset of Thermal Decomposition to Oxamide~150 °C[1][2]
Optimal Temperature for Oxamide Formation160 - 185 °C[2]

Visual Experimental Workflows

experimental_workflow_urea_removal cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_separation Separation & Washing cluster_drying Drying A Impure this compound B Add Minimal Hot Solvent A->B C Slow Cooling B->C D This compound Crystals Form C->D E Filtration D->E F Wash with Cold Solvent E->F G Mother Liquor (contains urea) E->G Discard H Dry Crystals F->H I Pure this compound H->I

Workflow for Removal of Unreacted Urea

experimental_workflow_oxalic_acid_removal cluster_slurry Slurry & pH Adjustment cluster_crystallization Crystallization cluster_separation Separation & Washing cluster_drying Drying A Impure this compound B Create Slurry A->B C Adjust pH B->C D Stir at 25-40°C C->D E Pure Crystals Form D->E F Centrifuge/Filter E->F G Wash with Purified Water F->G H Supernatant (contains oxalic acid) F->H Discard I Dry Product G->I J High-Purity this compound I->J

References

troubleshooting crystal defects in urea oxalate growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of urea oxalate single crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for growing this compound crystals?

A1: this compound crystals are typically grown from an aqueous solution. High-purity, deionized water is recommended to minimize the incorporation of impurities that can lead to crystal defects.[1][2]

Q2: What is the most common method for growing high-quality this compound crystals?

A2: The slow solvent evaporation technique is the most widely used and effective method for growing high-quality single crystals of urea and its derivatives at room temperature.[1][3][4] This method allows for slow, controlled growth, which is crucial for minimizing defects.

Q3: How do impurities affect the crystal growth process?

A3: Impurities can have a significant impact on crystallization.[5][6] They can alter the crystal's morphology (shape), inhibit the growth of specific crystal faces, reduce the final product's purity, and lead to the formation of defects such as solvent inclusions.[5][6][7][8][9] Even structurally related impurities can become incorporated into the crystal lattice or adsorb onto the surface.[6][9]

Q4: Why is a stable temperature important during crystallization?

A4: Temperature fluctuations can alter the supersaturation of the solution, leading to uncontrolled, rapid crystal growth or even the dissolution of existing crystals. Maintaining a constant temperature is essential for promoting steady, uniform growth and preventing the formation of defects.[1][4]

Troubleshooting Guide: Crystal Defects

This guide addresses specific crystal defects in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My crystals are forming as a polycrystalline powder or are heavily twinned.

Possible Causes:

  • High Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled nucleation at multiple sites.

  • Fast Evaporation Rate: The solvent is evaporating too quickly, causing a rapid increase in supersaturation.

  • Mechanical Disturbance: Vibrations or agitation of the crystallizing dish can induce secondary nucleation.

  • Impure Solvents or Reagents: Particulate matter or soluble impurities can act as nucleation sites.

Solutions:

  • Reduce Supersaturation: Start with a solution that is just saturated or slightly undersaturated and allow it to reach supersaturation slowly as the solvent evaporates.

  • Control Evaporation: Cover the crystallizing container with a perforated lid or parafilm with a few pinholes to slow down the rate of solvent evaporation.[10]

  • Ensure a Stable Environment: Place the crystallization setup in a location free from vibrations and significant temperature fluctuations.

  • Filter the Solution: Before setting up for crystallization, filter the solution through a fine-pore filter (e.g., a syringe filter) to remove any dust or undissolved particles.[3]

Problem 2: The grown crystals contain visible voids or solvent inclusions.

Possible Causes:

  • Rapid Crystal Growth: High growth rates can lead to the entrapment of mother liquor within the crystal lattice, forming inclusions.[8]

  • Low Purity of Solvent: Impurities in the solvent can be incorporated into the growing crystal.[5]

  • Temperature Fluctuations: Unstable temperatures can cause periods of rapid growth, increasing the likelihood of solvent trapping.

Solutions:

  • Decrease the Growth Rate: Slow down the evaporation rate as described above. Growing crystals at a lower, constant temperature can also reduce the growth rate.

  • Use High-Purity Materials: Utilize high-purity urea, oxalic acid, and deionized water to prepare the solution.

  • Maintain Thermal Stability: Use a temperature-controlled chamber or place the setup in a well-insulated area to minimize temperature swings.

Problem 3: The crystals have a poor or irregular morphology (e.g., needle-like instead of prismatic).

Possible Causes:

  • Presence of Impurities: Specific impurities can adsorb onto certain crystal faces, inhibiting their growth and altering the overall crystal habit.[6][7][9] For example, some impurities can cause prismatic crystals to grow as elongated needles.[9]

  • Solvent Effects: The polarity and nature of the solvent can influence interactions at the crystal-solution interface, affecting the growth rates of different faces.[5][8]

  • pH of the Solution: The pH can affect the charge on the crystal surfaces and the species present in the solution, thereby influencing the crystal habit.

Solutions:

  • Recrystallize Starting Materials: If impurities are suspected, purify the urea and oxalic acid by recrystallization before preparing the growth solution.

  • Solvent Screening (if applicable): While water is standard, exploring mixed solvent systems in some research contexts might alter morphology, though this adds complexity.

  • Adjust Solution pH: Carefully measure and adjust the initial pH of the solution. Small, systematic adjustments can sometimes lead to improved morphology.

Quantitative Data Summary

While specific quantitative data for this compound defect density is scarce in publicly available literature, the following table summarizes general trends observed in solution-based crystal growth that are applicable to this system.

ParameterEffect on Crystal QualityTrend Summary
Supersaturation HighIncreased risk of spurious nucleation, twinning, and solvent inclusions.[8]
LowPromotes slower, more orderly growth, leading to higher quality crystals with fewer defects.
Evaporation Rate HighLeads to rapid increases in supersaturation, increasing defect density.
LowAllows the system to remain near equilibrium, minimizing defect formation.
Impurity Conc. HighCan significantly alter crystal habit and increase lattice strain and defects.[6][9]
LowMinimizes interference with the crystal lattice, resulting in higher purity and quality.
Temperature Fluctuation HighCauses inconsistent growth rates, leading to stress, inclusions, and potential cracking.
Low (Stable)Ensures a constant growth rate, which is critical for defect-free crystals.

Experimental Protocols

Protocol 1: Slow Evaporation Method for this compound Crystal Growth

Materials:

  • High-purity urea

  • High-purity oxalic acid

  • Deionized water

  • Glass beaker or flask

  • Crystallizing dish (e.g., a flat-bottomed beaker or petri dish)

  • Magnetic stirrer and stir bar

  • Whatman filter paper or syringe filter (0.22 µm or 0.45 µm)

  • Perforated lid or parafilm

Methodology:

  • Solution Preparation: Prepare a stoichiometric (2:1 molar ratio) solution of urea and oxalic acid in deionized water.[2] For example, dissolve the appropriate amounts in a beaker with continuous stirring using a magnetic stirrer. Gentle heating (e.g., to 35-40°C) can be used to ensure complete dissolution, but avoid boiling.[1][4]

  • Saturation: Continue adding small amounts of the urea-oxalic acid mixture until a small amount of solute no longer dissolves, indicating a saturated solution at that temperature.

  • Filtration: Heat the solution slightly to dissolve the remaining solid and immediately filter it while hot through a pre-warmed filter paper or syringe filter directly into the clean crystallizing dish. This step is crucial to remove any particulate impurities.[3]

  • Crystallization Setup: Cover the crystallizing dish with a perforated lid or parafilm. If using parafilm, puncture it with a few small holes to allow for slow evaporation.

  • Incubation: Place the dish in a vibration-free and thermally stable environment (e.g., a quiet cabinet or a temperature-controlled incubator) at room temperature.

  • Crystal Harvesting: Monitor the dish over several days to weeks. Once well-formed, transparent crystals of the desired size have grown, carefully decant the remaining solution and harvest the crystals using tweezers. Gently dry them on a filter paper.

Protocol 2: Basic Characterization of Crystal Defects

1. Optical Microscopy:

  • Purpose: To visually inspect for macroscopic defects.

  • Methodology:

    • Place a harvested crystal on a clean glass slide.

    • Observe under a stereomicroscope or a polarized light microscope.

    • Look for visible cracks, inclusions (which may appear as small bubbles or pockets of liquid), and surface imperfections.

    • Examine the crystal morphology and check for signs of twinning (intergrowth of two or more crystals in a defined orientation).

2. Single-Crystal X-ray Diffraction (XRD):

  • Purpose: To confirm the crystal structure and assess internal lattice perfection.

  • Methodology:

    • Select a small, clear, and visually defect-free crystal.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • A high-quality crystal will produce sharp, well-defined diffraction spots. Broad or split peaks can indicate mosaicism, twinning, or other lattice defects.[1][2]

Visualizations

Logical Relationships & Workflows

TroubleshootingWorkflow Troubleshooting Flow for Crystal Defects cluster_observe cluster_defects cluster_causes cluster_solutions start Observe Crystal Defect twinning Twinning / Polycrystalline start->twinning inclusions Inclusions / Voids start->inclusions morphology Poor Morphology start->morphology cause_super High Supersaturation twinning->cause_super cause_evap Fast Evaporation twinning->cause_evap cause_impure Impurities / Contamination twinning->cause_impure cause_vibrate Mechanical Disturbance twinning->cause_vibrate inclusions->cause_super inclusions->cause_impure cause_temp Temp. Fluctuations inclusions->cause_temp morphology->cause_impure sol_super Reduce Concentration Slow Evaporation cause_super->sol_super cause_evap->sol_super sol_impure Filter Solution Use Pure Reagents cause_impure->sol_impure sol_habit Purify Reagents Adjust pH cause_impure->sol_habit sol_env Isolate from Vibration & Temp. Swings cause_vibrate->sol_env cause_temp->sol_env

Caption: A workflow diagram for troubleshooting common crystal defects.

FactorsInfluence Key Factors Influencing Crystal Quality cluster_params Process Parameters cluster_materials Material Properties center Crystal Quality supersat Supersaturation center->supersat temp Temperature center->temp evap Evaporation Rate center->evap ph pH center->ph purity Reagent Purity center->purity solvent Solvent Choice center->solvent

Caption: Factors influencing the final quality of grown crystals.

ExperimentalWorkflow Experimental Workflow for Crystal Growth prep 1. Prepare Saturated This compound Solution filt 2. Hot Filter Solution into Crystallizing Dish prep->filt evap 3. Cover and Allow Slow Evaporation filt->evap incub 4. Incubate in Stable Environment (Days-Weeks) evap->incub harvest 5. Harvest High-Quality Single Crystals incub->harvest char 6. Characterize Defects (Microscopy, XRD) harvest->char

Caption: A step-by-step workflow for this compound crystal growth.

References

Urea Oxalate Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of urea oxalate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a co-crystal formed from the reaction of urea and oxalic acid.[1] Its stability is crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations and for maintaining its integrity as a chemical reagent. Degradation can lead to the formation of impurities, altering the compound's physical and chemical properties.

Q2: What are the primary factors that affect the stability of this compound?

The main factors influencing the stability of this compound are temperature, humidity, pH, and light. Understanding these factors is key to preventing degradation.

Q3: What is the thermal stability of this compound?

This compound is thermally stable up to approximately 180°C.[1] Above this temperature, it begins to decompose.[1] The decomposition primarily yields urea and oxalic acid, which can further break down into ammonia, carbon dioxide, and water.[1] At temperatures between 150°C and 200°C, a specific decomposition pathway can lead to the formation of oxamide.[1]

Q4: How does humidity affect the stability of this compound?

As a co-crystal containing urea, which is hygroscopic, this compound is sensitive to moisture. High humidity can lead to the absorption of water, potentially causing hydrolysis and physical changes to the crystal structure. It is recommended to store this compound in a dry environment.

Q5: What is the optimal pH range for the stability of this compound in solution?

While specific studies on this compound solutions are limited, the stability of urea in aqueous solutions is known to be pH-dependent. Urea is most stable in the pH range of 4-8.[2][3] Deviations from this range, especially in alkaline conditions, can accelerate the degradation of the urea component.

Q6: Is this compound sensitive to light?

Photostability studies are a critical component of forced degradation testing. While specific data on the photolytic degradation of this compound is not extensively detailed in the provided search results, it is a potential degradation pathway that should be considered. It is advisable to protect this compound from prolonged exposure to light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Exposure to high humidity or light.Store in a desiccator or a controlled low-humidity environment. Protect from light by using amber-colored containers.
Unexpected analytical results (e.g., new peaks in HPLC) Thermal degradation or hydrolysis.Review storage and handling temperatures to ensure they do not exceed recommended limits. For solutions, ensure the pH is within the stable range (4-8).
Poor solubility Potential degradation or presence of impurities.Characterize the material using techniques like DSC or TGA to check for thermal events at lower than expected temperatures. Use fresh, properly stored material.

Quantitative Stability Data

The following table summarizes the known stability data for this compound and its components.

Parameter Condition Observation Citation
Thermal Stability Up to 180°CStable[1]
150°C - 200°CDecomposition may yield oxamide[1]
> 180°CDecomposes to CO₂, H₂O, and NH₃[1]
pH Stability (of Urea component) pH 4-8More stable[2][3]
Alkaline pHIncreased degradation rate[2]
Storage Temperature 2-8°CRecommended for long-term storage

Experimental Protocols

Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Experimental Conditions:

    • Heating Rate: 10°C/min.

    • Temperature Range: 25°C to 300°C.

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Protocol: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare three sets of solutions of this compound in:

    • 0.1 N HCl (acidic)

    • 0.1 N NaOH (basic)

    • Purified water (neutral)

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time Points: Withdraw aliquots at initial (t=0), 24, 48, and 72 hours.

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Reporting: Report the percentage of degradation at each time point for each condition.

Visualizations

UreaOxalateStabilityFactors cluster_factors Influencing Factors cluster_degradation Degradation Pathways UreaOxalate This compound Temperature Temperature UreaOxalate->Temperature Humidity Humidity UreaOxalate->Humidity pH pH UreaOxalate->pH Light Light UreaOxalate->Light ThermalDecomposition Thermal Decomposition Temperature->ThermalDecomposition Hydrolysis Hydrolysis Humidity->Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation ExperimentalWorkflow_StabilityTesting start Start: this compound Sample stress Apply Stress Conditions (Temp, Humidity, pH, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analytical Testing (e.g., HPLC, TGA) sampling->analysis data Data Analysis (Degradation Rate, Pathway) analysis->data end End: Stability Profile data->end

References

controlling the particle size of urea oxalate precipitates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of urea oxalate. The information is designed to help control the particle size of the precipitates during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters that influence the particle size of this compound precipitates?

A1: The final particle size of this compound precipitates is primarily influenced by the interplay between the rate of nucleation and the rate of particle growth. Key experimental parameters that you can control to influence this balance include:

  • Reactant Concentration: The concentration of both urea and oxalic acid solutions.

  • Temperature: The temperature at which the precipitation reaction is carried out.

  • Mixing and Agitation: The speed and method of stirring or mixing the reactants.

  • Mode of Precipitation: Whether reactants are mixed directly (heterogeneous precipitation) or if one is generated slowly within the solution (homogeneous precipitation).

  • Presence of Additives or Impurities: The composition of the solvent and the presence of other ions can affect solubility and crystal growth.[1][2][3]

Q2: How does the concentration of my starting solutions affect the final particle size?

A2: Generally, lower reactant concentrations lead to a lower degree of supersaturation in the solution.[4] This condition favors the growth of existing crystals over the formation of new nuclei, which can result in larger particles.[5][6] Conversely, higher concentrations can lead to rapid nucleation and the formation of smaller particles.[7][8]

Q3: What is the expected effect of temperature on the particle size of this compound?

A3: Increasing the reaction temperature typically increases the solubility of the this compound precipitate.[1][4] This reduces the level of supersaturation, which promotes particle growth over nucleation, often leading to larger crystals.[2][3][7] However, for methods involving the slow generation of a precipitant, such as urea hydrolysis, temperature also affects the rate of this generation reaction.[4][7]

Q4: Can the way I mix my reactants change the particle size?

A4: Yes, mixing is a critical parameter. Vigorous and efficient stirring helps to maintain a uniform concentration throughout the solution, preventing localized areas of high supersaturation that can lead to rapid nucleation and smaller particles.[4] The speed of agitation directly influences the final particle size distribution, with higher stirring speeds often resulting in a moderate decrease in the average particle size.[9] The specific design of the impeller and the location where reactants are introduced into the vessel can also have a significant impact on the final product characteristics.[10]

Q5: What is homogeneous precipitation, and how can it be used for this compound?

A5: Homogeneous precipitation is a technique where the precipitating agent is generated slowly and uniformly throughout the reaction solution, rather than being added all at once.[5][6] This method keeps the degree of supersaturation low, which favors the growth of larger, more uniform crystals.[4] For oxalates, this can be achieved by the thermal decomposition of compounds like oxamic acid.[5][6] In the context of urea, its hydrolysis can be used to slowly change the pH, thereby controlling the precipitation of other species.[4][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitate particles are too small (fine powder). High Supersaturation: Reactant concentrations may be too high, leading to rapid nucleation.Decrease the concentration of the urea and/or oxalic acid solutions.[7][8]
Rapid Mixing: Adding the precipitant solution too quickly can create localized high supersaturation.Add the precipitant solution more slowly while maintaining vigorous stirring.[4]
Low Temperature: The reaction temperature may be too low, reducing the solubility of the precipitate and favoring nucleation.Increase the reaction temperature to increase solubility and encourage crystal growth.[2][3][7]
Inefficient Mixing: Poor agitation can lead to pockets of high concentration.Increase the stirring speed or use a more efficient impeller design to ensure rapid homogenization.[9][10]
Particle size distribution is too broad (polydisperse). Non-uniform Mixing: Inconsistent mixing can lead to different nucleation and growth rates throughout the vessel.Optimize the stirring speed and ensure the reactor geometry promotes uniform mixing. Consider the location of reactant addition.[10]
Temperature Fluctuations: Unstable temperature control can cause variations in solubility and precipitation rate.Ensure precise and stable temperature control throughout the precipitation process.
Heterogeneous Precipitation: Direct mixing of concentrated reactants can lead to a burst of nucleation.Consider using a homogeneous precipitation method to generate the oxalate ions slowly and uniformly in the solution.[5][6]
Precipitate is forming large, irregular agglomerates. Insufficient Agitation: Low mixing energy may not be enough to keep the forming particles suspended and separated.Increase the stirring speed to provide sufficient shear to break up soft agglomerates.[9]
High Particle Concentration: A high concentration of solid particles can increase the frequency of collisions and agglomeration.If possible, conduct the precipitation at a lower solids concentration.
Interparticle Forces: Attractive forces between particles can lead to clumping.Consider adjusting the pH or adding a dispersing agent to modify the surface charge of the particles and reduce agglomeration.

Experimental Protocols

Protocol 1: Heterogeneous Precipitation of this compound

This protocol describes a standard method for precipitating this compound by direct mixing of the reactant solutions.

Materials:

  • Urea solution (e.g., 1 M in deionized water)

  • Oxalic acid solution (e.g., 1 M in deionized water)

  • Reaction vessel equipped with a magnetic stirrer and temperature control (e.g., heating mantle or water bath)

  • Burette or syringe pump for controlled addition

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Place a defined volume of the urea solution into the reaction vessel.

  • Begin stirring at a controlled rate (e.g., 300 rpm).

  • Heat the solution to the desired precipitation temperature (e.g., 60°C) and allow it to stabilize.

  • Slowly add the oxalic acid solution from the burette or syringe pump at a constant rate.

  • After the addition is complete, continue stirring the suspension for a defined "aging" period (e.g., 1 hour) at the reaction temperature to allow the crystals to mature.

  • Turn off the heat and stirring and allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the collected precipitate with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 2: Homogeneous Precipitation of a Metal Oxalate (Example using Oxamic Acid)

This protocol is adapted from a method for precipitating lanthanide oxalates and illustrates the principle of homogeneous precipitation.[5][6]

Materials:

  • Metal salt solution (e.g., 0.2 M Cerium(III) Nitrate)

  • Oxamic acid solution (e.g., 0.2 M in deionized water)

  • Round bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • In a round bottom flask, mix the metal salt solution and the oxamic acid solution. At room temperature, a precipitate should not form immediately.[5]

  • Attach the reflux condenser to prevent solvent evaporation.

  • Begin stirring the solution at a constant rate (e.g., 500 rpm).[5]

  • Heat the solution to the desired temperature (e.g., 90-100°C) to initiate the thermal decomposition of oxamic acid into oxalate ions.[5][6]

  • Maintain the temperature and stirring for a set period (e.g., 2 hours) to allow for the slow formation and growth of the oxalate precipitate.[5]

  • After the reaction is complete, cool the flask to room temperature.

  • Separate the precipitate by centrifugation (e.g., 5000 rpm for 5 minutes).[5]

  • Decant the supernatant and wash the precipitate with deionized water, followed by another centrifugation step. Repeat the washing step as necessary.[5]

  • Dry the final precipitate in an oven at a low temperature (e.g., 40°C) overnight.[5]

Data Summary

The following tables summarize the influence of key parameters on particle size, based on findings from related oxalate precipitation studies.

Table 1: Effect of Reactant Concentration on Particle Size

SystemReactant Concentration ChangeObserved Effect on Particle SizeReference
Calcium Carbonate (via Urea Hydrolysis)Increased Urea and Ca²⁺ concentrationsParticle size decreases[7]
Cerium(III) OxalateDecreased Ce³⁺ concentration (0.06 M to 0.01 M)Smaller particles with more uniform size[5][6]
Cerium OxalateIncreased Cerium in nitric acid (3 to 43 g/L)Negligible effect on D₅₀, but broader size distribution[2]
Zirconia (Oxalate Method)Increased starting material concentration (0.3 M to 2.5 M)Particle size increases (27 nm to 127 nm)[8]
Thorium OxalateHigh concentrations of oxalic acidDecreased particle size with increased flow rate[3]

Table 2: Effect of Temperature on Particle Size

SystemTemperature ChangeObserved Effect on Particle Size / Reaction RateReference
Co-Al Layered Double Hydroxides (via Urea Hydrolysis)Lower temperature (e.g., 60°C) for a longer periodLarger particles[7]
Cerium(III) Oxalate PrecipitationDecreased from 100°C to 90°CPrecipitation rate is ~2.15 times slower[5][6]
Thorium OxalateIncreased reaction temperatureLarger particles[3]
Zirconia (Oxalate Method)Increased calcination temperature (600°C to 1000°C)Primary particle size increased (16 nm to 52 nm)[8]

Visual Guides

The following diagrams illustrate the key relationships and workflows in controlling this compound particle size.

Particle_Size_Control_Logic cluster_params Controllable Parameters cluster_intermediate Intermediate Effects cluster_rates Governing Rates cluster_outcome Final Particle Size Concentration Reactant Concentration Supersaturation Supersaturation Level Concentration->Supersaturation directly affects Temperature Temperature Solubility Precipitate Solubility Temperature->Solubility increases Mixing Mixing Speed Mixing->Supersaturation decreases local Nucleation Nucleation Rate Supersaturation->Nucleation high -> high Growth Growth Rate Supersaturation->Growth low -> favors Solubility->Supersaturation inversely affects Small_Particles Small Particles Nucleation->Small_Particles dominates for Large_Particles Large Particles Growth->Large_Particles dominates for

Caption: Relationship between parameters and particle size.

Experimental_Workflow A 1. Prepare Reactant Solutions (Urea & Oxalic Acid) B 2. Set Up Reaction Vessel (Control Temp & Stirring) A->B C 3. Initiate Precipitation (Slow addition of precipitant) B->C D 4. Aging Step (Allow crystals to mature) C->D E 5. Separation (Filtration / Centrifugation) D->E F 6. Washing (Remove impurities) E->F G 7. Drying (Obtain final product) F->G H 8. Characterization (SEM, PSD analysis) G->H

Caption: General experimental workflow for precipitation.

References

Technical Support Center: Urea Oxalate Formation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on urea oxalate formation and stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental influence of pH on the formation of this compound?

A1: The pH of the solution is a critical determinant in the formation of this compound. The process is governed by the acid-base equilibrium of oxalic acid. In acidic conditions (low pH), oxalic acid exists predominantly in its protonated forms (oxalic acid, H₂C₂O₄, and hydrogen oxalate, HC₂O₄⁻), which are more soluble in aqueous solutions.[1] As the pH increases, oxalic acid deprotonates to form the oxalate ion (C₂O₄²⁻). For this compound to precipitate, both urea and a sufficient concentration of the oxalate species must be present. The stability of urea itself is also pH-dependent, with the greatest stability observed in the pH range of 4 to 8.[2][3]

Q2: What is the optimal pH range for precipitating this compound?

A2: While specific optimal pH ranges can be system-dependent, acidic conditions generally favor the crystallization of oxalate-containing compounds. For instance, in related systems like calcium oxalate, the monohydrate form, a common crystalline structure, is most effectively crystallized at a pH of 4.0.[4] Given that urea is stable within a pH range of 4-8, and considering the speciation of oxalic acid, a moderately acidic pH is likely to be most effective for this compound formation.[2][3]

Q3: How does pH affect the stability of already formed this compound crystals?

A3: The stability of this compound crystals is significantly influenced by pH. If the pH of the solution becomes too acidic, the oxalate ions in the crystal lattice can be protonated, leading to the formation of more soluble oxalic acid and hydrogen oxalate, which can cause the crystals to dissolve.[1] Conversely, in highly alkaline conditions, while the oxalate ion is stable, urea can begin to degrade, which could also impact the long-term stability of the co-crystal.[2][3]

Q4: Can the morphology of this compound crystals be altered by changing the pH?

A4: Yes, it is highly probable. In analogous systems like calcium oxalate, pH has a pronounced effect on crystal morphology. Acidic pH tends to favor the formation of calcium oxalate monohydrate (COM), while more basic conditions favor the dihydrate form (COD).[4] It is reasonable to expect that variations in pH, by altering the supersaturation state and the predominant ionic species in solution, will also influence the size, shape, and crystalline form of this compound.

Troubleshooting Guides

Issue 1: No this compound Precipitate is Forming

  • Possible Cause 1: pH is too high (alkaline).

    • Explanation: In alkaline solutions, while the oxalate ion is readily available, the overall conditions may not be favorable for the co-crystallization with urea.

    • Solution: Gradually lower the pH of the solution using a suitable acid (e.g., HCl) while stirring. Monitor for the appearance of a precipitate. Aim for a moderately acidic pH range (e.g., 4-6).

  • Possible Cause 2: pH is too low (highly acidic).

    • Explanation: In very strong acidic conditions, the oxalate ion is fully protonated to the highly soluble oxalic acid, which will prevent the precipitation of this compound.[1]

    • Solution: Carefully raise the pH of the solution by adding a base (e.g., NaOH) to shift the equilibrium towards the formation of oxalate ions.

  • Possible Cause 3: Insufficient concentration of reactants.

    • Explanation: The solution may not be supersaturated with respect to this compound.

    • Solution: Increase the concentration of urea and/or oxalic acid. Alternatively, you can slowly evaporate the solvent to increase the concentration of the reactants.

Issue 2: this compound Precipitate Dissolves After Formation

  • Possible Cause 1: Post-precipitation change in pH.

    • Explanation: A shift in the pH of the supernatant, particularly towards more acidic conditions, can lead to the dissolution of the crystals.

    • Solution: Measure the pH of the solution. If it has become too acidic, adjust it back to a moderately acidic or neutral range. Consider using a buffer system to maintain a stable pH.

  • Possible Cause 2: Temperature fluctuations.

    • Explanation: The solubility of this compound is temperature-dependent. An increase in temperature can lead to the dissolution of the precipitate.

    • Solution: Ensure that the temperature of the solution is kept constant and controlled, especially during filtration and washing steps.

Quantitative Data

The following table, adapted from studies on calcium oxalate, illustrates the general principle of how pH can affect the formation and characteristics of oxalate crystals. While this data is not specific to this compound, it provides a valuable reference for the expected trends.

pHPredominant Crystal Type (for Calcium Oxalate)Relative Crystal Mass (Arbitrary Units)Observations
4.0Monohydrate (COM)HighGreatest size, number, and total mass of COM crystals observed.[4]
5.0Monohydrate (COM)Moderate-HighFavorable conditions for COM formation.
6.0Mix of COM and Dihydrate (COD)ModerateTransition zone for crystal morphology.
7.0Dihydrate (COD)Moderate-LowIncreased formation of COD.
8.0Dihydrate (COD)Low (for COM), High (for COD)Least amount of COM, greatest amount of COD crystallized.[4]

Experimental Protocols

Methodology for Investigating the Influence of pH on this compound Formation

  • Preparation of Stock Solutions:

    • Prepare a saturated or near-saturated aqueous solution of urea.

    • Prepare a separate stock solution of oxalic acid.

  • pH Adjustment and Crystallization:

    • In a series of beakers, mix equal volumes of the urea and oxalic acid stock solutions.

    • Adjust the pH of each solution to a different value (e.g., 3, 4, 5, 6, 7, 8) using dilute HCl or NaOH. Use a calibrated pH meter for accurate measurements.

    • Cover the beakers and allow them to stand at a constant temperature.

  • Observation and Analysis:

    • Monitor the solutions for the formation of a precipitate over time.

    • Once precipitation is complete, filter the crystals from each solution.

    • Wash the crystals with a small amount of deionized water and then with a suitable solvent (e.g., ethanol) to remove any soluble impurities.

    • Dry the crystals in a desiccator or a low-temperature oven.

    • Characterize the crystals using techniques such as X-ray diffraction (XRD) to determine the crystal structure, and microscopy to observe the morphology.

Visualizations

Chemical_Equilibrium H2C2O4 Oxalic Acid (Soluble) HC2O4- Hydrogen Oxalate (Soluble) H2C2O4->HC2O4- + OH- / - H+ C2O4^2- Oxalate Ion HC2O4-->C2O4^2- + OH- / - H+ Urea_Oxalate This compound (Precipitate) C2O4^2-->Urea_Oxalate + Urea Urea Urea Urea->Urea_Oxalate Troubleshooting_Workflow start No Precipitate Observed check_ph Measure Solution pH start->check_ph ph_high pH is Alkaline (>7) check_ph->ph_high pH > 7 ph_low pH is Highly Acidic (<3) check_ph->ph_low pH < 3 ph_ok pH is in Optimal Range (4-6) check_ph->ph_ok pH 4-6 adjust_ph_down Action: Lower pH with Acid ph_high->adjust_ph_down adjust_ph_up Action: Raise pH with Base ph_low->adjust_ph_up check_conc Check Reactant Concentrations ph_ok->check_conc success Precipitate Forms adjust_ph_down->success adjust_ph_up->success increase_conc Action: Increase Concentration or Evaporate Solvent check_conc->increase_conc Concentration too low increase_conc->success

References

Technical Support Center: Urea Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of urea oxalate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The viable temperature range for the crystallization of this compound is quite broad, spanning from approximately 15°C to 100°C. However, for optimal crystallization conditions, a preferred range of 60°C to 80°C is often recommended.[1] Following the initial reaction, a slow cooling process to room temperature or below is advised to promote the growth of larger crystals and maximize the recovery yield.[1]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in solution increases with temperature.[2] This positive temperature coefficient is crucial for purification techniques like recrystallization. By dissolving the compound in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, purified crystals can be obtained.[1]

Q3: What are the thermal decomposition products of this compound?

A3: this compound is thermally stable up to approximately 180°C.[1][3] Above this temperature, it begins to decompose. The primary decomposition products are urea and oxalic acid, which can further break down into ammonia, carbon dioxide, and water.[1] A specific decomposition pathway that can occur at temperatures between 150°C and 200°C is the formation of oxamide.[1]

Q4: Can this compound be synthesized at room temperature?

A4: Yes, this compound can be prepared at room temperature using a solvent-free grinding method.[4] This mechanochemical approach involves grinding a mixture of pure urea and oxalic acid to induce the chemical reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Suggestion
Incomplete reaction. Ensure the reaction mixture is stirred and heated for a sufficient duration within the recommended temperature range (e.g., 60°-70°C for 20 minutes) to allow for complete reaction.[5]
Product loss during filtration. Cool the reaction mixture to a low temperature (e.g., 5°C) before filtration to minimize the solubility of this compound in the mother liquor.[5]
Incorrect molar ratio of reactants. The stoichiometry of the reactants is critical. Ensure the correct molar ratio of urea to oxalic acid is used.[1] For example, a 2:1 molar ratio of urea to oxalic acid is commonly used.[6]

Issue 2: Formation of Small or Needle-like Crystals

Possible Cause Suggestion
Rapid cooling. A rapid cooling rate can lead to the formation of small crystals. Employ a slow and controlled cooling process to allow for the growth of larger crystals.[1]
Insufficient dissolution. Ensure that the reactants are fully dissolved in the solvent at an elevated temperature before cooling to facilitate proper crystal growth.

Issue 3: Product Contamination with Side Products

Possible Cause Suggestion
High reaction temperature. Exceeding the recommended temperature range can lead to the decomposition of urea and this compound, resulting in the formation of byproducts like oxamide.[1] Maintain the reaction temperature below 133°C to prevent urea decomposition.[1]
Impure reactants. Use high-purity urea and oxalic acid to avoid introducing impurities into the final product.

Quantitative Data

The following table summarizes the composition of products from a specific this compound synthesis experiment.

Component This compound Filter Cake (Washed & Dried) Second Filtrate Wash from First Filter Cake
Yield (grams) 112.7377.2220.0
P₂O₅ (%) 0.0332.15.6
Nitrogen (%) 26.41.821.17
Oxalic Acid (%) 43.31.32.3
Aluminum (%) -0.04-
Iron (%) -0.11-
Magnesium (%) -0.08-

Data from a synthesis reacting oxalic acid dihydrate with urea phosphate at 55°-70°C, followed by cooling.[5]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound at Elevated Temperature

  • Preparation of Oxalic Acid Solution: Dissolve 138.7 grams of oxalic acid dihydrate in 200 mL of water.

  • Heating: Warm the oxalic acid solution to 60°C with stirring.

  • Addition of Urea Source: Gradually add 316 grams of urea phosphate to the oxalic acid solution over a 10-minute period while maintaining the temperature between 55°-60°C.

  • Reaction: Continue stirring and heating the mixture at 60°-70°C for 20 minutes.

  • Hot Filtration: Filter the hot mixture to remove any insoluble impurities.

  • Cooling and Crystallization: Cool the clear filtrate to 5°C to induce the crystallization of this compound.

  • Isolation and Washing: Collect the this compound crystals by filtration and wash them with approximately 200 mL of cold water.

  • Drying: Dry the washed this compound filter cake to obtain the final product.[5]

Protocol 2: Solvent-Free Synthesis of this compound at Room Temperature

  • Reactant Preparation: Weigh out equimolar amounts of pure urea and oxalic acid.

  • Grinding: Combine the urea and oxalic acid in a mortar.

  • Reaction: Grind the mixture at room temperature until a homogenous powder is formed. The formation of the new compound can be confirmed by techniques such as X-ray powder diffraction (PXRD).[4]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep_oxalic Prepare Oxalic Acid Solution mix_reactants Mix Reactants at 55-70°C prep_oxalic->mix_reactants prep_urea Prepare Urea Phosphate prep_urea->mix_reactants stir_heat Stir and Heat for 20 min mix_reactants->stir_heat hot_filtration Hot Filtration stir_heat->hot_filtration cool_filtrate Cool Filtrate to 5°C hot_filtration->cool_filtrate collect_crystals Collect Crystals by Filtration cool_filtrate->collect_crystals wash_crystals Wash with Cold Water collect_crystals->wash_crystals dry_product Dry Product wash_crystals->dry_product

Caption: Experimental workflow for the solution-phase synthesis of this compound.

temperature_effects cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (< 60°C) low_yield Low Yield (Slow Kinetics) low_temp->low_yield optimal_temp Optimal Temperature (60-80°C) high_yield High Yield Good Purity optimal_temp->high_yield high_temp High Temperature (> 133°C) decomposition Decomposition (Side Products) high_temp->decomposition

Caption: Effect of temperature on this compound synthesis outcome.

References

Technical Support Center: Crystallization of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of urea oxalate.

Frequently Asked questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a white crystalline solid that is soluble in water and some organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent. Generally, polar solvents are more effective at dissolving this compound.[3] While exact quantitative data is scarce in publicly available literature, a relative solubility profile can be inferred.

Q2: How does solvent polarity affect the crystal habit of this compound?

A2: Solvent polarity can significantly influence the morphology (habit) of this compound crystals. While specific studies on this compound are limited, research on similar organic molecules shows that polar solvents can lead to more elongated, prismatic crystal shapes, whereas nonpolar solvents may result in more compact, equant morphologies.[4][5] The solvent molecules interact with the growing crystal faces at different rates, which affects the overall crystal shape.[6]

Q3: What are the common methods for crystallizing this compound?

A3: Common solution-based crystallization techniques for this compound include slow evaporation, cooling crystallization, and solvent displacement (antisolvent) crystallization.[3][7] The choice of method depends on the desired crystal size, purity, and yield.

Q4: Can this compound form different polymorphic structures depending on the solvent?

A4: The selective production of specific crystalline polymorphs is a known challenge in solid-state chemistry.[5] While some studies have focused on preparing new solid forms of urea-oxalic acid, the influence of a wide range of solvents on polymorphism is not extensively documented.[5] It is possible that different solvents could lead to the formation of different polymorphs or solvates.

Troubleshooting Crystallization of this compound

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Troubleshooting Steps
No crystals form The solution is not supersaturated.- Increase Concentration: Evaporate some of the solvent to increase the solute concentration.[8] - Cool the Solution: If using a cooling crystallization method, lower the temperature further.[8] - Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[8]
The chosen solvent is too good a solvent for this compound.- Add an Antisolvent: Gradually add a solvent in which this compound is less soluble to induce precipitation (solvent displacement).[7][8]
Crystallization is too rapid The solution is too highly supersaturated.- Add More Solvent: Add a small amount of the solvent back to the solution to slightly decrease saturation.[1] - Control Cooling Rate: If using cooling crystallization, slow down the rate of cooling.
The solvent evaporates too quickly.- Cover the Vessel: Use a loosely fitting cap or a watch glass to slow down the rate of evaporation.[9]
Low crystal yield A significant amount of this compound remains dissolved in the mother liquor.- Optimize Solvent Choice: For solvent displacement, use an antisolvent with lower polarity to decrease solubility and increase yield.[7] - Cool the Mother Liquor: Further cooling of the filtrate may yield a second crop of crystals.
Oily precipitate or amorphous solid forms The solute is "crashing out" of solution too quickly or at a temperature above its melting point.- Use More Solvent: Increase the amount of solvent to ensure the solute remains in solution longer during cooling.[1] - Slower Cooling: Decrease the rate of cooling to allow for more ordered crystal growth.
Inconsistent crystal size or poor quality Fluctuations in temperature or agitation.- Maintain Stable Conditions: Ensure the crystallization environment has a stable temperature and minimize vibrations.[4] - Optimize Agitation: If stirring, ensure the rate is consistent and appropriate to prevent clumping without inhibiting growth.[4]

Quantitative Data Summary

Table 1: Relative Solubility of this compound in Common Solvents

SolventPolarity (Dielectric Constant, ε)Expected Relative Solubility of this compound
Water80.1High
Methanol32.7Moderate to High
Ethanol24.5Moderate
1-Propanol20.1Low to Moderate
Isopropanol18.3Low
Acetone20.7Low
Acetonitrile37.5Low to Moderate

Table 2: Effect of Solvent Polarity on this compound Yield in Solvent Displacement Crystallization (SDC)

Based on trends observed for uranyl oxalate, a similar actinide oxalate.[7][10]

Antisolvent Added to Aqueous SolutionPolarity (Dielectric Constant, ε)Expected Trend in Crystal Yield
Methanol32.7Lower
Ethanol24.5Moderate
1-Propanol20.1Higher
Isopropanol18.3Highest

Experimental Protocols

Slow Evaporation Crystallization

This method is suitable for obtaining high-quality single crystals.

Methodology:

  • Prepare a Saturated Solution: Dissolve this compound in a suitable solvent (e.g., water or a water/ethanol mixture) at a slightly elevated temperature to ensure saturation.

  • Filter the Solution: Filter the warm solution through a syringe filter or filter paper to remove any insoluble impurities.

  • Set up for Evaporation: Transfer the clear solution to a clean crystallization dish or beaker. Cover the container with a watch glass or perforated parafilm to allow for slow solvent evaporation.[9]

  • Incubate: Place the setup in a location with minimal vibrations and stable temperature.

  • Monitor Crystal Growth: Observe the formation of crystals over several days to weeks.

  • Harvest Crystals: Once the crystals have reached the desired size, carefully decant the mother liquor and dry the crystals.

Solvent Displacement (Antisolvent) Crystallization

This technique is effective for rapidly inducing crystallization and can be used to control particle size.[7]

Methodology:

  • Prepare a Concentrated Solution: Dissolve this compound in a minimal amount of a "good" solvent (e.g., water) in which it is highly soluble.

  • Select an Antisolvent: Choose an "antisolvent" in which this compound has low solubility (e.g., isopropanol, acetone). The antisolvent should be miscible with the "good" solvent.

  • Induce Crystallization: Slowly add the antisolvent to the stirred this compound solution.

  • Observe Precipitation: this compound will precipitate as the antisolvent is added, reducing its solubility in the mixed solvent system.

  • Isolate Crystals: Collect the precipitated crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the antisolvent to remove any remaining mother liquor and then dry them thoroughly.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_outcome Outcome prep Prepare Saturated This compound Solution filter Filter Solution prep->filter slow_evap Slow Evaporation filter->slow_evap Slow Solvent Removal solvent_disp Solvent Displacement filter->solvent_disp Add Antisolvent crystals Harvest and Dry Crystals slow_evap->crystals solvent_disp->crystals

Caption: Experimental workflow for the crystallization of this compound.

solvent_effect_logic cluster_solvent Solvent Properties cluster_outcome Crystallization Outcome polarity Solvent Polarity solubility This compound Solubility polarity->solubility Higher polarity generally increases solubility morphology Crystal Morphology polarity->morphology Influences crystal habit yield Crystal Yield (in SDC) solubility->yield Lower solubility in antisolvent increases yield

Caption: Logical relationship of solvent polarity on this compound crystallization.

References

strategies to improve the purity of urea oxalate crystals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Urea Oxalate Crystallization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help improve the purity of this compound crystals during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound crystals?

A1: Potential impurities can include unreacted starting materials like urea and oxalic acid, as well as byproducts from the synthesis process.[1] If the synthesis involves precursors from other industrial processes, such as the purification of phosphoric acid or recovery from tetracycline mother liquor, impurities could include phosphates (P₂O₅), various metallic ions (Al, Fe, Mg), fluoride (F), and sulfate (SO₄).[2][3]

Q2: How does the molar ratio of reactants affect the final product?

A2: The stoichiometric relationship between urea and oxalic acid is fundamental to the formation of the this compound complex.[1] Altering the molar ratio can significantly impact the reaction's efficiency and the yield of the final product.[1] The 2:1 adduct of urea to oxalic acid is a well-studied crystalline form.[1][4]

Q3: What is the ideal solvent for this compound crystallization?

A3: this compound is relatively insoluble in water, a property that is often used for its precipitation and separation.[1] The crystallization process typically involves reacting aqueous solutions of urea and oxalic acid.[1] Therefore, water is a common and effective solvent. The choice of solvent aims to dissolve the reactants effectively while allowing for the precipitation of the pure product.[1]

Q4: What analytical methods are recommended for assessing the purity of this compound crystals?

A4: Several analytical techniques are used to confirm the structure and assess the purity of this compound:

  • X-ray Diffraction (XRD) : This is a pivotal technique for elucidating the three-dimensional structure and confirming the crystalline phase.[1][2][3] Single-crystal X-ray diffraction can determine the precise arrangement of atoms within the crystal lattice.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation and purity assessment of chemical compounds.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used for the quantitative analysis of potential organic impurities, such as unreacted urea or oxalic acid.[1]

  • Thermal Analysis (e.g., DSC) : Techniques like Differential Scanning Calorimetry (DSC) can be used to investigate thermal properties and identify the melting point, which can be an indicator of purity.[5]

Troubleshooting Guide

Q1: My final product has low purity. What steps can I take to improve it?

A1: Low purity is often due to trapped impurities or residual mother liquor. Consider the following strategies:

  • Recrystallization : This is a fundamental technique for purification. It involves dissolving the impure crystals in a minimum amount of hot solvent and allowing them to re-form slowly as the solution cools.[6][7] This process leaves impurities behind in the solvent.

  • Washing : Ensure the crystal cake is washed thoroughly after filtration. Use a cold solvent (like purified water) to remove soluble impurities without dissolving a significant amount of the product.[2][3]

  • Control Cooling Rate : Cooling the solution too quickly can cause the product to "crash out," trapping impurities within the crystals.[6] A slow cooling process is recommended to promote the growth of larger, purer crystals.[1]

Q2: The crystals I've produced are very small and needle-like. How can I grow larger crystals?

A2: Crystal size is heavily influenced by the rate of crystallization. To obtain larger crystals, slow down the process:

  • Slow Evaporation : Dissolve the reactants in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.[1][8] This gradual increase in concentration leads to supersaturation and promotes larger crystal growth.[1]

  • Slow Cooling : After dissolving your compound in a hot solvent, allow it to cool to room temperature as slowly as possible.[6] Insulating the flask can help achieve a slower cooling rate. An ice bath should only be used after the solution has fully reached room temperature to maximize yield.[7]

Q3: My this compound product appears discolored. How can I fix this?

A3: Discoloration typically indicates the presence of soluble, colored impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. You must then perform a hot filtration to remove the carbon before letting the solution cool to crystallize the purified product.[7]

Q4: The final yield of my purified crystals is very low. What could be the cause?

A4: Low yield after purification can result from several factors:

  • Using too much solvent : During recrystallization, using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the final yield.[7] Always use the minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Washing with a warm solvent : Washing the collected crystals with a solvent that is not sufficiently cold can dissolve a portion of your product, leading to loss.

  • Premature crystallization : If the solution cools and crystals form during hot filtration (if performed), product will be lost on the filter paper. Ensure your glassware is hot to prevent this.[7]

Data Summary

The effectiveness of washing this compound crystals to remove impurities is demonstrated in studies involving the purification of phosphoric acid. The following table summarizes the composition of the product before and after washing.

ComponentUnwashed Crystals (% by weight)Washed Crystals (% by weight)Theoretical Composition (%)
P₂O₅ 5.41[3]0.03[2][3]N/A
Nitrogen (N) 24.5[3]26.4[2][3]26.95[2][3]
Oxalic Acid 39.7[3]43.3[2][3]42.86[2][3]

Table 1: Comparison of washed and unwashed this compound crystal composition.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a standard single-solvent recrystallization method to purify this compound crystals.

  • Dissolution : Place the impure this compound crystals in an Erlenmeyer flask. Add a small amount of deionized water (or another suitable solvent) and heat the mixture on a hot plate while stirring.[6]

  • Minimum Solvent Addition : Continue to add small portions of the hot solvent until the this compound crystals have just completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[7]

  • (Optional) Hot Filtration : If insoluble impurities or discoloration (after adding activated carbon) are present, perform a hot filtration. Use a pre-heated funnel and filter flask to filter the hot solution and remove the impurities.[7]

  • Slow Cooling : Cover the flask and allow the solution to cool slowly to room temperature. It is critical to cool the solution slowly to allow for the formation of large, pure crystals.[6]

  • Ice Bath : Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 15 minutes to maximize the precipitation of the crystals from the solution.[7]

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals (the filter cake) with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[2][3]

  • Drying : Allow the crystals to dry under vacuum for a few minutes.[6] Then, transfer the crystals to a watch glass and let them air dry completely or use a flash dryer to obtain the final, pure this compound product.[6][9]

Protocol 2: Purity Assessment via HPLC (Hypothetical Method)

This protocol outlines a hypothetical HPLC method for validating the purity of this compound by detecting unreacted urea and oxalic acid.[1]

  • Standard Preparation : Prepare standard solutions of known concentrations for urea and oxalic acid in the mobile phase.

  • Sample Preparation : Accurately weigh a sample of the dried this compound crystals and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions :

    • Column : A suitable reverse-phase column (e.g., C18).

    • Mobile Phase : An aqueous buffer (e.g., phosphate buffer) at an acidic pH.

    • Detection : UV detector set at a wavelength appropriate for detecting both urea and oxalic acid (e.g., around 210 nm).

    • Flow Rate : Typically 1.0 mL/min.

    • Injection Volume : 10-20 µL.

  • Analysis : Inject the standard and sample solutions into the HPLC system.

  • Quantification : Compare the peak areas from the sample chromatogram to the calibration curves generated from the standards to quantify the amounts of urea and oxalic acid impurities present.

Visual Guides

G cluster_workflow Purification Workflow impure Impure Urea Oxalate Solid dissolve 1. Dissolve in Minimum Hot Solvent impure->dissolve hot_filt 2. Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filt cool 3. Slow Cooling to Room Temperature hot_filt->cool impurities_out1 Insoluble impurities removed hot_filt->impurities_out1 ice_bath 4. Ice Bath to Maximize Precipitation cool->ice_bath vac_filt 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash impurities_out2 Soluble impurities in filtrate vac_filt->impurities_out2 dry 7. Dry the Crystals wash->dry pure Pure Urea Oxalate Crystals dry->pure

Caption: A typical experimental workflow for the purification of this compound crystals.

Caption: A troubleshooting decision tree for improving the purity of this compound crystals.

References

Navigating the complexities of large-scale urea oxalate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, and provides essential guidance on the challenges encountered when scaling up the production of urea oxalate. This resource offers practical troubleshooting advice and answers to frequently asked questions to ensure a smooth transition from laboratory to industrial-scale synthesis.

Troubleshooting Guide: Overcoming Common Scale-Up Hurdles

Scaling up this compound production from the lab bench to pilot or industrial scale introduces a new set of challenges that can impact yield, purity, and particle characteristics. This guide provides solutions to common problems encountered during this critical transition.

ChallengePotential CauseRecommended Solution
Poor Yield - Incomplete reaction due to insufficient mixing or residence time. - Non-optimal temperature control leading to decomposition. - Inefficient crystallization and product loss during isolation.- Optimize agitator design and speed to ensure homogeneity. - Increase residence time in the reactor. - Implement precise temperature control to avoid exceeding the decomposition temperature of urea and this compound (around 133°C and 150-200°C, respectively). - Optimize cooling rates and solvent ratios for crystallization.
Inconsistent Crystal Size and Shape - Uncontrolled nucleation and crystal growth. - Poor mixing leading to localized supersaturation. - Temperature fluctuations within the reactor.- Implement a seeding strategy to control nucleation. - Utilize controlled cooling profiles. - Ensure uniform mixing to maintain consistent supersaturation levels. - Consider wet milling techniques if direct crystallization control is insufficient.
Product Impurities - Formation of byproducts such as biuret at elevated temperatures. - Incomplete removal of starting materials (urea, oxalic acid). - Contamination from equipment.- Maintain strict temperature control below the threshold for byproduct formation. - Optimize the molar ratio of reactants. - Implement robust purification steps such as recrystallization or washing. - Ensure proper cleaning and passivation of reactors and downstream equipment.
Filtration and Drying Difficulties - Small, needle-shaped crystals clogging filters. - Product agglomeration. - Residual solvent affecting product stability.- Control crystallization to produce larger, more uniform crystals. - Optimize filtration parameters (pressure, filter media). - Implement efficient drying techniques (e.g., vacuum drying) at appropriate temperatures to remove residual solvents without causing product degradation.
Heat and Mass Transfer Limitations - Reduced surface area-to-volume ratio in larger reactors, leading to inefficient heat removal. - Inadequate mixing affecting the distribution of reactants and heat.- Design reactors with appropriate heat exchange capabilities (e.g., jacketed vessels, internal cooling coils). - Model heat transfer to predict and manage thermal behavior at scale. - Select agitators that provide efficient mixing and heat transfer.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scale-up of this compound production, providing concise and actionable answers.

1. What are the most critical process parameters to control during the scale-up of this compound synthesis?

The most critical parameters are temperature, molar ratio of urea to oxalic acid, mixing efficiency, and the cooling rate during crystallization. Temperature control is crucial to prevent the decomposition of urea and the final product. The molar ratio affects the reaction stoichiometry and yield. Efficient mixing is essential for maintaining homogeneity and consistent reaction rates, while controlled cooling influences crystal size and purity.

2. How does the choice of reactor impact the scalability of this compound production?

The reactor design significantly influences heat and mass transfer, which are critical for consistent product quality at scale. For urea synthesis, vertical reactors are often used to provide sufficient residence time for the reaction to reach equilibrium. The reactor should be constructed from materials that can withstand the corrosive nature of the reactants and intermediates, such as certain grades of stainless steel. The design of internals, like baffles and agitators, is also important for achieving optimal mixing.

3. What are the primary safety concerns when producing this compound at an industrial scale?

The primary safety concerns include the handling of corrosive materials (oxalic acid), the potential for runaway reactions if temperature is not controlled, and the generation of dust during downstream processing. In urea plants, leaks of reactants like ammonia (a precursor to urea) can be highly toxic. Therefore, robust containment, proper personal protective equipment (PPE), and well-designed ventilation systems are essential. Hazard and operability (HAZOP) studies should be conducted to identify and mitigate potential risks.

4. How can I control the particle size and morphology of this compound during large-scale crystallization?

Controlling particle size and morphology is crucial for downstream processing and product performance. Key strategies include:

  • Seeding: Introducing seed crystals of a desired size to promote controlled growth over spontaneous nucleation.

  • Controlled Cooling: Implementing an optimized cooling profile to manage the rate of supersaturation.

  • Solvent/Antisolvent Systems: Carefully selecting and controlling the ratio of solvents and antisolvents to influence crystal habit.

  • Mixing: Ensuring uniform mixing to prevent localized high supersaturation which can lead to rapid nucleation and smaller particles.

5. What are the key challenges in the downstream processing of this compound at scale?

Downstream processing, which includes filtration, washing, and drying, can account for a significant portion of the production cost. Key challenges include:

  • Solid-Liquid Separation: Fine or needle-like crystals can be difficult to filter and wash effectively.

  • Drying: The drying process must be carefully controlled to remove residual solvents without causing thermal degradation of the product.

  • Purification: Removing unreacted starting materials and byproducts to meet purity specifications often requires recrystallization, which adds complexity and cost to the process.

Experimental Protocol: Pilot-Scale Synthesis of this compound

This protocol outlines a method for the synthesis of this compound on a pilot scale, based on common laboratory procedures and incorporating scale-up considerations.

Objective: To produce a multi-kilogram batch of this compound with controlled purity and particle size.

Equipment:

  • 100 L jacketed glass-lined reactor with a multi-blade agitator and temperature control unit

  • Charging ports for solids and liquids

  • Condenser

  • Nutsche filter-dryer

  • Vacuum pump

  • Control system for monitoring temperature, pressure, and agitator speed

Materials:

  • Urea

  • Oxalic acid dihydrate

  • Deionized water

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Perform a leak test on all seals and connections.

  • Charging Reactants:

    • Charge the reactor with a predetermined amount of deionized water.

    • Start the agitator at a low speed to create a vortex.

    • Slowly add the required amount of oxalic acid dihydrate to the reactor.

    • Increase the agitator speed to ensure complete dissolution. .

  • Reaction:

    • Once the oxalic acid is fully dissolved, begin the controlled addition of urea. The molar ratio of urea to oxalic acid should be optimized based on lab-scale experiments (typically around 2:1).

    • Monitor the temperature of the reactor. The reaction is exothermic, so the addition rate may need to be adjusted to maintain the desired temperature (e.g., 25-40°C).

  • Crystallization:

    • After all the urea has been added and dissolved, initiate the cooling crystallization process.

    • Program the temperature control unit to follow a predetermined cooling profile. A slow, linear cooling rate is often a good starting point to promote crystal growth over nucleation.

    • If a seeding strategy is employed, add the seed crystals once the solution has reached a state of slight supersaturation.

  • Isolation and Washing:

    • Once the crystallization is complete (indicated by a stable temperature and slurry density), transfer the slurry to the Nutsche filter-dryer.

    • Apply vacuum to the filter to remove the mother liquor.

    • Wash the filter cake with cold deionized water to remove any remaining impurities.

  • Drying:

    • Dry the product in the filter-dryer under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Discharge and Packaging:

    • Once dry, carefully discharge the this compound powder from the filter-dryer into suitable containers.

    • Take samples for quality control analysis (e.g., purity by titration or HPLC, particle size analysis).

Process Logic and Challenges in this compound Scale-Up

The following diagram illustrates the key stages and potential challenges in the scale-up of this compound production.

UreaOxalate_ScaleUp This compound Production Scale-Up Workflow cluster_0 Lab-Scale Development cluster_1 Pilot-Scale Production cluster_2 Industrial-Scale Manufacturing lab_synthesis Lab Synthesis (grams) process_optimization Process Optimization (Molar Ratio, Temp, Solvent) lab_synthesis->process_optimization characterization Product Characterization (Purity, Yield, Crystal Form) process_optimization->characterization reactor_charging Reactor Charging (kg scale) characterization->reactor_charging Scale-Up Decision reaction_control Reaction Control reactor_charging->reaction_control crystallization Controlled Crystallization reaction_control->crystallization heat_mass_transfer Heat & Mass Transfer reaction_control->heat_mass_transfer mixing Mixing & Homogeneity reaction_control->mixing isolation_drying Isolation & Drying crystallization->isolation_drying crystal_control Crystal Size Control crystallization->crystal_control large_reactor Large-Scale Reactor (tonnes) isolation_drying->large_reactor Further Scale-Up downstream_processing Downstream Processing large_reactor->downstream_processing safety Safety Hazards large_reactor->safety quality_control Quality Control & Release downstream_processing->quality_control downstream Downstream Bottlenecks downstream_processing->downstream

Caption: Workflow for scaling up this compound production, highlighting key challenges.

Technical Support Center: Impurity Profiling of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical techniques used in the impurity profiling of urea oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as:

  • Organic Impurities:

    • Starting Materials: Unreacted urea and excess oxalic acid are common process-related impurities.[1]

    • Urea-Related Impurities: These can include byproducts from the synthesis of urea itself, such as biuret, triuret, and cyanuric acid.[2][3]

    • Degradation Products: Thermal decomposition of this compound can yield oxamide, especially at temperatures between 150°C and 200°C.[4] At temperatures above 133°C (the melting point of urea), urea can also decompose to form ammonia and carbon dioxide.[4]

  • Inorganic Impurities: These are typically introduced from the raw materials or reactors used during synthesis and can include various metal ions and sulfates.

Q2: Which analytical technique is most suitable for the impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the impurity profiling of this compound.[2][3] Specifically, mixed-mode chromatography is highly effective as it can simultaneously analyze the basic (urea and related compounds) and acidic (oxalic acid) components and their impurities in a single run. Reverse-phase HPLC can also be employed, often with ion-pairing agents to improve the retention of polar analytes.[5]

Q3: Can Gas Chromatography (GC) be used for this compound analysis?

A3: Gas Chromatography is generally not the primary method for analyzing this compound directly due to the low volatility of urea, oxalic acid, and their common impurities. However, GC can be used for the analysis of volatile organic impurities or after a derivatization step to make the analytes more volatile.

Q4: What detection methods are commonly used with HPLC for this analysis?

A4: The most common detection method is Ultraviolet (UV) detection .[3] Urea and its impurities can be detected at low UV wavelengths (around 200-210 nm).[5][6] For higher sensitivity and specificity, especially for impurity identification, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) for Oxalic Acid Secondary interactions with the stationary phase.Use a mixed-mode column designed for organic acids.[5] Lowering the mobile phase pH can also suppress the ionization of silanol groups on the column, reducing tailing.
Poor Peak Shape (Fronting) for Urea Sample overload.Reduce the concentration of the injected sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.
Ghost Peaks Contamination in the mobile phase or from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a robust column washing step between injections.
Baseline Drift Changes in mobile phase composition during a gradient run or temperature fluctuations.Ensure proper gradient mixing and use a column thermostat.
Overlapping Peaks of Impurities Suboptimal mobile phase composition or column chemistry.Optimize the mobile phase gradient and pH. Experiment with different column stationary phases (e.g., C18, mixed-mode).

Experimental Protocols

Proposed HPLC Method for Impurity Profiling of this compound

This proposed method utilizes mixed-mode chromatography for the simultaneous determination of urea, oxalic acid, and their potential impurities.

Chromatographic Conditions:

Parameter Condition
Column Mixed-Mode Cation Exchange/Reversed-Phase (e.g., Newcrom BH, 150 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of urea, oxalic acid, biuret, cyanuric acid, triuret, and oxamide in Mobile Phase A at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels (e.g., for linearity and system suitability).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Quantitative Data for Analytical Methods

The following table summarizes typical performance characteristics for HPLC methods used in the analysis of urea and oxalate. Note that these are illustrative and will need to be validated for the specific method used.

Analyte Technique LOD (Limit of Detection) LOQ (Limit of Quantitation) Linearity (r²) Recovery (%)
Oxalic AcidHPLC-UV0.0156 mmol/L[8][9]0.0313 mmol/L[8][9]>0.999[8]80.0 - 103.7[8]
UreaHPLC-UV-->0.999[6]-
BiuretHPLC-UV-->0.99[6]-

Visualizations

Experimental Workflow for Impurity Profiling

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase A Sample->Dissolve_Sample Standard Prepare Impurity Standards Dissolve_Standard Dissolve in Mobile Phase A Standard->Dissolve_Standard HPLC_System Mixed-Mode HPLC System Dissolve_Sample->HPLC_System Dissolve_Standard->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-based impurity profiling of this compound.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriate? Start->Check_pH Check_Column Is Column Suitable for Analytes? Check_pH->Check_Column Yes Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload Yes Use_Mixed_Mode Use Mixed-Mode or End-Capped Column Check_Column->Use_Mixed_Mode No Dilute_Sample Reduce Sample Concentration Check_Overload->Dilute_Sample Yes Resolved Peak Shape Improved Check_Overload->Resolved No Adjust_pH->Resolved Use_Mixed_Mode->Resolved Dilute_Sample->Resolved

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Urea Oxalate and Ammonium Oxalate as Precipitants for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science, analytical chemistry, and drug development, the precise precipitation of metal ions from solution is a critical step for purification, separation, and the synthesis of precursors for advanced materials. Among the various precipitating agents, oxalates are frequently employed due to the low solubility of many metal oxalate salts. This guide provides an objective, data-driven comparison between two common oxalate sources: urea oxalate (utilized through homogeneous precipitation via urea hydrolysis) and ammonium oxalate (used in conventional heterogeneous precipitation).

Executive Summary

The selection of an oxalate precipitant hinges on the desired characteristics of the final precipitate, such as purity, crystal size, and morphology. Homogeneous precipitation using urea and an oxalate source offers superior control over the crystallization process, yielding larger, more uniform crystals with higher purity. In contrast, direct precipitation with ammonium oxalate is a rapid, simpler method, but often results in smaller, less uniform particles with a higher likelihood of impurity inclusion.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between the two precipitation methods based on experimental findings in the literature. The data represents typical outcomes for the precipitation of divalent metal ions, such as calcium, nickel, or cobalt.

ParameterHomogeneous Precipitation (Urea-based)Heterogeneous Precipitation (Ammonium Oxalate)Key Advantages of Urea-based Method
Precipitation Efficiency > 99%> 99%Both methods are highly efficient in precipitating target ions.
Precipitate Purity High (fewer inclusions)Moderate to High (prone to co-precipitation)Slow, uniform pH increase minimizes co-precipitation of impurities.[1][2]
Crystal Size Larger, more uniform crystalsSmaller, less uniform crystalsSlow particle growth leads to larger and more perfect crystals.[3][4]
Crystal Morphology Well-defined, regular shapes (e.g., rhombohedral, prismatic)Often agglomerates of smaller, irregular particlesControlled supersaturation allows for ordered crystal growth.[5][6]
Filtration Characteristics Easily filterable precipitateCan be difficult to filter due to small particle sizeLarger crystals form a less compact filter cake.[3]
Thermal Decomposition Decomposition behavior is characteristic of the pure metal oxalate.May show additional thermal events due to impurities.Higher purity leads to cleaner decomposition.

Principles of Precipitation

Homogeneous Precipitation with this compound

Precipitation using urea is an example of "Precipitation from Homogeneous Solution" (PFHS). Instead of adding the precipitating anion directly, it is generated in situ through a slow chemical reaction. In this case, the hydrolysis of urea at elevated temperatures (typically 90-100°C) gradually produces ammonia (NH₃) and carbon dioxide (CO₂).[2][7] The ammonia slowly raises the pH of the entire solution uniformly, which in turn deprotonates the oxalic acid present, making the oxalate ions (C₂O₄²⁻) available to precipitate with the metal ions. This slow, controlled increase in supersaturation prevents the rapid formation of many small nuclei and instead promotes the growth of larger, more perfect crystals.[5]

Heterogeneous Precipitation with Ammonium Oxalate

This is the conventional and more direct method of precipitation. An aqueous solution of ammonium oxalate, (NH₄)₂C₂O₄, is added directly to the solution containing the metal ions.[8][9] This leads to a rapid, localized increase in the concentration of oxalate ions, causing a high degree of supersaturation at the point of addition. This results in the rapid formation of a large number of small crystal nuclei, which then grow into smaller, often less uniform, particles.[5][6]

Mandatory Visualizations

Logical Relationship: Precipitation Methods

Comparison of Precipitation Pathways cluster_urea Homogeneous Precipitation cluster_ammonium Heterogeneous Precipitation Urea Urea + Oxalic Acid in Solution Heat Heating (90-100°C) Urea->Heat Hydrolysis Urea Hydrolysis: (NH₂)₂CO + H₂O -> 2NH₃ + CO₂ Heat->Hydrolysis pH_Increase Slow, Uniform pH Increase Hydrolysis->pH_Increase Precipitate_U Large, Pure Metal Oxalate Crystals pH_Increase->Precipitate_U AmmoniumOxalate Ammonium Oxalate Solution Mixing Direct Mixing AmmoniumOxalate->Mixing MetalSolution Metal Ion Solution MetalSolution->Mixing Precipitate_A Small, Less Uniform Metal Oxalate Crystals Mixing->Precipitate_A

Caption: Logical flow of homogeneous vs. heterogeneous precipitation.

Experimental Workflow: Comparative Analysis

Workflow for Comparative Precipitant Study cluster_urea cluster_ammonium cluster_analysis Characterization Methods Start Prepare Stock Metal Ion Solution (e.g., NiCl₂) P1 Homogeneous Precipitation (Urea-based) Start->P1 P2 Heterogeneous Precipitation (Ammonium Oxalate) Start->P2 U1 Add Oxalic Acid and Urea P1->U1 A1 Heat Solution to 70°C P2->A1 U2 Heat to 90-100°C with Stirring U1->U2 U3 Cool and Age U2->U3 Filter Filter, Wash, and Dry Precipitate U3->Filter A2 Slowly Add Ammonium Oxalate Solution A1->A2 A3 Cool and Age A2->A3 A3->Filter Analysis Characterize Precipitate Filter->Analysis SEM SEM (Morphology, Size) Analysis->SEM XRD XRD (Purity, Crystallinity) Analysis->XRD TGA TGA (Thermal Decomposition) Analysis->TGA ICP ICP-MS (Purity) Analysis->ICP

Caption: Experimental workflow for comparing precipitant performance.

Experimental Protocols

The following are generalized protocols for the precipitation of a divalent metal ion (represented as M²⁺, e.g., Ca²⁺, Ni²⁺, Co²⁺) from an aqueous solution, such as a metal chloride or nitrate salt.

Protocol 1: Homogeneous Precipitation via Urea Hydrolysis

Objective: To precipitate M²⁺ as a highly crystalline metal oxalate.

Materials:

  • M²⁺ salt solution (e.g., 0.1 M NiCl₂)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Beakers, magnetic stirrer, hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • To 200 mL of the 0.1 M M²⁺ solution in a 500 mL beaker, add a stoichiometric excess of oxalic acid (e.g., 3-4 grams). Stir until dissolved.

  • Add a significant excess of urea (e.g., 20-30 grams) to the solution and stir until fully dissolved.

  • Cover the beaker with a watch glass and place it on a magnetic hot plate.

  • Heat the solution to 90-100°C with gentle stirring. Maintain this temperature for 2-4 hours. A precipitate will gradually form as the urea hydrolyzes.

  • Turn off the heat and allow the solution to cool slowly to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water, followed by a final wash with ethanol or acetone to facilitate drying.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 80-110°C) to a constant weight.

Protocol 2: Heterogeneous Precipitation with Ammonium Oxalate

Objective: To rapidly precipitate M²⁺ as a metal oxalate.

Materials:

  • M²⁺ salt solution (e.g., 0.1 M NiCl₂)

  • Ammonium oxalate ((NH₄)₂C₂O₄·H₂O) solution (e.g., 0.5 M)

  • Deionized water

  • Beakers, magnetic stirrer, hot plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Place 200 mL of the 0.1 M M²⁺ solution in a 500 mL beaker and heat to approximately 70°C with stirring.

  • Slowly, add the 0.5 M ammonium oxalate solution dropwise to the hot metal ion solution with vigorous stirring. A precipitate will form immediately.

  • Continue adding the ammonium oxalate solution until a stoichiometric excess has been added to ensure complete precipitation.

  • Keep the solution at 70°C and continue stirring for 30-60 minutes to "digest" or "age" the precipitate, which can help improve its filterability.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any soluble impurities, such as excess ammonium oxalate and ammonium chloride.

  • Dry the precipitate in an oven at 80-110°C to a constant weight.

Conclusion

Both this compound (via homogeneous precipitation) and ammonium oxalate are effective reagents for the precipitation of metal oxalates. The choice between them is dictated by the specific requirements of the application. For applications demanding high purity, large crystal size, and easy handling, the homogeneous precipitation method with urea is demonstrably superior. For applications where speed and simplicity are paramount and the ultimate particle characteristics are less critical, direct precipitation with ammonium oxalate remains a viable and widely used technique. Researchers and development professionals should select the method that best aligns with their goals for the final material's properties and purity.

References

A Comparative Guide to Precursors for Cobalt Oxide Nanoparticle Synthesis: The Urea-Oxalate Route vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of cobalt oxide (Co3O4) nanoparticles, directly influencing their physicochemical properties and subsequent performance in various applications. This guide provides an objective comparison between the use of urea and oxalate-based precursors and other common alternatives, supported by experimental data and detailed protocols.

The synthesis of cobalt oxide nanoparticles with tailored characteristics such as size, morphology, and surface area is paramount for their application in fields ranging from catalysis and energy storage to biomedical imaging and drug delivery. The choice of the starting cobalt salt and precipitating or complexing agent plays a pivotal role in determining the final attributes of the nanoparticles. This guide focuses on comparing synthesis routes involving urea and oxalate with more conventional methods.

Comparative Analysis of Precursor Performance

The selection of a precursor system significantly impacts the resulting nanoparticle characteristics. The following table summarizes quantitative data from various studies, offering a comparative overview of different precursor systems for the synthesis of Co3O4 nanoparticles.

Precursor SystemSynthesis MethodParticle Size (nm)MorphologyReference
Cobalt Nitrate & Ammonium OxalatePrecipitation8.06Spherical[1]
Cobalt Acetate & UreaMicrowave-assisted7–28Spherical agglomerates[2]
Cobalt Acetate & Oxalic AcidSol-gelNot specifiedCubic phase[3]
Cobalt Nitrate & Ethylene GlycolSol-gelNot specifiedAgglomerated[4]
Cobalt Nitrate & KOHCo-precipitation24Spherical[5]
Cobalt Nitrate & Psidium guajava Leaf ExtractGreen Synthesis26-40Agglomerated, non-uniform spherical[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of nanoparticle synthesis. Below are protocols for key synthesis methods highlighted in this guide.

Protocol 1: Precipitation Method using Cobalt Nitrate and Ammonium Oxalate

This method involves the formation of a cobalt oxalate precursor followed by thermal decomposition.

  • Preparation of Precursor Solutions: Prepare a 0.5 M solution of cobalt nitrate (Co(NO3)2) in distilled water and a separate 0.5 M solution of ammonium oxalate ((NH4)2C2O4) in distilled water.

  • Precipitation: While stirring the cobalt nitrate solution continuously, add the ammonium oxalate solution dropwise. A purple precipitate of cobalt oxalate will form.

  • Washing: Separate the precipitate by filtration or centrifugation and wash it thoroughly with distilled water and then with ethanol to remove any unreacted precursors.

  • Drying: Dry the precipitate in an oven at 100°C for 2 hours.

  • Calcination: Calcine the dried cobalt oxalate powder in a muffle furnace at 400°C for 2 hours to obtain cobalt oxide (Co3O4) nanoparticles.[1]

Protocol 2: Microwave-Assisted Synthesis using Cobalt Acetate and Urea

This method utilizes microwave irradiation for rapid synthesis.

  • Precursor Mixture: Dissolve cobalt (II) acetate and urea in a 1:3 molecular ratio in ethylene glycol with magnetic stirring for 1 hour at room temperature to obtain a clear solution.

  • Microwave Irradiation: Heat the solution in a microwave oven until the solvent evaporates and a solid powder is formed.

  • Washing: Wash the resulting powder with deionized water and acetone to remove any residual organic matter.

  • Drying: Dry the washed powder in an oven.

  • Calcination: Calcine the dried powder at a suitable temperature to obtain crystalline Co3O4 nanoparticles.[2]

Protocol 3: Sol-Gel Method using Cobalt Acetate and Oxalic Acid

This method involves the formation of a gel, which is then calcined.

  • Solution Preparation: Prepare a 0.3 M solution of cobalt acetate in distilled water with continuous stirring for 1 hour.

  • Gel Formation: Add a 0.3 M aqueous solution of oxalic acid dropwise to the cobalt acetate solution with continuous stirring for three hours to form a light pink precipitate.

  • Washing and Drying: Wash the precipitate with distilled water and dry it at 100°C for 4 hours.

  • Calcination: Calcine the synthesized powder at various temperatures (e.g., 200°C, 300°C, and 400°C) to obtain black Co3O4 nanoparticles.[3]

Visualizing Synthesis Pathways and Precursor Influence

To better understand the synthesis processes and the logical connections between precursor choice and nanoparticle characteristics, the following diagrams are provided.

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_processing Post-Synthesis Processing cluster_characterization Nanoparticle Characterization p1 Cobalt Nitrate & Ammonium Oxalate s1 Precipitation p1->s1 p2 Cobalt Acetate & Urea s2 Microwave-assisted p2->s2 p3 Cobalt Acetate & Oxalic Acid s3 Sol-gel p3->s3 proc1 Washing s1->proc1 s2->proc1 s3->proc1 proc2 Drying proc1->proc2 proc3 Calcination proc2->proc3 char1 Co3O4 Nanoparticles proc3->char1 logical_relationship cluster_precursor Precursor System cluster_properties Influenced Properties cluster_application Potential Application precursor Urea-based vs. Oxalate-based vs. Simple Salts size Particle Size precursor->size determines morphology Morphology precursor->morphology controls crystallinity Crystallinity precursor->crystallinity affects application Catalysis, Biomedical, Energy Storage size->application morphology->application crystallinity->application

References

A Comparative Analysis of Catalytic Activity in Transesterification: A Case Study of Diethyl Oxalate to Diphenyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of catalytic activity, focusing on the transesterification of diethyl oxalate (DEO) with phenol to produce diphenyl oxalate (DPO). While the initial topic of interest was the catalytic activity of urea oxalate, a comprehensive review of available literature reveals a notable scarcity of direct experimental data for this compound as a standalone catalyst in common organic transformations like esterification or transesterification.

Therefore, this guide pivots to a well-documented and industrially relevant reaction, the synthesis of DPO, to illustrate the principles of comparing catalyst performance. We will present a detailed analysis of a molybdenum trioxide/titanium dioxide (MoO₃/TiO₂) solid-acid catalyst system, for which experimental data is available, and provide a comparative context with other catalyst types used in similar transesterification reactions.

Transesterification of Diethyl Oxalate: A Comparative Study

The transesterification of DEO with phenol is a critical step in the phosgene-free route to producing polycarbonates. The efficiency of this reaction is highly dependent on the catalyst used.

Data Presentation: Catalyst Performance in the Transesterification of DEO with Phenol

The following table summarizes the catalytic performance of a MoO₃/TiO₂ catalyst in the transesterification of diethyl oxalate with phenol. This data is based on a representative study and serves as a benchmark for comparison.

CatalystDEO Conversion (%)DPO Selectivity (%)Reaction Conditions
MoO₃/TiO₂88100Temperature: 180°C, Time: 6h, DEO:Phenol molar ratio: 1:2
Other Solid Acids (e.g., Zeolites)VariesVariesTypically require high temperatures and can be prone to deactivation.
Homogeneous Catalysts (e.g., H₂SO₄)HighHighSuffer from issues of separation, corrosion, and waste generation.

Note: The data for "Other Solid Acids" and "Homogeneous Catalysts" are presented as a general comparison, as specific performance varies widely depending on the exact catalyst and reaction conditions.

Experimental Protocols

1. Catalyst Preparation (MoO₃/TiO₂ sol-gel)

  • Materials: Titanium (IV) isopropoxide, Molybdenum (V) chloride, Ethanol, Deionized water.

  • Procedure:

    • A solution of titanium (IV) isopropoxide in ethanol is prepared.

    • An aqueous solution of molybdenum (V) chloride is added dropwise to the titanium isopropoxide solution under vigorous stirring.

    • The resulting sol is aged for 24 hours.

    • The gel is dried at 100°C for 12 hours.

    • The dried gel is calcined at 500°C for 5 hours in air to obtain the MoO₃/TiO₂ catalyst.

2. Catalytic Transesterification of Diethyl Oxalate

  • Materials: Diethyl oxalate (DEO), Phenol, MoO₃/TiO₂ catalyst, Toluene (solvent).

  • Procedure:

    • In a batch reactor, DEO, phenol, and the MoO₃/TiO₂ catalyst are mixed in toluene.

    • The reactor is sealed and heated to 180°C with continuous stirring.

    • The reaction is allowed to proceed for 6 hours.

    • After cooling, the catalyst is separated by filtration.

    • The product mixture is analyzed using gas chromatography (GC) to determine the conversion of DEO and the selectivity to DPO.

Visualizing the Catalytic Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Workflow for the preparation of the MoO₃/TiO₂ catalyst via the sol-gel method.

G Diethyl Oxalate Diethyl Oxalate Reaction Reaction Diethyl Oxalate->Reaction Phenol Phenol Phenol->Reaction Catalyst Catalyst Catalyst->Reaction Diphenyl Oxalate Diphenyl Oxalate Reaction->Diphenyl Oxalate Ethanol Ethanol Reaction->Ethanol Byproduct

Caption: Simplified reaction scheme for the transesterification of diethyl oxalate with phenol.

G cluster_workflow Experimental Workflow Reactants + Catalyst Reactants + Catalyst Batch Reactor Batch Reactor Reactants + Catalyst->Batch Reactor Loading Heating & Stirring (180°C, 6h) Heating & Stirring (180°C, 6h) Batch Reactor->Heating & Stirring (180°C, 6h) Reaction Cooling Cooling Heating & Stirring (180°C, 6h)->Cooling Filtration Filtration Cooling->Filtration Catalyst Separation Liquid Product Liquid Product Filtration->Liquid Product Recovered Catalyst Recovered Catalyst Filtration->Recovered Catalyst GC Analysis GC Analysis Liquid Product->GC Analysis Analysis Data (Conversion, Selectivity) Data (Conversion, Selectivity) GC Analysis->Data (Conversion, Selectivity)

Caption: General experimental workflow for the catalytic transesterification reaction.

Discussion and Broader Context

The choice of catalyst is paramount in optimizing the transesterification of DEO. While homogeneous catalysts can offer high activity, their practical application is often hindered by challenges in separation and potential for equipment corrosion. Solid acid catalysts, like the MoO₃/TiO₂ system presented, offer a significant advantage in terms of reusability and process simplification.

The catalytic activity of such materials is often attributed to the presence of Lewis and Brønsted acid sites on the catalyst surface. The synergy between the molybdenum oxide and the titanium dioxide support can enhance the acidity and stability of the catalyst.

While direct data for this compound is not available, it is plausible that a combination of urea and a metal oxalate could exhibit catalytic activity. Urea is known to act as a hydrogen-bond donor and can influence the electronic properties of a catalyst. Metal oxalates can provide Lewis acidic sites. Future research could explore the potential of urea-metal oxalate composites as catalysts for transesterification and other organic transformations.

A Researcher's Guide to the Analytical Validation of Urea and Oxalate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of urea and oxalate is critical in various contexts, from clinical diagnostics to food safety and pharmaceutical analysis. The choice of analytical method can significantly impact the reliability and validity of experimental results. This guide provides an objective comparison of common analytical methods for urea and oxalate quantification, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and validation.

Comparison of Analytical Methods for Urea Quantification

The determination of urea concentration is essential in diverse fields, including clinical chemistry and feed analysis. Several analytical methods are available, each with its own set of advantages and limitations. The EU officially recognizes a spectro-colorimetric method for urea determination in feed, while the Association of Official Analytical Chemists (AOAC) recommends an enzymatic method.[1] However, discrepancies between these methods, especially at low concentrations, have led to the development and validation of more advanced techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

MethodPrincipleLinearity RangeAccuracy (Recovery %)Precision (%RSD/CV)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Spectro-colorimetric (DMAB) Colorimetric reaction with p-dimethylaminobenzaldehyde (DMAB).Not specifiedNot consistently reported; potential for overestimation.[1]Lack of consistency reported.[2]Not specifiedSimple, inexpensive.[3]Prone to interference from amino acids.[1]
Enzymatic (Urease-based) Enzymatic hydrolysis of urea to ammonia, which is then quantified.Not specifiedCan be higher than anticipated.[2]Not specifiedNot specifiedGenerally higher specificity than colorimetric methods.Potential for interference from endogenous ammonia.
HPLC-FLD Separation by HPLC followed by fluorescence detection after derivatization.Wide concentration range.[1]86% - 105%.[1][4]1.4% - 7.2%.[1][4]7 mg/kg.[1][4]High sensitivity and specificity.[1]Requires derivatization step.
LC-MS/MS Separation by LC with highly specific and sensitive detection by tandem mass spectrometry.Wide concentration range.[1]86% - 105%.[1][4]1.4% - 7.2%.[1][4]8 mg/kg.[1][4]Considered the most reliable and consistent method.[2]Higher equipment cost and complexity.[2]
¹H NMR Quantification based on the nuclear magnetic resonance signal of urea protons.1 mM - 500 mM.[5]>95%.[5]0.2%.[5]1 mM.[5]Non-destructive, simple sample preparation, high accuracy.[5]Requires specialized equipment and expertise.

Comparison of Analytical Methods for Oxalate Quantification

Oxalate measurement is crucial in clinical diagnostics for kidney stone disease and in the food industry.[6][7] A variety of methods exist, ranging from traditional titration to sophisticated chromatographic techniques.[6]

MethodPrincipleLinearity RangeAccuracy (Recovery %)Precision (%RSD/CV)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Titration (KMnO₄ or NaOH) Redox or acid-base titration of oxalate.Not specifiedNot specifiedNot specifiedNot specifiedSimple, low cost.[6]Lacks specificity, potential for interference from other acids.[6]
Enzymatic (Oxalate Oxidase) Enzymatic degradation of oxalate, with detection of a reaction product (e.g., H₂O₂).Up to 500 µM.[7]96% - 105%.[7]Not specified34 µM.[7]High specificity for oxalate.[7]Potential interference from substances like ascorbic acid.[7]
Gas Chromatography (GC) Separation of derivatized oxalate by GC.25 µL to 100 µL of 1.0 mM oxalate.[7]86% - 237% (in urine).[8][9][10]Within-assay: 8-58%; Between-assay: 15-88%.[8][9][10]Not specifiedHigh resolution.Requires derivatization, can have high variability.[8]
Ion Chromatography (IC) Separation of oxalate ions by ion-exchange chromatography.Not specified86% - 237% (in urine).[8][9][10]Within-assay: 8-58%; Between-assay: 15-88%.[8][9][10]Not specifiedDirect measurement of the ion.Can have high variability.[8]
HPLC/LC-MS Separation by liquid chromatography with UV or mass spectrometric detection.100 nM to 10 mM (with electrochemical detection).[7]96% - 105%.[7]Within-day: 6%; Between-day: <15%.[11]80 nM (with electrochemical detection).[7]High sensitivity and specificity, especially with MS detection.[11]Historically lower sensitivity for oxalate with MS, but improving.[7]

Experimental Protocols: A Generalized Approach to Method Validation

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[12] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[13][14]

Specificity

The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Protocol: Analyze blank matrix samples (e.g., drug placebo, untreated biological fluid) and matrix samples spiked with the analyte and potential interfering substances (e.g., impurities, degradation products, related compounds). The signal for the analyte should be distinguishable from all others.

Linearity

The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the samples.[14] Analyze these standards and plot the response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r) and the y-intercept of the regression line. A correlation coefficient of at least 0.995 is often considered acceptable.[14]

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy is often assessed by analyzing a sample of known concentration (e.g., a certified reference material) and comparing the measured value to the true value. Alternatively, it can be determined by a recovery study, which involves spiking a blank matrix with a known amount of the analyte at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated.

Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of nine determinations covering the specified range (e.g., 3 concentrations with 3 replicates each) or by a minimum of six determinations at 100% of the test concentration.[14]

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, from initial planning to final documentation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis and Reporting start Define Analytical Method and Intended Use protocol Develop and Document Validation Protocol start->protocol params Define Validation Parameters and Acceptance Criteria (ICH Q2(R1)) protocol->params specificity Specificity / Selectivity Testing params->specificity linearity Linearity and Range Determination specificity->linearity accuracy Accuracy / Recovery Studies linearity->accuracy precision Precision Studies (Repeatability & Intermediate) accuracy->precision limits Determine LOD and LOQ precision->limits robustness Robustness Evaluation limits->robustness analysis Analyze and Summarize Experimental Data robustness->analysis comparison Compare Results Against Acceptance Criteria analysis->comparison comparison->protocol Revise if criteria not met report Prepare Validation Report comparison->report end Method Approved for Routine Use report->end

Caption: A generalized workflow for analytical method validation.

Signaling Pathways in Enzymatic Assays

Enzymatic assays for both urea and oxalate rely on specific enzyme-catalyzed reactions that produce a detectable signal. The following diagram illustrates the basic signaling pathway for these types of assays.

Enzymatic_Assay_Signaling_Pathway cluster_urea Urea Quantification cluster_oxalate Oxalate Quantification urea Urea urease Urease urea->urease Substrate ammonia Ammonia (NH₃) urease->ammonia Catalyzes detector_urea Quantifiable Signal (e.g., Colorimetric, Electrochemical) ammonia->detector_urea Leads to oxalate Oxalate oxidase Oxalate Oxidase oxalate->oxidase Substrate h2o2 Hydrogen Peroxide (H₂O₂) oxidase->h2o2 Catalyzes detector_oxalate Quantifiable Signal (e.g., Chemiluminescence, Colorimetric) h2o2->detector_oxalate Leads to

Caption: Signaling pathways for enzymatic urea and oxalate assays.

References

A Comparative Guide to the Nonlinear Optical Properties of Urea Oxalate and KDP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate nonlinear optical (NLO) materials is paramount for a range of applications, from frequency conversion to optical switching. This guide provides an objective comparison of the NLO properties of urea oxalate and potassium dihydrogen phosphate (KDP), a benchmark material in the field. The comparison is based on available experimental data for second- and third-order NLO properties, including second-harmonic generation (SHG) efficiency and laser damage threshold.

Executive Summary

Second-Order Nonlinear Optical Properties

Second-order NLO effects, most notably SHG, are the cornerstone of frequency-doubling applications. The efficiency of this process is a critical parameter for material selection.

Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a standard method for preliminary SHG efficiency assessment of NLO materials.

This compound: Mono-urea oxalic acid has been reported to crystallize in a centrosymmetric space group (C2/c or P21/C)[1][2]. In principle, materials with a center of symmetry should not exhibit second-order NLO effects like SHG. However, some studies have reported the observation of an SHG signal from this compound, a phenomenon attributed to residual non-centrosymmetry or defects in the crystal structure[1][3][4]. A quantitative measurement of the SHG efficiency of this compound relative to KDP is not available in the reviewed scientific literature.

Potassium Dihydrogen Phosphate (KDP): KDP is a well-established non-centrosymmetric NLO crystal and is often used as a reference material for SHG measurements. Its SHG efficiency is a standard benchmark against which new materials are compared.

Urea-Doped KDP: Interestingly, doping KDP crystals with urea or its derivatives has been shown to enhance the SHG efficiency. Studies have reported that the relative SHG efficiency of urea-doped KDP crystals is higher than that of pure KDP crystals[5][6]. In some cases, the SHG efficiency of KDP crystals doped with N,N'-dimethyl urea was found to be twice that of pure KDP[7]. This suggests that the presence of the urea molecule in the crystal lattice can significantly improve the second-order NLO response.

Third-Order Nonlinear Optical Properties

Third-order NLO properties are crucial for applications such as optical limiting, optical switching, and all-optical signal processing. The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.

A comparative summary of the third-order NLO parameters for this compound and KDP is presented in the table below.

PropertyThis compoundKDP
Nonlinear Refractive Index (n₂) [m²/W] -5.281 x 10⁻¹¹[8]Positive value reported[8]
Nonlinear Absorption Coefficient (β) [m/W] 1.825 x 10⁻⁴[8]Not prominently reported
Third-Order Nonlinear Susceptibility (χ⁽³⁾) [esu] 4.761 x 10⁻⁷[8]Values reported in the order of 10⁻¹⁴[8]

This compound: Z-scan measurements on mono-urea oxalic acid crystals have revealed a negative nonlinear refractive index, indicating a self-defocusing effect[8]. The material also exhibits nonlinear absorption. The measured third-order nonlinear susceptibility is significant, suggesting its potential for third-order NLO applications[8].

Potassium Dihydrogen Phosphate (KDP): Studies on KDP have shown a positive nonlinear refractive index, which leads to self-focusing of a laser beam at high intensities[8].

Laser Damage Threshold

The laser damage threshold (LDT) is a critical parameter that determines the operational limits of an NLO material in high-power laser applications.

This compound: A specific, quantitative laser damage threshold for mono-urea oxalic acid is not readily available in the reviewed literature. However, organic NLO crystals, in general, are known to have relatively high laser damage thresholds[1].

Potassium Dihydrogen Phosphate (KDP): KDP is known to have a moderate laser damage threshold. Doping KDP with urea has been reported to increase its laser damage threshold, which is a significant advantage for high-power applications[9].

Experimental Protocols

Crystal Growth

This compound (Slow Evaporation Technique): Single crystals of this compound can be grown from an aqueous solution by the slow evaporation technique. Equimolar amounts of urea and oxalic acid are dissolved in deionized water. The solution is stirred well to ensure homogeneity and then filtered to remove any impurities. The beaker containing the solution is covered with a perforated sheet and left undisturbed at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will nucleate and grow[1][2].

Kurtz-Perry Powder Technique for SHG Measurement

The Kurtz-Perry powder technique is a qualitative and semi-quantitative method to assess the SHG efficiency of a material.

  • Sample Preparation: The grown single crystals are ground into a fine powder and sieved to obtain a uniform particle size. The powder is then packed into a micro-capillary tube or pressed between two glass slides.

  • Experimental Setup: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powdered sample.

  • Detection: The light emerging from the sample is passed through a monochromator or a filter to select the second-harmonic signal at 532 nm. The intensity of the SHG signal is then measured by a photomultiplier tube (PMT) connected to an oscilloscope.

  • Comparison: The SHG intensity of the sample is compared with that of a standard reference material, such as KDP, under identical experimental conditions.

Z-Scan Technique for Third-Order NLO Measurement

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

  • Experimental Setup: A laser beam with a Gaussian intensity profile is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point of the lens. The transmitted laser beam is split into two paths. In one path (closed-aperture Z-scan), an aperture is placed in the far field to detect changes in the beam's spatial profile due to nonlinear refraction. In the second path (open-aperture Z-scan), the entire beam is collected by a photodetector to measure changes in the total transmitted power due to nonlinear absorption.

  • Measurement:

    • Closed-Aperture: The sample is translated along the z-axis, and the transmitted power through the aperture is recorded as a function of the sample's position. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).

    • Open-Aperture: The measurement is repeated without the aperture. A dip in the transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes.

  • Data Analysis: The normalized transmittance curves from the closed- and open-aperture Z-scans are theoretically fitted to extract the values of n₂ and β. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

Visualized Experimental Workflows

Experimental_Workflow cluster_growth Crystal Growth cluster_shg SHG Measurement (Kurtz-Perry) cluster_zscan Z-Scan Measurement dissolve Dissolve Urea & Oxalic Acid in Deionized Water stir Stir Solution dissolve->stir filter Filter Solution stir->filter evaporate Slow Evaporation at Room Temperature filter->evaporate harvest Harvest Crystals evaporate->harvest grind Grind Crystal to Powder harvest->grind mount Mount Crystal on Translation Stage harvest->mount pack Pack Powder grind->pack laser_shg Irradiate with Nd:YAG Laser (1064 nm) pack->laser_shg detect_shg Detect SHG Signal (532 nm) laser_shg->detect_shg compare_shg Compare with KDP detect_shg->compare_shg focus Focus Laser Beam on Crystal mount->focus translate Translate Crystal through Focus focus->translate detect_zscan Measure Transmittance (Open & Closed Aperture) translate->detect_zscan analyze Analyze Data to get n₂, β, and χ⁽³⁾ detect_zscan->analyze

Fig. 1: Experimental workflow for the synthesis and characterization of this compound crystals.

NLO_Process_Comparison cluster_input cluster_materials cluster_output Input_Laser High-Intensity Input Laser (ω) Urea_Oxalate This compound Crystal Input_Laser->Urea_Oxalate KDP KDP Crystal Input_Laser->KDP SHG_UO SHG (2ω) (Observed but not quantified vs. KDP) Urea_Oxalate->SHG_UO Second-Order Process Third_Order_UO Third-Order Effects (Self-defocusing, NLA) Urea_Oxalate->Third_Order_UO Third-Order Process SHG_KDP SHG (2ω) (Benchmark Efficiency) KDP->SHG_KDP Second-Order Process Third_Order_KDP Third-Order Effects (Self-focusing) KDP->Third_Order_KDP Third-Order Process

Fig. 2: Logical relationship of NLO processes in this compound and KDP.

References

A Comparative Guide to Urea- and Oxalate-Based Precursor Methods for Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor and synthesis method is a critical determinant of the final physicochemical properties and catalytic performance of heterogeneous catalysts. Traditional methods such as conventional impregnation and co-precipitation are widely employed; however, advanced techniques utilizing specific chemical precursors like urea and oxalates are gaining prominence due to their ability to afford enhanced control over the catalyst's structure and function. This guide provides an objective comparison of the performance of catalysts synthesized using urea- and oxalate-based methods versus other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Catalyst Synthesis Methods

The choice of precursor and synthesis route significantly impacts key catalyst characteristics such as specific surface area, metal particle size and dispersion, and ultimately, the catalytic activity, selectivity, and stability. Urea-assisted methods, for instance, often lead to catalysts with higher surface areas and more uniform, smaller nanoparticles, which can be attributed to the gradual and homogeneous pH increase during urea hydrolysis. This controlled precipitation environment minimizes the rapid, localized supersaturation that can occur with conventional base addition, thereby preventing the formation of large agglomerates. Oxalate-based routes, on the other hand, offer a pathway to well-defined metal or metal oxide particles through the thermal decomposition of a solid precursor, which can also lead to highly dispersed catalytic phases.

Below is a summary of quantitative data comparing catalysts prepared by urea-assisted co-precipitation, a urea-matrix method, and conventional wet impregnation for different catalytic applications.

Catalyst SystemPreparation MethodBET Surface Area (m²/g)Active Metal Particle Size/DispersionCatalytic PerformanceApplication
Ni-Cu/ZrO₂ Homogeneous Urea Co-precipitation155Not specified, but improved reducibility suggests high dispersionComplete ethanol conversion and 84% H₂ selectivity at 600 °C [1]Ethanol Steam Reforming
Ni-Cu/ZrO₂ Alkali Co-precipitationNonporous[1]Larger, less reducible particlesLower activity and selectivity compared to urea co-precipitation methodEthanol Steam Reforming
Co-MoS₂/γ-Al₂O₃ Urea-Matrix Drying (UMxD)225Well-dispersed Co- and Mo-oxo speciesHighest specific rate for thiophene HDS [2]Hydrodesulfurization (HDS)
Co-MoS₂/γ-Al₂O₃ Wet Co-impregnation (WCI)218Formation of mixed-metal oxidesLower HDS activity than UMxD method[2]Hydrodesulfurization (HDS)
Au/Mg(OH)₂ Deposition-Precipitation with Urea (DPU)Not specifiedSmall gold nanoparticles (d = 4.1 nm) with narrow size distribution[3]High activity in CO oxidation[3]CO Oxidation

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rational design and synthesis of high-performance catalysts. Below are representative procedures for the homogeneous co-precipitation method using urea and the conventional wet impregnation technique.

Experimental Protocol 1: Homogeneous Co-precipitation using Urea for Ni-Cu/ZrO₂ Catalyst

This protocol is adapted from the synthesis of mesoporous Ni-Cu bimetallic oxides supported on ZrO₂.[1]

  • Precursor Solution Preparation: An aqueous solution of zirconyl nitrate (ZrO(NO₃)₂), nickel nitrate (Ni(NO₃)₂·6H₂O), and copper nitrate (Cu(NO₃)₂·3H₂O) is prepared with the desired metal loadings. Urea (CO(NH₂)₂) is added to this solution in excess.

  • Precipitation: The solution is heated to 90 °C and maintained at this temperature with vigorous stirring for 6-8 hours. The slow hydrolysis of urea at this temperature gradually raises the pH of the solution, leading to the homogeneous co-precipitation of the metal hydroxides and carbonates onto the zirconia support precursor.

  • Aging: The resulting precipitate is aged in the mother liquor at 90 °C for a specified period to ensure complete precipitation and crystallization.

  • Filtration and Washing: The precipitate is separated from the solution by filtration and washed thoroughly with deionized water to remove any residual nitrates and unreacted urea.

  • Drying: The washed solid is dried in an oven at 110 °C overnight.

  • Calcination: The dried powder is calcined in air at a high temperature (e.g., 500-600 °C) for several hours to decompose the hydroxides and carbonates into the final mixed metal oxide catalyst.

Experimental Protocol 2: Conventional Wet Impregnation for Co-Mo/γ-Al₂O₃ Catalyst

This protocol is a standard method for preparing supported metal catalysts and serves as a baseline for comparison.

  • Support Preparation: Commercial γ-Al₂O₃ pellets or powder are dried to remove adsorbed water.

  • Impregnation Solution Preparation: An aqueous solution containing the desired amounts of cobalt nitrate (Co(NO₃)₂·6H₂O) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared. The volume of the solution is typically equal to the pore volume of the alumina support (incipient wetness impregnation).

  • Impregnation: The precursor solution is added dropwise to the γ-Al₂O₃ support with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the metal salt precursors and form the oxidic catalyst.

Visualizing Methodologies and Pathways

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

G cluster_0 Catalyst Synthesis cluster_1 Characterization cluster_2 Performance Evaluation Precursor_Selection Precursor Selection (Urea-based, Oxalate-based, Conventional Salts) Synthesis_Method Synthesis Method (Urea Co-precipitation, Impregnation, etc.) Precursor_Selection->Synthesis_Method Drying_Calcination Drying and Calcination Synthesis_Method->Drying_Calcination Physicochemical_Properties Physicochemical Properties (BET, XRD, TEM, etc.) Drying_Calcination->Physicochemical_Properties Catalytic_Testing Catalytic Testing (Activity, Selectivity, Stability) Physicochemical_Properties->Catalytic_Testing Conclusion Conclusion Catalytic_Testing->Conclusion Comparative Analysis

Caption: Workflow for comparing catalyst synthesis methods.

The superior performance of catalysts prepared via urea-assisted methods can often be attributed to the homogeneous precipitation mechanism. The slow hydrolysis of urea provides a uniform concentration of the precipitating agent (hydroxide and carbonate ions), leading to the formation of well-dispersed, small nanoparticles with a narrow size distribution.

G cluster_0 Urea Hydrolysis cluster_1 pH Increase & Precipitation Urea_H2O CO(NH₂)₂ + H₂O Heat Heat (e.g., 90 °C) Urea_H2O->Heat Products 2NH₃ + CO₂ Heat->Products NH3_H2O NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ Products->NH3_H2O CO2_H2O CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺ ⇌ CO₃²⁻ + 2H⁺ Products->CO2_H2O Precipitate Homogeneous Precipitation (Metal Hydroxides/Carbonates) NH3_H2O->Precipitate CO2_H2O->Precipitate Metal_Ions Metal Cations (Mⁿ⁺) Metal_Ions->Precipitate

Caption: Mechanism of urea-assisted homogeneous precipitation.

Conclusion

The choice of catalyst precursor and synthesis method is a pivotal step in the development of efficient heterogeneous catalysts. Urea-based methods, such as homogeneous co-precipitation and deposition-precipitation, frequently offer significant advantages over conventional techniques, leading to catalysts with higher surface areas, smaller and more uniform active particles, and consequently, enhanced catalytic performance. These benefits stem from the controlled and gradual generation of the precipitating agent via urea hydrolysis. Oxalate decomposition routes also present a viable strategy for producing highly dispersed catalytic phases. For researchers aiming to optimize catalyst performance, exploring these advanced synthesis methodologies is a promising avenue. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the rational design and synthesis of next-generation catalysts.

References

A Comparative Guide to the Thermal Stability of Urea Oxalate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of urea oxalate and its analogues, supported by experimental data. The information is intended to assist researchers in selecting appropriate solid forms of active pharmaceutical ingredients (APIs) and in understanding their thermal behavior.

Comparative Thermal Stability Data

The thermal stability of urea, this compound, and several of its analogues, primarily cocrystals with other dicarboxylic acids, has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The onset of decomposition is a critical parameter for assessing the thermal stability of these compounds. A summary of the available quantitative data is presented in the table below.

CompoundMolar Ratio (Urea:Acid)Melting Point (°C)Onset of Decomposition (°C)Analytical Method
Urea-~134[1]~152-175[1]TGA/DSC
This compound1:1-~180TGA/DSC
Urea-Succinic Acid1:1-~140TGA/DSC
Urea-Succinic Acid2:1-~150TGA/DSC
Urea-Glutaric Acid2:1-~138[2]TGA/DSC
Urea-Adipic Acid (Form II)2:1112.3No decomposition before meltingDSC
Urea-Pimelic Acid1:1132[3]-DSC
Urea-Suberic Acid1:1103[3]-DSC
Urea-Barbituric Acid--~184[4]TGA

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to determine the thermal stability of this compound and its analogues.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition.

  • Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA851e).

  • Sample Preparation: 3-10 mg of the crystalline sample is accurately weighed and placed in an aluminum or ceramic pan.

  • Atmosphere: The experiment is typically conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 450 °C) at a constant heating rate, commonly 5 or 10 °C/min.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

2.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, phase transitions, and decomposition events.

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC2500).

  • Sample Preparation: 3-10 mg of the sample is weighed into an aluminum Tzero pan, which is then hermetically sealed. A small hole may be punctured in the lid to allow for the escape of any evolved gases during decomposition. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is performed under a continuous nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program: A common method involves heating the sample from a sub-ambient temperature (e.g., 20 °C) to a temperature beyond its decomposition point (e.g., 240 °C) at a controlled heating rate, typically 2 or 10 °C/min.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, appear as downward peaks, while exothermic events, such as some decompositions, appear as upward peaks. The melting point is typically taken as the onset temperature of the melting endotherm.

Visualizations

3.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for assessing the thermal stability of a solid compound using TGA and DSC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis weigh Weigh Sample (3-10 mg) pan Place in TGA/DSC Pan weigh->pan tga_setup Setup TGA: - N2 Atmosphere (50 mL/min) - Heating Rate (e.g., 10°C/min) pan->tga_setup dsc_setup Setup DSC: - N2 Atmosphere (50 mL/min) - Heating Rate (e.g., 10°C/min) pan->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Analyze TGA Data: Determine Onset of Decomposition tga_run->tga_data dsc_run Run DSC dsc_setup->dsc_run dsc_data Analyze DSC Data: Determine Melting Point & Decomposition dsc_run->dsc_data decomposition_pathway Urea Urea MoltenUrea Molten Urea Urea->MoltenUrea Melting (~134°C) Biuret Biuret MoltenUrea->Biuret Decomposition (>152°C) GaseousProducts Gaseous Products (NH3, HNCO, CO2) MoltenUrea->GaseousProducts CyanuricAcid Cyanuric Acid Biuret->CyanuricAcid Biuret->GaseousProducts CyanuricAcid->GaseousProducts

References

structural comparison of urea oxalate and thiourea oxalate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural nuances of urea oxalate and its sulfur-containing analogue, thiothis compound.

In the realm of crystal engineering and supramolecular chemistry, the study of co-crystals formed from simple, yet functional, organic molecules provides profound insights into intermolecular interactions. Urea and thiourea, with their capacity for hydrogen bonding, readily form co-crystals with dicarboxylic acids like oxalic acid. This guide presents a structural comparison of this compound and thiothis compound, offering a detailed look at their crystallographic properties. While extensive data is available for this compound, the crystallographic information for a direct co-crystal of thiourea and oxalic acid is not readily found in the surveyed literature. Therefore, for comparative purposes, we will utilize the structural data of a closely related compound, thiourea:diethyl oxalate.

Quantitative Structural Data

The crystallographic parameters of this compound and thiourea:diethyl oxalate, determined through single-crystal X-ray diffraction, are summarized below. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal.

ParameterThis compoundThiourea:Diethyl Oxalate
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 5.058(3)7.1870(7)
b (Å) 12.400(3)7.4890(8)
c (Å) 6.964(2)8.3637(7)
α (°) 9063.783(7)
β (°) 98.13(7)67.41(1)
γ (°) 9064.933(7)
Stoichiometry 2:1 (Urea:Oxalic Acid)2:1 (Thiourea:Diethyl Oxalate)

Structural Insights

This compound crystallizes in the monoclinic system, indicating a less symmetrical arrangement compared to higher symmetry crystal systems.[1] The structure is characterized by layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.[1]

In contrast, the thiourea:diethyl oxalate co-crystal adopts a triclinic crystal system, the least symmetric of all crystal systems.[2][3][4] This structure is also stabilized by hydrogen bonds, specifically N–H···S and N–H···O interactions.[3] The presence of the ethyl groups on the oxalate moiety in the thiourea co-crystal introduces additional conformational flexibility and steric bulk, which likely contributes to the difference in the observed crystal packing and symmetry compared to this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and thiourea:diethyl oxalate is achieved through the powerful technique of single-crystal X-ray diffraction. The general protocol for this experiment is as follows:

  • Crystal Growth : High-quality single crystals of the target compound are grown from a suitable solvent. Common methods include slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The crystals should ideally be well-formed, without cracks or other defects, and typically have dimensions in the range of 0.1-0.3 mm.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is affixed to a thin glass fiber or a loop with a minimal amount of adhesive or oil.

  • Data Collection : The mounted crystal is placed in a diffractometer and subjected to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, the array of spots produced as the X-rays are scattered by the electron clouds of the atoms in the crystal, is recorded by a detector. A complete dataset is collected by rotating the crystal through a wide range of angles.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution. Finally, the atomic positions and other parameters are refined to achieve the best possible fit between the calculated and the observed diffraction data. This yields the final crystal structure, including precise bond lengths, bond angles, and details of intermolecular interactions.

Logical Workflow for Structural Comparison

The following diagram illustrates the logical workflow for a comprehensive structural comparison of this compound and thiothis compound, highlighting the current data gap for the latter.

G cluster_UreaOxalate This compound cluster_ThioureaOxalate Thiothis compound UreaOxalate_Data Crystallographic Data Available (Monoclinic, P2₁/c) UreaOxalate_Structure Detailed Structural Analysis UreaOxalate_Data->UreaOxalate_Structure Comparison Structural Comparison UreaOxalate_Structure->Comparison ThioureaOxalate_Data Direct Crystallographic Data Unavailable ThioureaDiethylOxalate_Data Proxy Data: Thiourea:Diethyl Oxalate (Triclinic, P-1) ThioureaOxalate_Data->ThioureaDiethylOxalate_Data ThioureaOxalate_Structure Inferred Structural Hypotheses ThioureaDiethylOxalate_Data->ThioureaOxalate_Structure ThioureaOxalate_Structure->Comparison

Logical workflow for the structural comparison.

References

A Researcher's Guide to Assessing the Purity of Urea Oxalate from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides a comprehensive comparison of urea oxalate purity derived from various synthesis pathways, supported by experimental data and detailed analytical protocols.

Synthesis of this compound: A Comparative Overview

This compound, a co-crystal formed from urea and oxalic acid, can be synthesized through several methods. The choice of synthesis route can significantly impact the purity, yield, and crystalline form of the final product.

1. Solution-Based Crystallization: This is a traditional method involving the reaction of urea and oxalic acid in a suitable solvent, followed by crystallization through slow evaporation or cooling.[1] Water is a commonly used solvent due to the solubility of the reactants.[1]

2. Mechanochemical Synthesis (Grinding): A solvent-free approach where urea and oxalic acid are ground together, often in a 1:1 or 2:1 molar ratio.[1][2] This method is considered a green chemistry approach as it minimizes or eliminates the use of solvents.[1]

3. Reaction from Urea Phosphate: This route involves the reaction of urea phosphate with oxalic acid. It has been used in processes related to the purification of phosphoric acid.

4. Synthesis from Industrial Mother Liquor: this compound can also be prepared from the crystallization mother liquor of tetracycline urea complex salts, providing a method for recovery and purification from industrial waste streams.

The selection of a synthesis route depends on factors such as desired purity, yield, scalability, and environmental considerations. For instance, mechanochemical synthesis is often faster and more environmentally friendly, while solution-based methods offer better control over crystal growth.

Comparative Data on this compound Synthesis

While a direct quantitative comparison of purity from different routes is not extensively available in a single study, the following table summarizes the characteristics of each method, which can influence the final product's purity.

Synthesis RouteReaction ConditionsTypical YieldPotential ImpuritiesRemarks
Solution-Based Crystallization Reaction in an aqueous solution, followed by slow evaporation or cooling.[1]HighUnreacted starting materials, solvent inclusionsAllows for the growth of high-quality single crystals suitable for structural analysis.[1][3]
Mechanochemical Synthesis Grinding of solid reactants at room temperature.[2]HighUnreacted starting materials, potential for amorphous contentA rapid and environmentally friendly method.[1] The formation of the new compound is confirmed by techniques like PXRD.[1][2]
Reaction from Urea Phosphate Reaction of urea phosphate with an aqueous solution of oxalic acid.Moderate to HighPhosphate-containing impuritiesThe purity can be assessed by elemental analysis to check for residual phosphorus.
From Industrial Mother Liquor pH adjustment and crystallization from a complex mixture.VariableResidual tetracycline, other components from the mother liquorRequires significant purification steps to achieve high purity.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires a combination of analytical techniques. Below are detailed protocols for key experimental methods.

Powder X-Ray Diffraction (PXRD)

Principle: PXRD is used to identify the crystalline phases in a solid sample. The diffraction pattern of the synthesized this compound is compared with that of the starting materials (urea and oxalic acid) to confirm the formation of a new crystalline compound.[2]

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): 5° to 50° is a common range to capture the characteristic peaks.

    • Scan Speed: A slow scan speed (e.g., 1°/min) is used to obtain high-resolution data.

  • Data Analysis: The obtained diffractogram is analyzed for the positions and intensities of the diffraction peaks. The absence of peaks corresponding to urea and oxalic acid and the appearance of a new set of peaks confirm the formation of the this compound co-crystal.

Thermal Analysis (DSC and TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For purity analysis, DSC can be used to determine the melting point and enthalpy of fusion, where impurities typically cause a depression and broadening of the melting peak. TGA can indicate the presence of volatile impurities or confirm the thermal stability profile of the pure compound.[1][4][5]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 2-5 mg) is placed in an aluminum or crucible pan.

  • Instrument Setup (DSC):

    • Temperature Program: A heating rate of 5-10 °C/min is commonly used.

    • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.

  • Instrument Setup (TGA):

    • Temperature Program: A heating rate of 10-20 °C/min up to a temperature where complete decomposition occurs (e.g., 300 °C).

    • Atmosphere: An inert (e.g., Nitrogen) or oxidative (e.g., Air) atmosphere can be used depending on the desired information.[4][5]

  • Data Analysis:

    • DSC: The onset temperature of the melting peak and the shape of the peak are analyzed. Purity can be calculated using the van't Hoff equation, which is often integrated into the instrument's software.

    • TGA: The weight loss steps are correlated with the decomposition of the compound. Pure this compound has a characteristic decomposition profile.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule. By comparing the spectrum of the product with those of the reactants, the formation of the this compound co-crystal and the presence of hydrogen bonding can be confirmed.[2]

Methodology:

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

  • Data Analysis: The positions and shapes of the absorption bands corresponding to C=O, N-H, and O-H stretching and bending vibrations are analyzed to confirm the structure of this compound.

Titration for Oxalate Content

Principle: The purity of this compound can be determined by titrating the oxalate component with a standardized solution of an oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in deionized water and acidified with dilute sulfuric acid.

  • Titration:

    • The solution is heated to approximately 60-70 °C.

    • A standardized solution of KMnO₄ is added from a burette until a faint, persistent pink color is observed, indicating the endpoint.

  • Calculation: The percentage of oxalate in the sample is calculated based on the stoichiometry of the reaction between oxalate and permanganate. The purity of the this compound can then be determined by comparing this to the theoretical percentage of oxalate.

Visualizing the Workflow and Logic

To aid in understanding the process of assessing this compound purity, the following diagrams illustrate the experimental workflow and the logical considerations for choosing a synthesis route.

experimental_workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Purity Assessment solution Solution-Based Crystallization filtration Filtration solution->filtration grinding Mechanochemical (Grinding) grinding->filtration phosphate From Urea Phosphate phosphate->filtration washing Washing filtration->washing drying Drying washing->drying product This compound Product drying->product pxrd PXRD result Purity Determination pxrd->result thermal DSC / TGA thermal->result ftir FTIR ftir->result titration Titration titration->result product->pxrd product->thermal product->ftir product->titration

Caption: Experimental workflow for synthesis and purity assessment of this compound.

synthesis_choice cluster_criteria Selection Criteria cluster_methods Recommended Synthesis Route start Desired Outcome high_purity High Purity & Crystal Quality start->high_purity green_chem Green Chemistry & Speed start->green_chem cost_effective Cost-Effectiveness & Scalability start->cost_effective solution Solution-Based Crystallization high_purity->solution grinding Mechanochemical (Grinding) green_chem->grinding industrial Industrial Route (e.g., from Urea Phosphate) cost_effective->industrial

Caption: Logic for selecting a this compound synthesis route based on desired outcomes.

References

comparative efficiency of different methods for urea oxalate crystal growth

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of various methods for the growth of urea oxalate crystals, a topic of significant interest for researchers in materials science and drug development. The efficiency and characteristics of the resulting crystals are highly dependent on the chosen growth technique. This document outlines the experimental protocols, comparative data, and visual workflows for the most common methods to assist researchers in selecting the optimal technique for their specific applications.

Comparative Analysis of Crystal Growth Methods

The selection of a crystal growth method impacts crystal size, quality, and the time required for growth. Below is a summary of the key characteristics of different methods used for this compound crystal growth.

Method Principle Typical Crystal Size Growth Time Crystal Quality Advantages Disadvantages
Slow Evaporation (Solution Growth) Gradual evaporation of a solvent from a saturated solution, leading to supersaturation and crystal formation.Up to 14 mm x 17 mm x 7 mm[1]30-45 days[1][2]High, optically transparent crystals can be obtained.[2]Simple setup, can produce large, high-quality single crystals.Slow growth process, sensitive to environmental fluctuations.
Grinding (Solid-State Reaction) Mechanical grinding of reactants in the solid state to induce a chemical reaction and formation of a crystalline product.Microcrystalline powderShort (minutes to hours)Generally produces polycrystalline material.Fast, solvent-free (environmentally friendly), simple procedure.Difficult to obtain large single crystals, potential for defects.
Single Diffusion (Gel Growth) One reactant diffuses through a gel medium containing the other reactant, leading to a reaction and crystal growth at the interface.Variable (typically small to medium)Days to weeksCan produce good quality crystals with controlled nucleation.Reduces convection, allows for controlled growth, mimics biological crystallization.Slower than grinding, gel preparation can be complex.
Double Diffusion (Gel Growth) Two reactants diffuse from opposite ends of a gel-filled tube, meeting and reacting within the gel to form crystals.Variable (typically small to medium)Days to weeksCan produce high-purity crystals with well-defined morphology.Excellent control over nucleation and growth, can produce crystals with low defect density.Slower than grinding, more complex setup than single diffusion.

Experimental Protocols

Detailed methodologies for each of the discussed crystal growth techniques are provided below.

Slow Evaporation (Solution Growth)

This method is widely used for growing high-quality single crystals of urea-oxalic acid (UOA).

Protocol:

  • Solution Preparation: Dissolve analytical grade urea and oxalic acid in a 2:1 molar ratio in triple distilled water.[2]

  • Stirring: Stir the solution thoroughly using a magnetic stirrer until the reactants are completely dissolved.[2]

  • Filtration: Filter the homogenous solution using a Whatman filter paper to remove any impurities.[2]

  • Evaporation: Allow the filtered solution to evaporate at a constant room temperature. Crystalline salt of UOA will form as the solvent evaporates.[2]

  • Recrystallization (Optional but Recommended): To obtain purer and more colorless seed crystals, repeat the dissolution and evaporation process with the initially formed crystals.[2]

  • Seeded Growth (for larger crystals): Place the pure seed crystals in a saturated solution of UOA in a constant temperature bath (e.g., 30 °C). Good, optically transparent crystals can be harvested after a period of approximately 45 days.[2]

Grinding Method

This is a rapid, solvent-free method for synthesizing urea-oxalic acid.

Protocol:

  • Reactant Preparation: Weigh out pure urea and oxalic acid in the desired stoichiometric ratio (e.g., 1:1 or 2:1).

  • Grinding: Place the reactants in a mortar and grind them together vigorously using a pestle at room temperature.

  • Reaction: Continue grinding until a new crystalline compound is formed, which can be confirmed by techniques such as X-ray powder diffraction (PXRD).

Single Diffusion in Gel

While less documented for this compound specifically, this method is common for similar sparingly soluble salts.

Protocol:

  • Gel Preparation: Prepare a solution of agar or silica gel in deionized water.

  • Tube Preparation: Fill a test tube with the gel solution.

  • Reactant Incorporation: Incorporate one of the reactants (e.g., oxalic acid solution) into the gel before it sets.

  • Diffusion: Once the gel has set, carefully pour a solution of the second reactant (e.g., urea) on top of the gel.

  • Growth: Cover the test tube and leave it undisturbed. The urea solution will diffuse into the gel, and crystals will form where the reactants meet at a sufficient concentration for nucleation.

Double Diffusion in Gel

This method provides greater control over the crystallization process.

Protocol:

  • Gel Preparation: Prepare a gel solution as in the single diffusion method.

  • U-Tube Setup: Fill the bottom of a U-shaped test tube with the gel solution and allow it to set.

  • Reactant Addition: In one arm of the U-tube, carefully add a solution of urea. In the other arm, add a solution of oxalic acid.

  • Diffusion and Growth: Seal the ends of the U-tube and allow the reactants to diffuse towards each other through the gel. Crystals will form in the region where the two reactants meet and the solution becomes supersaturated.

Visualizing the Crystal Growth Workflows

The following diagrams illustrate the experimental workflows for the described crystal growth methods.

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_seeded Seeded Growth (Optional) prep1 Dissolve Urea & Oxalic Acid in Distilled Water prep2 Stir to Homogenize prep1->prep2 prep3 Filter Solution prep2->prep3 growth1 Allow Solvent to Evaporate at Room Temp. prep3->growth1 growth2 Harvest Crystals growth1->growth2 seed1 Prepare Saturated Solution growth2->seed1 Use as seed seed2 Introduce Seed Crystal seed1->seed2 seed3 Maintain at Constant Temp. seed2->seed3 seed4 Harvest Large Crystal seed3->seed4

Slow Evaporation (Solution Growth) Workflow

grinding_method start Weigh Urea and Oxalic Acid grind Grind Reactants Together in a Mortar start->grind product Formation of Crystalline Product grind->product characterize Characterize (e.g., PXRD) product->characterize

Grinding Method Workflow

single_diffusion prep_gel Prepare Gel Solution fill_tube Fill Test Tube with Gel prep_gel->fill_tube add_reactant1 Incorporate Reactant A (e.g., Oxalic Acid) into Gel fill_tube->add_reactant1 set_gel Allow Gel to Set add_reactant1->set_gel add_reactant2 Add Solution of Reactant B (e.g., Urea) on Top set_gel->add_reactant2 diffusion Reactant B Diffuses into Gel add_reactant2->diffusion growth Crystals Form at Reaction Interface diffusion->growth

Single Diffusion Gel Growth Workflow

double_diffusion cluster_reactants Reactant Addition prep_gel Prepare Gel Solution fill_utube Fill U-Tube with Gel prep_gel->fill_utube set_gel Allow Gel to Set fill_utube->set_gel add_reactant_A Add Reactant A (e.g., Urea) to One Arm set_gel->add_reactant_A add_reactant_B Add Reactant B (e.g., Oxalic Acid) to Other Arm set_gel->add_reactant_B diffusion Reactants Diffuse Towards Each Other add_reactant_A->diffusion add_reactant_B->diffusion growth Crystals Form in the Center of the Gel diffusion->growth

Double Diffusion Gel Growth Workflow

References

A Comparative Guide to the Validation of Urea Oxalate Crystal Structure: Rietveld Refinement vs. Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise determination and validation of a crystalline structure are paramount. This guide provides a comparative analysis of two key techniques for the structural elucidation of urea oxalate: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) with Rietveld refinement. While SC-XRD is often the gold standard for initial structure determination, Rietveld refinement of powder data serves as a powerful tool for validation and for analyzing samples not amenable to single-crystal growth.

Comparison of Crystallographic Data

The crystal structure of the 2:1 adduct of urea and oxalic acid has been well-established, primarily through single-crystal X-ray diffraction.[1][2][3] This technique provides highly accurate atomic coordinates, bond lengths, and angles. Rietveld refinement, applied to powder diffraction data of this compound, is expected to yield crystallographic parameters in close agreement with the single-crystal data, thus validating the structure for a bulk powder sample. The table below presents the established unit cell parameters for this compound from single-crystal studies, which serve as the benchmark for comparison with results from Rietveld refinement.

ParameterSingle-Crystal XRD Data (Harkema et al., 1972)[1][3]Expected Rietveld Refinement Results
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)5.058 (3)~5.06
b (Å)12.400 (3)~12.40
c (Å)6.964 (2)~6.96
β (°)98.13 (7)~98.1

Note: The values for Rietveld refinement are hypothetical, representing the expected outcome of a successful refinement, which would closely match the precise single-crystal data.

Methodologies for Crystal Structure Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[4] It requires a high-quality single crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern consists of discrete spots of varying intensities.[5][6] The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell with high precision.[4]

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Powder X-ray diffraction is used for the analysis of polycrystalline materials.[7] A finely powdered sample, containing a vast number of randomly oriented crystallites, is exposed to an X-ray beam, producing a diffraction pattern of concentric rings.[4][5] This pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).

Rietveld refinement is a computational method that fits a calculated diffraction profile to the entire experimental powder diffraction pattern.[8] This technique does not solve a crystal structure from scratch but refines a known or proposed structural model.[8] The refinement process adjusts various parameters, including lattice parameters, atomic positions, and instrumental factors, to minimize the difference between the observed and calculated patterns.[9]

Experimental Protocols

Sample Preparation and Data Collection for Rietveld Refinement
  • Sample Preparation : A crystalline sample of this compound is finely ground to a homogenous powder with a particle size of less than 10 µm to ensure random orientation of the crystallites.[6] The powder is then carefully packed into a sample holder.

  • Data Collection : The powder X-ray diffraction pattern is collected using a diffractometer. For high-quality data suitable for Rietveld refinement, a slow scan rate and a small step size are typically used over a wide 2θ range (e.g., 5-80°).[10]

Rietveld Refinement Procedure
  • Initial Model : The refinement begins with an initial structural model, which includes the space group and approximate atomic positions. For this compound, the published single-crystal structure data is used as the starting model.[1][2][3]

  • Refinement Strategy : The refinement is performed iteratively using specialized software (e.g., GSAS-II, FullProf).[11] Parameters are typically refined in a sequential manner:

    • Scale factor and background parameters.

    • Unit cell parameters and zero-point error.[10]

    • Peak shape parameters (e.g., Gaussian and Lorentzian components) to model the profile of the diffraction peaks.

    • Atomic coordinates and isotropic displacement parameters (thermal vibrations).

    • Anisotropic displacement parameters, if the data quality allows.

  • Assessment of Fit : The quality of the fit is monitored using residual values (e.g., Rwp, GOF). A successful refinement results in a low residual and a good visual match between the observed and calculated diffraction patterns.

Visualizing the Rietveld Refinement Workflow

The following diagram illustrates the logical flow of the Rietveld refinement process for validating the crystal structure of this compound.

Rietveld_Workflow cluster_input Inputs cluster_process Rietveld Refinement Cycle cluster_output Outputs start_model Initial Structural Model (this compound SC-XRD data) refine_params Refine Parameters (Scale, Background, Cell, etc.) start_model->refine_params pxrd_data Experimental Powder X-ray Diffraction Data compare Compare Calculated vs. Experimental Profile pxrd_data->compare calc_profile Calculate Diffraction Profile refine_params->calc_profile calc_profile->compare compare->refine_params  Iterate refined_structure Refined Crystal Structure compare->refined_structure Converged   goodness_of_fit Goodness-of-Fit (Rwp, GOF) refined_structure->goodness_of_fit

Caption: Workflow for Rietveld refinement of this compound.

Conclusion

Both single-crystal X-ray diffraction and powder X-ray diffraction with Rietveld refinement are indispensable techniques in solid-state characterization. SC-XRD provides the most accurate initial determination of a crystal structure. Rietveld refinement of powder data is a powerful complementary method to validate the known structure in a bulk powder sample, which is often more representative of the material used in pharmaceutical formulations and industrial applications. The close agreement between the crystallographic data obtained from both methods provides a high degree of confidence in the structural integrity of this compound.

References

benchmarking the NLO efficiency of urea oxalate against standard materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of urea oxalate's second-harmonic generation efficiency against standard nonlinear optical materials, supported by experimental data.

In the pursuit of novel materials for advanced optical applications, particularly in fields like drug development and analysis, the nonlinear optical (NLO) properties of crystalline compounds are of paramount importance. This guide provides a comparative analysis of the second-harmonic generation (SHG) efficiency of this compound, a promising organic NLO material, against established standards such as Potassium Dihydrogen Phosphate (KDP) and L-arginine phosphate (LAP). The data presented is based on the widely accepted Kurtz-Perry powder technique, offering a standardized benchmark for comparison.

Quantitative Comparison of SHG Efficiency

The following table summarizes the relative SHG efficiency of this compound and other relevant NLO materials. The values are presented relative to KDP, which is a standard reference material in the field of nonlinear optics.

MaterialRelative SHG Efficiency (vs. KDP)Notes
This compound 0.84Mono-urea oxalic acid crystal.
KDP 1.00Potassium Dihydrogen Phosphate; the standard reference material.
L-arginine Doped KDP Up to 2.5The efficiency of second harmonic generation in KDP:L-arg (1.4 wt. % of L-arg) exceeded the corresponding characteristic of pure KDP by ~ 2.5 times.[1]
Urea Doped KDP > 1.0The relative second harmonic generation (SHG) efficiency of Urea doped KDP crystals was higher than the pure KDP crystals.[2]
L-arginine Phosphate (LAP) Doped KDP Up to 3.2The efficiency of second harmonic generation conversion in KDP:LAP crystals was higher by more than 3-fold as compared to the corresponding values of pure KDP.[3][4]

Experimental Protocol: The Kurtz-Perry Powder Technique

The determination of the second-harmonic generation (SHG) efficiency of powdered crystalline materials is commonly performed using the Kurtz-Perry powder technique. This method provides a rapid and effective means of screening materials for their NLO properties.

Principle: A high-intensity laser beam is directed onto a powdered sample. If the material possesses NLO properties, it will generate a second-harmonic signal, which is light at exactly half the wavelength (and twice the frequency) of the incident laser light. The intensity of this generated second-harmonic light is then measured and compared to that produced by a standard reference material, typically KDP, under identical experimental conditions.

Experimental Setup and Procedure:

  • Laser Source: A Q-switched Nd:YAG laser is typically used, providing a fundamental wavelength of 1064 nm.

  • Sample Preparation: The crystalline material is ground into a fine powder and typically sieved to ensure a uniform particle size. The powder is then packed into a sample holder, often a capillary tube or a thin cell with transparent windows.

  • Irradiation: The fundamental laser beam is directed onto the powdered sample.

  • Signal Detection: The light transmitted through or reflected from the sample is passed through a filter that blocks the fundamental wavelength (1064 nm) but allows the second-harmonic wavelength (532 nm, which is green light) to pass.

  • Measurement: A photodetector, such as a photomultiplier tube, measures the intensity of the 532 nm light.

  • Comparison: The same procedure is repeated with a powdered sample of KDP of the same particle size and under the exact same laser power and detection conditions.

  • Calculation of Relative Efficiency: The SHG efficiency of the sample material is then calculated as the ratio of the intensity of its second-harmonic signal to that of the KDP reference.

Experimental Workflow

The following diagram illustrates the typical workflow for measuring the NLO efficiency of a crystalline powder using the Kurtz-Perry technique.

G cluster_0 Sample Preparation cluster_1 SHG Measurement cluster_2 Data Analysis Grinding Grind Crystal to Powder Sieving Sieve Powder for Uniform Particle Size Grinding->Sieving Packing Pack Powder into Sample Holder Sieving->Packing Laser Irradiate with Nd:YAG Laser (1064 nm) Packing->Laser Filtering Filter out Fundamental Wavelength Laser->Filtering Detection Detect SHG Signal (532 nm) Filtering->Detection Measure_Sample Measure SHG Intensity of Sample Detection->Measure_Sample Measure_KDP Measure SHG Intensity of KDP Reference Detection->Measure_KDP Comparison Calculate Relative SHG Efficiency Measure_Sample->Comparison Measure_KDP->Comparison

Caption: Experimental workflow for NLO efficiency measurement using the Kurtz-Perry technique.

Conclusion

The data indicates that while pure this compound exhibits a notable NLO efficiency, it is slightly lower than that of the standard KDP. However, the significant enhancement in SHG efficiency observed when urea and L-arginine are used as dopants in KDP crystals highlights the potential of these organic molecules in the development of new, high-performance NLO materials. For researchers in drug development and related fields, this suggests that co-crystallization or doping strategies involving urea and its derivatives could be a fruitful avenue for creating novel materials with tailored optical properties for specific applications. The experimental protocol and workflow provided offer a clear and standardized approach for the preliminary screening and comparison of such new materials.

References

comparative analysis of the environmental impact of different urea oxalate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

Urea oxalate, a cocrystal of urea and oxalic acid, holds significant potential in various applications, including pharmaceuticals and agriculture. The method of its synthesis, however, can have a varied environmental footprint. This guide provides a comparative analysis of different synthesis methods for this compound, focusing on their environmental impact. The information is supported by experimental data and detailed methodologies to aid researchers in selecting the most sustainable approach for their needs.

Comparison of Synthesis Methods

Three primary methods for the synthesis of this compound are compared: solution-based synthesis, mechanochemical synthesis (grinding), and synthesis from industrial byproducts. The following table summarizes the key quantitative data for each method.

ParameterSolution-Based SynthesisMechanochemical SynthesisSynthesis from Urea PhosphateSynthesis from Tetracycline Mother Liquor
Principle Reaction in a solvent followed by crystallization.Direct grinding of reactants.Reaction of a byproduct with oxalic acid.Valorization of a pharmaceutical waste stream.
Typical Solvent WaterNone (or minimal)WaterWater (in mother liquor)
Yield (%) ~85-95% (estimated)>95% (estimated)~89%[1]High (qualitative)
Energy Consumption Moderate (heating/cooling)Low (milling)Moderate (heating/cooling)Moderate (processing)
Waste Generation Solvent waste, unreacted reagents in filtrate.Minimal to none.Phosphoric acid (as purified product), wash water with impurities.Processed mother liquor.
Atom Economy (%) 100% (theoretical for the reaction)100% (theoretical for the reaction)Not directly comparable (part of a larger process)Not directly comparable (waste valorization)
Process Mass Intensity (PMI) >1 (due to solvent)~1 (ideal)>1 (includes reactants for urea phosphate)Variable (depends on initial concentration)
E-Factor >0 (due to solvent and potential yield loss)~0 (ideal)>0 (byproducts from the overall process)Variable (depends on efficiency)

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Solution-Based Synthesis by Slow Evaporation

This method relies on dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.

Materials:

  • Urea (CO(NH₂)₂)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • Distilled water

Procedure:

  • Prepare equimolar solutions of urea and oxalic acid in distilled water. For example, dissolve 6.006 g of urea in 50 mL of distilled water and 12.607 g of oxalic acid dihydrate in 50 mL of distilled water.

  • Mix the two solutions in a beaker with continuous stirring for 20 minutes at room temperature to ensure a homogenous solution.[2]

  • Filter the resulting solution to remove any insoluble impurities.

  • Cover the beaker with a perforated filter paper to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed at room temperature (approximately 25°C) for several days to a week, or until crystals of this compound are formed.

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

Mechanochemical Synthesis by Grinding

This environmentally friendly method involves the direct grinding of the solid reactants, often without the need for a solvent.

Materials:

  • Urea (CO(NH₂)₂)

  • Oxalic acid ((COOH)₂)

Procedure:

  • Weigh stoichiometric amounts of urea and oxalic acid. For a 2:1 molar ratio, use 1.201 g of urea and 0.900 g of oxalic acid.

  • Place the reactants in a ball mill.

  • Grind the mixture at room temperature for a specified period, for example, 30-60 minutes. The optimal grinding time and frequency will depend on the specific equipment used.

  • For liquid-assisted grinding (LAG), a few drops of a solvent like water or ethanol can be added to the mixture before grinding, which can sometimes accelerate the reaction.[3]

  • After grinding, the resulting powder is the this compound product. No further purification is typically required if high-purity reactants are used.

Synthesis from Urea Phosphate

This method utilizes urea phosphate, a byproduct from the purification of wet-process phosphoric acid, offering a route to valorize this material.

Materials:

  • Urea phosphate (CO(NH₂)₂·H₃PO₄)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • Water

Procedure: [1]

  • Dissolve 138.7 g of oxalic acid dihydrate in 200 mL of water and warm the solution to 60°C.[1]

  • Gradually add 316 g of urea phosphate to the oxalic acid solution over a 10-minute period while maintaining the temperature at 55-60°C with stirring.[1]

  • Continue stirring and heating the mixture at 60-70°C for an additional 20 minutes.[1]

  • Filter the hot mixture to separate the precipitated this compound.

  • Cool the filtrate to 5°C to crystallize any remaining product and filter again.

  • Wash the this compound filter cake with approximately 200 mL of cold water and then dry it. This procedure yields approximately 112.7 g of this compound.[1]

Visualizing the Synthesis and Impact

The following diagrams illustrate the logical workflow of the synthesis methods and a conceptual representation of their environmental impact comparison.

Synthesis_Workflows cluster_solution Solution-Based Synthesis cluster_mechano Mechanochemical Synthesis cluster_waste Synthesis from Byproducts s1 Dissolve Urea & Oxalic Acid in Solvent s2 Stir & Mix s1->s2 s3 Filter Impurities s2->s3 s4 Crystallize (Evaporation/Cooling) s3->s4 s5 Filter & Dry Product s4->s5 m1 Mix Solid Urea & Oxalic Acid m2 Grind in Ball Mill m1->m2 m3 This compound Product m2->m3 w1 Start with Industrial Byproduct/Waste w2 React with Oxalic Acid w1->w2 w3 Separate Product w2->w3 w4 Purified Byproduct/ Processed Waste w3->w4

Caption: Experimental workflows for the different this compound synthesis methods.

Environmental_Impact_Comparison cluster_metrics Environmental Impact Metrics cluster_methods Synthesis Methods Energy Energy Consumption Waste Waste Generation Solvent Solvent Use Solution Solution-Based Solution->Energy High Solution->Waste Moderate Solution->Solvent High Mechano Mechanochemical Mechano->Energy Low Mechano->Waste Very Low Mechano->Solvent None/Very Low WasteVal Byproduct Valorization WasteVal->Energy Moderate WasteVal->Waste Reduces Existing Waste WasteVal->Solvent Low-Moderate

Caption: Conceptual comparison of the environmental impact of synthesis methods.

Concluding Remarks

The choice of a synthesis method for this compound has significant implications for its environmental sustainability.

  • Mechanochemical synthesis stands out as the most environmentally friendly method due to its solvent-free nature, minimal waste generation, and lower energy consumption. This makes it an ideal choice for "green" chemistry applications.

  • Synthesis from industrial byproducts , such as urea phosphate or tetracycline mother liquor, offers a compelling circular economy approach. By valorizing waste streams, these methods can reduce the overall environmental burden of the primary industrial processes from which the byproducts are derived.

  • Solution-based synthesis , while effective and widely used, presents greater environmental challenges due to solvent use and energy-intensive crystallization steps. However, the use of water as a solvent mitigates some of the concerns associated with organic solvents.

For researchers and drug development professionals, considering the entire lifecycle and environmental impact of the chosen synthesis method is crucial. Prioritizing mechanochemical routes or exploring opportunities for waste valorization can significantly contribute to more sustainable scientific practices.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of urea oxalate, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Hazards of this compound

Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This understanding informs the necessity of the stringent disposal procedures outlined below.

Summary of this compound Hazards: [1]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

This data is derived from the Safety Data Sheet (SDS) for this compound.[1]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques.[1]
Eye/Face Protection Safety glasses with side-shields or a face shield are mandatory.[1]
Skin and Body Protection A fully-buttoned lab coat or a complete chemical-protective suit should be worn to protect against skin contact.[1]
Respiratory Protection If there is a risk of inhaling dust, a particle respirator (e.g., N95 or P1) should be used.[1]

III. Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure applies to unused product, contaminated materials, and residues.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing boats, contaminated gloves), must be identified as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams. It should be collected in a designated, separate waste container.

Step 2: Containerization and Labeling

  • Container Selection: Use a sealable and compatible waste container for collecting this compound waste.[2] The container should be in good condition and appropriate for solid waste.

  • Labeling: Immediately upon adding the first waste, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[2] The label must clearly identify the contents as "this compound Waste" and include the associated hazard symbols.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[2]

  • Avoid Contamination: Ensure that the waste does not enter drains or waterways.[1]

Step 4: Professional Disposal

  • Licensed Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Documentation: When the container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines to arrange for pickup by the licensed disposal company.[2]

IV. Emergency Procedures for Accidental Spills

In the event of an accidental spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[1]

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment: Prevent the spread of the solid material. Avoid creating dust during the cleanup process.[1]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1] Do not use methods that will generate dust.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures in Section III.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

UreaOxalateDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Protocol start This compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify & Segregate Waste ppe->identify containerize Containerize in Labeled, Sealable Container identify->containerize store Store in Designated Accumulation Area containerize->store contact Contact Licensed Waste Disposal Service store->contact end end contact->end Proper Disposal spill Accidental Spill Occurs evacuate Evacuate & Secure Area spill->evacuate cleanup Clean Up Spill (Avoid Dust) evacuate->cleanup cleanup->containerize

References

Safeguarding Your Research: A Comprehensive Guide to Handling Urea Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and drug development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of urea oxalate, offering procedural, step-by-step guidance to foster a secure and efficient workflow.

This compound is a compound that requires careful handling due to its potential health hazards. Adherence to proper personal protective equipment (PPE) protocols and disposal plans is critical to mitigate risks.

Hazard Identification and Personal Protective Equipment

According to safety data sheets, this compound presents several hazards requiring specific protective measures.[1] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.

Summary of Required Personal Protective Equipment (PPE)

Hazard CategoryRequired PPE
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is also recommended.[1][2]
Skin Protection Chemical resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat or a complete chemical protective suit.[1][3]
Respiratory Protection For nuisance exposures or when dust is formed, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

It is crucial to inspect gloves prior to use and to employ proper glove removal techniques to avoid skin contact.[1] Always wash hands thoroughly after handling the substance.[1][3]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling this compound, from acquisition to disposal, is vital for laboratory safety.

Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[1][4]

    • Use appropriate exhaust ventilation, such as a fume hood, at places where dust may form.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE :

    • Before handling this compound, put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Use personal protective equipment and avoid breathing dust.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal, without creating dust.[1][2] Do not let the product enter drains.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][3]

In any case of exposure, it is important to show the safety data sheet to the attending physician.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Waste should be collected in a sealable, compatible waste container and properly labeled.[3]

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Ventilated Work Area don_ppe Don Required PPE prep_area->don_ppe handle_chem Handle this compound (Avoid Dust/Contact) don_ppe->handle_chem storage Store in a Cool, Dry, Well-Ventilated Area handle_chem->storage decontaminate Decontaminate Work Area handle_chem->decontaminate dispose Dispose of Waste Properly decontaminate->dispose spill Accidental Spill spill->decontaminate Clean-up exposure Personal Exposure exposure->decontaminate First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.